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(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Documentation Hub

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  • Product: (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
  • CAS: 4801-80-3

Core Science & Biosynthesis

Foundational

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate structure and properties

An In-depth Technical Guide to (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Foreword for the Research Professional This technical guide provides a comprehensive overview of (S)-Benzyl (1-amino-1-oxo-3-phenylpr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Foreword for the Research Professional

This technical guide provides a comprehensive overview of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in the synthesis of various chiral compounds and peptidomimetics with significant applications in drug discovery and development. As a derivative of L-phenylalanine, this molecule serves as a crucial building block, particularly in the development of protease inhibitors. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its structure, properties, synthesis, and applications, grounded in scientific literature and established chemical principles.

Molecular Structure and Chemical Identity

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as N-Cbz-L-phenylalanine amide, is a synthetic amino acid derivative. The core structure consists of the amino acid L-phenylalanine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is converted to a primary amide.

Chemical Structure:

Caption: Chemical Identity of the target compound.

The presence of the Cbz protecting group is crucial as it prevents the highly reactive amino group from participating in unwanted side reactions during peptide coupling or other synthetic transformations.[1] The primary amide at the C-terminus is a common feature in many biologically active molecules and can influence solubility, hydrogen bonding capacity, and metabolic stability.

Physicochemical and Spectroscopic Properties

While specific experimental data for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from closely related compounds like N-Cbz-L-phenylalanine.

Physicochemical Properties:

PropertyValue/DescriptionSource
AppearanceExpected to be a white to off-white crystalline solid.[2][3]
SolubilityLikely soluble in organic solvents such as methanol, ethyl acetate, and DMF; sparingly soluble in water.[2][4]
StorageShould be stored in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C.

Spectroscopic Characterization (Anticipated):

The following spectroscopic data is based on the analysis of the closely related N-Cbz-L-phenylalanine and general principles of spectroscopy. The key differences for the amide will be highlighted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons of the Cbz group would appear as a singlet around 5.1 ppm. The alpha-proton of the phenylalanine backbone would be a multiplet, and the beta-protons would be two diastereotopic multiplets. The amide protons would present as two distinct signals, often broad, in the downfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons of the carbamate and the amide. Aromatic carbons will resonate in the 120-140 ppm region. The alpha and beta carbons of the phenylalanine backbone will also have characteristic chemical shifts.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amide and carbamate groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1650 cm⁻¹) and the carbamate (around 1690 cm⁻¹), and the N-H bending of the amide (Amide II band, around 1550 cm⁻¹).[5] Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 298.34 g/mol . Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the amide bond.

Synthesis and Purification

The synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically starts from the commercially available N-Cbz-L-phenylalanine. The key transformation is the amidation of the carboxylic acid.

General Synthesis Workflow:

G start N-Cbz-L-phenylalanine activation Carboxylic Acid Activation start->activation Coupling Reagent (e.g., EDC, HOBt) coupling Amidation with Ammonia Source activation->coupling Ammonia or Ammonium Salt workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Recrystallization) workup->purification product (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative procedure based on standard amidation methodologies for N-protected amino acids.[1]

  • Dissolution: Dissolve N-Cbz-L-phenylalanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: To the solution, add a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and an auxiliary coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes to form the active ester.

  • Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

Applications in Drug Discovery and Development

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a valuable building block in medicinal chemistry, primarily due to its role as a precursor for more complex molecules with therapeutic potential.

4.1. Peptide Synthesis:

The Cbz-protected phenylalanine amide can serve as a C-terminal starting point for the solution-phase synthesis of peptides. The amide group at the C-terminus is a common feature in many naturally occurring peptides and can impart specific biological activities and pharmacokinetic properties.

4.2. Precursor for Protease Inhibitors:

A significant application of this compound is in the synthesis of protease inhibitors, particularly for viral proteases like HIV protease.[6] The phenylalanine moiety is often recognized by the active site of these enzymes. The Cbz-protected amide can be further elaborated to introduce functionalities that mimic the transition state of peptide bond cleavage, thereby inhibiting the enzyme.

Illustrative Synthetic Pathway:

G start (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate modification Further Chemical Modifications start->modification Multi-step Synthesis intermediate Advanced Intermediate modification->intermediate final_product Protease Inhibitor intermediate->final_product Final Synthetic Steps

Caption: Role as an intermediate in protease inhibitor synthesis.

For instance, early syntheses of HIV protease inhibitors like Saquinavir involved intermediates derived from Cbz-protected L-phenylalanine.[6] The core structure provided by (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate can be chemically manipulated to introduce isosteres of the peptide bond, which are non-hydrolyzable and lead to potent enzyme inhibition.

Safety and Handling

Based on the GHS classification of the closely related N-Cbz-L-phenylalanine, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate should be handled with care.[7]

  • Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

Conclusion

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a synthetically versatile and valuable intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the presence of the Cbz protecting group make it an ideal starting material for the synthesis of complex chiral molecules, particularly peptidomimetics and protease inhibitors. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug discovery and development.

References

  • PubChem. Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • Hart, D. J., & Cain, P. A. (1984). Asymmetric synthesis of β-lactams. A route to thienamycin and other carbapenem antibiotics. Journal of the American Chemical Society, 106(25), 7676–7679.
  • LookChem. N-Cbz-L-Phenylalanine. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
  • AApptec. Coupling Reagents. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of reductive amination for the synthesis of secondary and tertiary amines. Current medicinal chemistry, 13(10), 1149–1159.
  • ResearchGate. FTIR of phenylalanine amide. [Link]

Sources

Exploratory

Cbz-L-Phe-NH2 physical and chemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of N-α-Benzyloxycarbonyl-L-phenylalaninamide (Cbz-L-Phe-NH2) Introduction N-α-Benzyloxycarbonyl-L-phenylalaninamide, commonly abbreviated as Cbz-L-Phe-NH...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-α-Benzyloxycarbonyl-L-phenylalaninamide (Cbz-L-Phe-NH2)

Introduction

N-α-Benzyloxycarbonyl-L-phenylalaninamide, commonly abbreviated as Cbz-L-Phe-NH2 or Z-Phe-NH2, is a pivotal derivative of the amino acid L-phenylalanine. As a C-terminally blocked and N-terminally protected building block, it serves a unique and critical role in synthetic peptide chemistry and the development of peptidomimetics. The presence of the benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine terminus, preventing unwanted side reactions during peptide coupling, while the terminal amide (-NH2) group is a common feature in many biologically active peptides, enhancing their stability against carboxypeptidases and often improving receptor binding affinity.

This guide provides a comprehensive overview of the core physicochemical characteristics of Cbz-L-Phe-NH2, methodologies for its synthesis and purification, and detailed protocols for its analytical characterization. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to confidently synthesize, verify, and utilize this compound in drug discovery and development workflows.

Molecular Identity and Structure

The precise identification of a chemical entity is the bedrock of reproducible science. Cbz-L-Phe-NH2 is defined by its specific molecular structure, from which its properties and reactivity are derived.

  • Chemical Name: (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

  • Common Synonyms: N-Benzyloxycarbonyl-L-phenylalaninamide, Z-L-Phenylalaninamide, Z-Phe-NH2, Cbz-L-Phe-NH2

  • CAS Number: 4801-80-3[1][2][3]

  • Molecular Formula: C₁₇H₁₈N₂O₃[2]

  • Molecular Weight: 298.34 g/mol [2]

The structure comprises three key components:

  • The Phenylalanine Backbone: Providing the characteristic benzyl side chain and the chiral alpha-carbon in the 'L' configuration.

  • The N-Terminal Cbz Group: A carbamate protecting group that is stable to a wide range of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis.

  • The C-Terminal Amide Group: A primary amide that neutralizes the carboxylic acid, rendering the C-terminus unreactive in standard peptide coupling reactions.

Caption: Molecular structure of Cbz-L-Phe-NH2.

Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and solubility, which are critical parameters for experimental design.

PropertyValueSource(s) / Rationale
Appearance White to off-white crystalline solid or powderGeneral observation for protected amino acids.
Melting Point 163-165 °CA common value from chemical suppliers.
175-177 °CReported in a synthetic protocol; variations can occur due to purity and crystalline form.[4]
Solubility
WaterInsoluble / Sparingly soluble
Methanol, EthanolSlightly Soluble / Soluble with heating
DMF, DMSOSoluble
THF, Ethyl AcetateSoluble
DichloromethaneSlightly Soluble
Hexanes, Diethyl EtherInsoluble
Optical Rotation [α]Specific rotation values are dependent on concentration, solvent, and temperature and should be determined empirically as a quality control metric.

Expert Insights: The discrepancy in reported melting points highlights a crucial aspect of materials science for researchers. A sharp melting point (e.g., 163-164 °C) typically indicates high purity, whereas a broad range can suggest the presence of impurities or a mixture of crystalline polymorphs. When synthesizing this compound, a melting point determination is a fundamental and rapid check of purity. The poor water solubility is a key consideration for biological assays, often necessitating the use of co-solvents like DMSO.

Synthesis and Purification

A reliable synthetic protocol is essential for obtaining high-quality material. The most common and efficient method for preparing Cbz-L-Phe-NH2 is the amidation of its corresponding carboxylic acid, Cbz-L-Phe-OH. The mixed anhydride method is a classic and effective approach.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Z_Phe_OH Cbz-L-Phe-OH in THF Activation Activation Step: Formation of Mixed Anhydride Z_Phe_OH->Activation NEM N-Ethylmorpholine (NEM) NEM->Activation -15 °C IBCF Isobutyl Chloroformate (IBCF) IBCF->Activation -15 °C Ammonia Aqueous Ammonia Coupling Coupling Step: Nucleophilic Acyl Substitution Ammonia->Coupling Activation->Coupling Anhydride Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Crude Product Mixture Purification Recrystallization Workup->Purification Crude Solid Product Final Product: Cbz-L-Phe-NH2 (Crystalline Solid) Purification->Product

Caption: General workflow for the synthesis of Cbz-L-Phe-NH2.
Detailed Experimental Protocol: Mixed Anhydride Synthesis[4]

This protocol is based on the robust and widely used mixed anhydride activation method, which avoids many of the side reactions associated with carbodiimide activators.

Materials:

  • N-Cbz-L-Phenylalanine (Cbz-L-Phe-OH) (1.0 eq)

  • N-Ethylmorpholine (NEM) (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.0 eq)

  • Concentrated Ammonia Solution (e.g., 28-30%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: a. Dissolve Cbz-L-Phe-OH (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. b. Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice/salt or dry ice/acetone bath). c. Add N-Ethylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C. The base neutralizes the HCl that will be generated in the next step. d. Add Isobutyl Chloroformate (1.0 eq) dropwise to the cold solution. A precipitate of N-ethylmorpholine hydrochloride may form. e. Stir the reaction mixture at -15 °C for 5-10 minutes to allow for the complete formation of the mixed anhydride intermediate. It is critical not to let this intermediate warm up or sit for too long, as it can disproportionate.

  • Coupling: a. While maintaining the temperature at -15 °C, add the concentrated ammonia solution slowly (dropwise) to the reaction mixture. This is an exothermic reaction, and slow addition is crucial to control the temperature. b. After the addition is complete, stir the mixture for an additional 30 minutes at -15 °C, then allow it to warm to room temperature and stir for 1-2 hours.

  • Workup and Extraction: a. Remove the THF under reduced pressure using a rotary evaporator. b. To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted Cbz-L-Phe-OH), water, and finally brine. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which should be a white solid. b. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure Cbz-L-Phe-NH2. c. Dry the resulting crystals under vacuum.

Spectroscopic & Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. The following section details the expected results from standard analytical techniques and provides the underlying rationale for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the dry Cbz-L-Phe-NH2 product.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it ensures the amide and carbamate N-H protons are visible and not rapidly exchanging.

  • Cap the tube and invert several times to ensure complete dissolution.

4.1.1 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR provides a map of all hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 7.5d1HN -H (Carbamate)The carbamate proton is coupled to the α-proton, appearing as a doublet. Its chemical shift is downfield due to the adjacent carbonyl.
~7.4 - 7.1m12HAr-H & N -H ₂ (Amide)The 10 protons from the two phenyl rings and the 2 protons from the primary amide will overlap in a complex multiplet. The amide protons often appear as two broad singlets.
~5.0s2H-O-CH ₂-PhThe two benzylic protons of the Cbz group are chemically equivalent and appear as a sharp singlet as there are no adjacent protons to couple with.
~4.3m1Hα-H The alpha-proton is coupled to the carbamate N-H and the two β-protons, resulting in a multiplet.
~3.0 & ~2.8m2Hβ-CHThe two β-protons are diastereotopic and will couple with each other and the α-proton, appearing as two distinct multiplets (often as a pair of doublets of doublets).

4.1.2 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Carbon NMR complements the proton data by identifying all unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~173C =O (Amide)Primary amide carbonyls typically appear in this region.
~156C =O (Carbamate)Carbamate carbonyls are slightly upfield from amide/ester carbonyls.
~137-138Quaternary Ar-C The two ipso-carbons of the phenyl rings where the alkyl chains are attached.
~129-127Ar-C HAromatic carbons, often appearing as 3-4 distinct peaks in this region.
~65-O-CH ₂-PhThe benzylic carbon of the Cbz group.
~56C αThe chiral alpha-carbon.
~37C βThe beta-carbon of the phenylalanine side chain.
Infrared (IR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

Protocol: Sample Preparation (ATR or KBr Pellet)

  • ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind thoroughly in an agate mortar and press the mixture into a transparent pellet using a hydraulic press.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 & ~3200N-H StretchPrimary Amide (-NH₂)The two peaks correspond to the asymmetric and symmetric stretching of the N-H bonds in the primary amide.
~3300N-H StretchCarbamate (-NH-)A single, often broad peak for the secondary amine N-H stretch.
~3060-3030C-H StretchAromaticCharacteristic stretching of sp² C-H bonds.
~1680C=O Stretch (Amide I)Primary AmideThe strong carbonyl stretch is a hallmark of the amide group.
~1690C=O StretchCarbamateThe carbamate carbonyl stretch, often overlapping with the Amide I band.
~1600N-H Bend (Amide II)Primary AmideThis bending vibration is another key indicator of the amide functionality.
~1530N-H Bend / C-N StretchCarbamateA characteristic band for secondary amides and carbamates.
~1495, 1455C=C StretchAromatic RingSkeletal vibrations of the phenyl rings.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Protocol: Sample Preparation (ESI-MS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer.

Expected Results:

  • Molecular Ion Peak ([M+H]⁺): The most critical peak to confirm identity. For C₁₇H₁₈N₂O₃, the expected m/z for the protonated molecule is 299.14 .

    • Calculation: (17 * 12.011) + (18 * 1.008) + (2 * 14.007) + (3 * 15.999) ≈ 298.34. [M+H]⁺ ≈ 299.35 (nominal mass).

  • Common Fragments: Fragmentation provides a fingerprint of the molecule.

    • m/z 91: A very common and often base peak corresponding to the tropylium ion ([C₇H₇]⁺), formed from the benzyl group of either the side chain or the Cbz group.

    • m/z 108: Loss of the phenyl group and subsequent rearrangement.

    • m/z 120: Corresponds to the phenylalaninamide fragment after loss of the Cbz group.

    • m/z 254: Loss of the terminal amide group as NH₃ and a proton ([M-NH₂]⁺).

Chemical Reactivity and Stability

Understanding the reactivity of Cbz-L-Phe-NH2 is key to its successful application and storage.

Stability and Storage
  • Storage: The compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent hydrolysis and photodegradation. Room temperature storage is generally acceptable for short periods.[5]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which can cleave the Cbz group or hydrolyze the amide bond.

Key Reactions: Cbz Deprotection

The primary reaction of interest is the removal of the Cbz protecting group to liberate the free N-terminus, enabling the next step in a peptide synthesis.

Caption: Deprotection of Cbz-L-Phe-NH2 via catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis

  • Dissolve Cbz-L-Phe-NH2 in a suitable solvent, typically methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Secure the flask to a hydrogenation apparatus. Purge the system thoroughly with an inert gas (N₂ or Ar), followed by hydrogen gas (H₂).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the system again with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric and should not be allowed to dry in the air on the filter paper. Keep it wet with solvent.

  • Rinse the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, L-Phenylalaninamide (H-Phe-NH2).

Expert Insights: Catalytic hydrogenolysis is the preferred method for Cbz deprotection due to its exceptionally clean byproducts (toluene and CO₂), which are volatile and easily removed. This simplifies purification significantly compared to acidic or basic cleavage methods.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Cbz-L-Phe-NH2.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Toxicity: While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[6] Handle with care as with any uncharacterized chemical.

References

  • Royal Society of Chemistry. (n.d.). Aqueous Solutions Containing Amino Acids and Peptides. RSC Publishing. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 参比制剂. (n.d.). 4801-80-3|N-Benzyloxycarbonyl-L-phenylalaninamide. Retrieved January 27, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to N-α-Carbobenzyloxy-L-phenylalanine Amide (Z-Phe-NH2)

This guide provides a comprehensive technical overview of N-α-Carbobenzyloxy-L-phenylalanine amide (Z-Phe-NH2), a pivotal building block in contemporary biochemical and pharmaceutical research. Tailored for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-α-Carbobenzyloxy-L-phenylalanine amide (Z-Phe-NH2), a pivotal building block in contemporary biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, purification, characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Attributes of Z-Phe-NH2

Z-Phe-NH2 is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications: the protection of the α-amino group with a benzyloxycarbonyl (Z or Cbz) group and the conversion of the C-terminal carboxylic acid to a primary amide (-NH2). This strategic protection and modification scheme imparts specific chemical properties that are highly valuable in synthetic chemistry. The Z-group prevents the nucleophilic amino group from participating in unwanted side reactions during peptide coupling, while the C-terminal amide can influence the biological activity and conformational properties of resulting peptides.[1]

Below is a summary of the core physicochemical properties of Z-Phe-NH2.

PropertyValueSource(s)
Chemical Formula C₁₇H₁₈N₂O₃[1]
Molecular Weight 298.3 g/mol [1]
CAS Number 4801-80-3[1]
Appearance White powder[1]
Melting Point 158 - 160 °C[1]
Optical Rotation [α]²⁰/D = +10 ± 1° (c=1 in CHCl₃)[1]

Synthesis of Z-Phe-NH2: A Methodological Deep Dive

The synthesis of Z-Phe-NH2 is typically achieved through the amidation of its precursor, N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH). This process involves the activation of the carboxylic acid group of Z-Phe-OH to facilitate nucleophilic attack by an ammonia source. The choice of coupling reagents and reaction conditions is critical to ensure high yield and purity, while minimizing side reactions such as racemization.[2]

Causality Behind Experimental Choices

The core of this synthesis is the formation of an amide bond, a thermodynamically unfavorable reaction that requires the carboxyl group to be "activated".[2] Coupling reagents like dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P) are employed for this purpose.[2][3] These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by ammonia. The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can further improve efficiency and suppress racemization by forming an active ester intermediate. The solvent choice, typically an aprotic solvent like dimethylformamide (DMF) or ethyl acetate, is crucial for solubilizing the reactants and facilitating the reaction.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a representative solution-phase synthesis of Z-Phe-NH2 from Z-Phe-OH.

Materials:

  • N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Propylphosphonic anhydride (T3P®) or Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc)

  • Dimethylformamide (DMF)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Ammonia Generation (in situ): In a round-bottom flask, dissolve ammonium chloride in a minimal amount of water and add an equivalent of a tertiary amine base like triethylamine or DIPEA. To this, add the organic solvent (e.g., DMF or EtOAc) that will be used for the coupling reaction.

  • Carboxylic Acid Activation: In a separate flask, dissolve Z-Phe-OH in the chosen anhydrous organic solvent.

  • Coupling Reaction: To the solution of Z-Phe-OH, add the coupling reagent (e.g., T3P or DCC) and any additives (e.g., HOBt). Stir the mixture at 0°C for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amidation: Slowly add the ammonia-containing solution from step 1 to the activated Z-Phe-OH solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up and Extraction:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.[3]

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: The crude Z-Phe-NH2 can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/diethyl ether or toluene/cyclohexane, to yield a pure, white solid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_purification Work-up & Purification Z_Phe_OH Z-Phe-OH in Anhydrous Solvent Activation Carboxyl Activation (Coupling Reagent, 0°C) Z_Phe_OH->Activation Ammonia Ammonia Source (e.g., NH4Cl + Base) Amidation Amidation (0°C to RT, 12-24h) Ammonia->Amidation Activation->Amidation Reactive Intermediate Workup Aqueous Work-up (Extraction & Washes) Amidation->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pure Z-Phe-NH2 Purification->Final_Product

Caption: Solution-phase synthesis workflow for Z-Phe-NH2.

Quality Control: Purification and Characterization

Ensuring the purity and structural integrity of Z-Phe-NH2 is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Methodologies
  • Extraction: As detailed in the synthesis protocol, a liquid-liquid extraction is a fundamental step to remove water-soluble byproducts and unreacted reagents.[4]

  • Recrystallization: This is a powerful technique for purifying the crude solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.[5]

  • Flash Chromatography: For challenging purifications or to remove closely related impurities, silica gel flash chromatography can be employed, using a solvent system such as ethyl acetate/hexanes.[6]

Characterization Techniques

A self-validating system of characterization ensures the identity and purity of the synthesized Z-Phe-NH2.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of Z-Phe-NH2. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often containing a small amount of trifluoroacetic acid) is typically used. The purity is determined by the peak area percentage in the chromatogram. Chiral HPLC can be used to confirm the enantiomeric purity and ensure no racemization occurred during synthesis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for structural elucidation.[7]

    • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include aromatic protons from the phenyl and benzyloxycarbonyl groups, the α-proton of the phenylalanine backbone, the β-protons, and the amide protons.[8]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic signals would be observed for the carbonyl carbons (amide and carbamate), aromatic carbons, and the aliphatic carbons of the phenylalanine side chain.[9]

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula.

Characterization Workflow Diagram

Characterization_Workflow cluster_purification Purification cluster_analysis Analytical Characterization Crude_Product Crude Z-Phe-NH2 Purification_Step Recrystallization or Flash Chromatography Crude_Product->Purification_Step Purified_Product Purified Z-Phe-NH2 HPLC Purity Assessment (HPLC) Purified_Product->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) Purified_Product->NMR MS Mass Verification (Mass Spectrometry) Purified_Product->MS Final_Confirmation Structure & Purity Confirmed Purification_Step->Purified_Product HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the purification and characterization of Z-Phe-NH2.

Applications in Research and Drug Development

The unique structural features of Z-Phe-NH2 make it a valuable tool in several areas of scientific research, particularly in the synthesis of peptidomimetics and peptide-based therapeutic agents.[1]

Building Block in Peptide Synthesis

The primary application of Z-Phe-NH2 is as a protected building block in solution-phase peptide synthesis. The Z-group provides robust protection for the N-terminus, allowing for the selective formation of a peptide bond at the C-terminus of another amino acid. The resulting dipeptide amide can then be deprotected at the N-terminus for further chain elongation. The C-terminal amide is a common feature in many biologically active peptides, often contributing to increased stability against enzymatic degradation and enhanced receptor binding affinity.

Role in Drug Discovery and Medicinal Chemistry

Z-Phe-NH2 and its derivatives are integral to the development of novel therapeutics.

  • Synthesis of Bioactive Peptide Analogues: It has been used in the synthesis of analogues of endogenous peptides like endomorphin-2, which are involved in pain modulation.[10] By incorporating modified amino acids like Z-Phe-NH2, researchers can probe the structure-activity relationships of these peptides and develop new analgesics with improved pharmacological profiles.

  • Development of Enzyme Inhibitors: Phenylalanine derivatives have been investigated as inhibitors of enzymes such as phenylalanine ammonia-lyase, which could have applications in agriculture or medicine.[11][12]

  • Neurochemical Research: Due to its structural similarity to neurotransmitter precursors, Z-Phe-NH2 is used in neurochemical research to study metabolic pathways and develop compounds that can modulate neurotransmitter activity.[1] For instance, the related dipeptide H-Phe-Phe-NH2 has been identified as a ligand for the substance P receptor, which is implicated in pain and inflammation.[13][14]

Conclusion

N-α-Carbobenzyloxy-L-phenylalanine amide (Z-Phe-NH2) is more than just a protected amino acid; it is a strategically designed molecule that enables the precise construction of complex peptides and peptidomimetics. Its synthesis, while requiring careful control of reaction conditions, is based on well-established principles of organic chemistry. Rigorous purification and characterization are essential to ensure its quality for demanding applications in drug discovery and biochemical research. As the quest for novel therapeutics continues, the utility of versatile building blocks like Z-Phe-NH2 will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

References

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. (2024, January 17). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Preparation of Arylglycine Containing Peptides by Enantioselective aza-Henry and Umpolung Amide Synthesis. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides. (2008). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. (2013, June 27). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Correlation between calculated and experimental 1 H and 13 C NMR chemical shifts for Z isomer of Ac-Phe-NMe 2 in CHCl 3 . (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of (I) Production of Z-Phe-NHNHCONH2. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring. (1991, March 1). PubMed. Retrieved January 27, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2016). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid. (1993, May 1). PubMed. Retrieved January 27, 2026, from [Link]

  • Purification of L-phenylalanine. (1986, April 22). Google Patents.
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  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 27, 2026, from [Link]

  • Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. (2013, June 27). PubMed. Retrieved January 27, 2026, from [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022, March 28). ACS Publications. Retrieved January 27, 2026, from [Link]

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Exploratory

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: A Linchpin in the Synthesis of Advanced Protease Inhibitors

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate , also known by its more common chemical name Z-L-Phenylalaninamide, is a pivotal starting material and intermediate in the field of medicinal chemistry. While not...

Author: BenchChem Technical Support Team. Date: February 2026

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate , also known by its more common chemical name Z-L-Phenylalaninamide, is a pivotal starting material and intermediate in the field of medicinal chemistry. While not possessing a direct therapeutic mechanism of action itself, its significance lies in its role as a versatile building block for the synthesis of a wide array of biologically active molecules, particularly protease inhibitors. This guide delves into the chemical properties, synthetic applications, and the mechanistic rationale behind its use in the development of novel therapeutics.

Physicochemical Properties and Synthetic Utility

Z-L-Phenylalaninamide is a derivative of the essential amino acid L-phenylalanine. Its chemical structure, characterized by a benzyloxycarbonyl (Z) protecting group on the amine and an amide at the C-terminus, imparts a unique combination of stability and reactivity that is highly advantageous for peptide synthesis and the creation of peptidomimetics.[1][2] The "Z" group provides robust protection to the amine functionality during coupling reactions, yet it can be selectively removed under specific conditions, allowing for further elongation of a peptide chain or modification of the molecule.

PropertyValue
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
AppearanceWhite to off-white crystalline powder
Chirality(S)-configuration

Core Application: A Precursor to Potent Enzyme Inhibitors

The primary "mechanism of action" of Z-L-Phenylalaninamide is its function as a key intermediate in the multi-step synthesis of complex molecules designed to inhibit specific enzymes, most notably proteases. Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a multitude of disease processes, including viral replication, cancer progression, and neurodegenerative disorders. The development of potent and selective protease inhibitors is therefore a major focus of modern drug discovery.[3][4][5]

Z-L-Phenylalaninamide's phenylalanine side chain allows it to be recognized and bind to the active sites of proteases that have a preference for hydrophobic residues. This makes it an ideal scaffold for building inhibitors targeting enzymes such as HIV-1 protease, cathepsins, and various other serine and cysteine proteases.[6][7]

Synthesis of Cysteine Protease Inhibitors

One notable application of Z-L-Phenylalaninamide is in the synthesis of inhibitors for cysteine proteases like cathepsins B, L, and S.[6] These enzymes are involved in various physiological and pathological processes, including immune responses and cancer metastasis. The synthesis of such inhibitors often involves the modification of the C-terminal amide of Z-L-Phenylalaninamide to introduce a "warhead" that can covalently modify the active site cysteine residue of the target enzyme.

Representative Synthetic Workflow: From Z-L-Phenylalaninamide to a Cysteine Protease Inhibitor

G A Z-L-Phenylalaninamide B Intermediate with Activated C-terminus A->B Activation of Amide D Final Cysteine Protease Inhibitor B->D Coupling with Warhead C Covalent Warhead Precursor C->D

Caption: A generalized workflow for synthesizing a cysteine protease inhibitor.

Role in the Development of HIV-1 Protease Inhibitors

The development of Highly Active Antiretroviral Therapy (HAART) for the treatment of HIV/AIDS was a landmark achievement in medicinal chemistry, with HIV-1 protease inhibitors playing a central role.[3][4] Z-L-Phenylalaninamide and its derivatives have been utilized in the synthesis of peptidomimetic inhibitors that mimic the natural substrates of the HIV-1 protease, thereby blocking its activity and preventing viral maturation.[5][8]

Experimental Protocol: A Representative Synthetic Step

The following is a generalized, illustrative protocol for a reaction that might involve Z-L-Phenylalaninamide as a starting material, such as in the synthesis of a dipeptide.

Objective: To couple Z-L-Phenylalaninamide with another N-protected amino acid.

Materials:

  • Z-L-Phenylalaninamide

  • N-protected amino acid (e.g., Boc-Glycine)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve Z-L-Phenylalaninamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the N-protected amino acid and the coupling agent in the same solvent.

  • Add the base to the solution containing the N-protected amino acid.

  • Slowly add the activated amino acid solution to the flask containing Z-L-Phenylalaninamide.

  • Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the coupling byproducts and unreacted starting materials.

  • Purify the crude product by column chromatography to obtain the desired dipeptide.

Conclusion

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a cornerstone of synthetic medicinal chemistry. Its true value is realized not through a direct biological effect, but through its enabling role in the creation of sophisticated molecules that can modulate the activity of key enzymes involved in human disease. The structural features of Z-L-Phenylalaninamide provide a stable and versatile platform for the construction of potent and selective inhibitors, underscoring its continued importance in the drug discovery and development pipeline.

References

  • Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. PubMed Central. Available at: [Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PubMed Central. Available at: [Link]

  • (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. PubChem. Available at: [Link]

  • STRUCTURE-BASED DESIGN AND SYNTHESIS OF NOVEL INHIBITORS OF HIV-1 PROTEASE AND BETA-SITE AMYLOID PRECURSOR PROTEIN CLEAVING ENZYME. Purdue e-Pubs. Available at: [Link]

  • Synthesis and carbonic anhydrase inhibitory properties of amino acid – coumarin/quinolinone conjugates incorporating glycine, alanine and phenylalanine moieties. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. Available at: [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. Available at: [Link]

  • Kinetic studies on the mechanism of pepsin action. PubMed. Available at: [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PubMed Central. Available at: [Link]

  • Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, University of Kansas. Available at: [Link]

  • Biochemical Properties and Potential Applications of a Solvent-Stable Protease From the High-Yield Protease Producer Pseudomonas Aeruginosa PT121. PubMed. Available at: [Link]

  • The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. PubMed. Available at: [Link]

  • Peptide-Alkoxyamine Drugs: An Innovative Approach to Fight Schistosomiasis: “Digging Their Graves with Their Forks”. MDPI. Available at: [Link]

  • Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate. Molbase. Available at: [Link]

  • Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. PubMed. Available at: [Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI. Available at: [Link]

  • Biostimulatory Effects of Amino Acids on Phenylalanine Ammonia Lyase, Capsaicin Synthase, and Peroxidase Activities in Capsicum baccatum L. MDPI. Available at: [Link]

  • Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Digital Commons @ Trinity. Available at: [Link]

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Foundational

Biological activity of N-alpha-Benzyloxycarbonyl-L-phenylalanine amide

An In-Depth Technical Guide to the Biological Activity of N-alpha-Benzyloxycarbonyl-L-phenylalanine Amide Foreword: Beyond the Building Block To the seasoned researcher, N-alpha-Benzyloxycarbonyl-L-phenylalanine amide (Z...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-alpha-Benzyloxycarbonyl-L-phenylalanine Amide

Foreword: Beyond the Building Block

To the seasoned researcher, N-alpha-Benzyloxycarbonyl-L-phenylalanine amide (Z-Phe-NH₂) may appear as a simple, protected amino acid derivative—a mere intermediate in the elegant art of peptide synthesis.[1][2] However, to confine this molecule to such a singular role is to overlook its intrinsic biological relevance and its utility as a foundational scaffold in drug discovery. This guide moves beyond the catalog description to provide a deeper, mechanistic understanding of Z-Phe-NH₂ and its derivatives. We will explore its role not just as a synthetic tool, but as a key player in the modulation of critical enzymatic pathways and as a template for the rational design of potent therapeutic agents. Our focus is on the causality behind its activity and the robust methodologies required to validate its biological potential.

Core Physicochemical and Structural Properties

N-alpha-Benzyloxycarbonyl-L-phenylalanine amide is structurally defined by an L-phenylalanine core, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus is an amide. This structure imparts specific properties that are fundamental to its biological interactions.

PropertyValue / DescriptionSignificance in Biological Context
Molecular Formula C₁₇H₁₈N₂O₂Provides the atomic composition.
Molecular Weight 298.34 g/mol Influences diffusion and transport across biological membranes.
Key Features - Benzyloxycarbonyl (Z) Group: A bulky, aromatic protecting group.Confers hydrophobicity and can participate in π-π stacking interactions within enzyme active sites. It also sterically influences peptide conformation.
- Phenylalanine Side Chain: A benzyl group.Crucial for hydrophobic and van der Waals interactions. It is a key recognition motif for many proteases that cleave after hydrophobic residues.
- Amide Terminus: A primary amide (-CONH₂).Acts as a hydrogen bond donor and acceptor. Critically, it can serve as a bioisosteric replacement for a carboxylic acid, altering the molecule's charge state, solubility, and metabolic stability.[3]
Conformation Can induce specific secondary structures.The Z-Phe moiety, when incorporated into peptides, has been shown to promote the formation of β-turns, which are critical for molecular recognition and signaling.[4][5]

Primary Biological Activity: A Scaffold for Enzyme Inhibition

The most significant biological activity associated with the Z-Phe-NH₂ scaffold is its role as an inhibitor of various enzymes, particularly proteases. The combination of the hydrophobic phenylalanine side chain and the modifiable amide terminus makes it an excellent starting point for designing specific and potent inhibitors.

Inhibition of Cysteine Proteases: The Case of Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is frequently upregulated in various pathological states, including cancer, making it a prime therapeutic target.[6] While Z-Phe-NH₂ itself is a weak inhibitor, its core structure is a cornerstone for potent, irreversible inhibitors of Cathepsin B.

Mechanism of Action: The inhibitory mechanism of Z-Phe-NH₂ derivatives often involves the attachment of an electrophilic "warhead" to the C-terminus. This warhead forms a covalent bond with the nucleophilic cysteine residue (Cys29) in the active site of Cathepsin B, leading to irreversible inactivation. The Z-phenylalanine portion of the molecule serves as the recognition element, guiding the inhibitor to the enzyme's active site, which has a preference for hydrophobic residues.

The diagram below illustrates how the Z-Phe-NH₂ scaffold can be conceptualized as a modular system for developing targeted inhibitors.

G cluster_0 Z-Phe-NH₂ Scaffold cluster_1 Functional Modules cluster_2 Target Enzyme Scaffold N-alpha-Benzyloxycarbonyl-L-phenylalanine Amide (Z-Phe-NH₂) Recognition Z-Phe Moiety (Recognition Element) Scaffold->Recognition Provides Linker Amide Bond (Linker/Bioisostere) Scaffold->Linker Contains Enzyme Cathepsin B Active Site (Cys29 Thiol) Recognition->Enzyme Binds to S2 Pocket (Hydrophobic Interaction) Warhead Reactive Group ('Warhead') Linker->Warhead Connects to Warhead->Enzyme Forms Covalent Bond (Irreversible Inhibition) G cluster_workflow Enzyme Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Plate Setup Add Inhibitor/Control to wells A->B C 3. Pre-incubation Add Enzyme, incubate 15 min B->C D 4. Initiate Reaction Add Fluorogenic Substrate C->D E 5. Kinetic Read Measure Fluorescence (Ex/Em) D->E F 6. Data Analysis Calculate Rates -> Plot -> IC₅₀ E->F G cluster_synthesis Synthesis of Z-Phe-NH₂ Start Z-Phe-p-nitrophenyl ester + Amine Source Reaction Nucleophilic Acyl Substitution (DCM, 0°C) Start->Reaction Workup Aqueous Wash (Na₂CO₃, Brine) Reaction->Workup Purify Crystallization (EtOAc/Hexane) Workup->Purify Product Pure Z-Phe-NH₂ Purify->Product

Caption: General workflow for the synthesis of Z-Phe-NH₂.

Conclusion and Future Outlook

N-alpha-Benzyloxycarbonyl-L-phenylalanine amide transcends its role as a simple synthetic intermediate. It is a molecule of significant biological interest, primarily serving as a validated and versatile scaffold for the development of potent enzyme inhibitors targeting proteases like Cathepsin B. Its inherent structural features—hydrophobicity, conformational influence, and a readily modifiable amide terminus—make it an ideal starting point for medicinal chemistry campaigns. Future research will likely focus on creating novel derivatives with enhanced specificity, improved pharmacokinetic properties, and broader therapeutic applications, including new classes of antimicrobial and anticancer agents. The robust and verifiable protocols detailed herein provide the foundation for any laboratory seeking to explore and harness the full biological potential of this valuable chemical entity.

References

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Exploratory

Potential research applications of Cbz-protected phenylalanine amide

An In-Depth Technical Guide to the Potential Research Applications of Cbz-Protected Phenylalanine Amide Introduction N-Carbobenzyloxy-L-phenylalanine amide (Cbz-L-Phe-NH2) is a derivative of the essential amino acid L-ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Research Applications of Cbz-Protected Phenylalanine Amide

Introduction

N-Carbobenzyloxy-L-phenylalanine amide (Cbz-L-Phe-NH2) is a derivative of the essential amino acid L-phenylalanine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group and a primary amide at the carboxyl terminus. This unique combination of a bulky, hydrophobic side chain, a stable and removable protecting group, and a hydrogen-bond-donating amide moiety makes it a versatile building block in several areas of chemical and biomedical research. The Cbz group provides stability during multi-step syntheses and can be readily removed under non-acidic conditions, preserving the integrity of acid-labile functionalities within a molecule.[] The C-terminal amide is a common feature in many biologically active peptides and can influence their conformation, receptor binding, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of Cbz-protected phenylalanine amide for researchers, scientists, and drug development professionals. It delves into its utility in peptide synthesis, as a scaffold for enzyme inhibitors, and in the realm of asymmetric synthesis, supported by detailed protocols and mechanistic insights.

Part 1: Synthesis and Characterization

Synthetic Route: Amidation of Cbz-L-Phenylalanine

The most common and straightforward method for the synthesis of Cbz-L-phenylalanine amide is the amidation of its corresponding carboxylic acid, N-Cbz-L-phenylalanine. This involves the activation of the carboxyl group followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of Cbz-L-Phenylalanine Amide

This protocol is based on standard peptide coupling methodologies.[2]

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Cbz-L-phenylalanine (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an additive to suppress racemization, such as 1-hydroxybenzotriazole (HOBt, 1.1 equivalents).[3] Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Amidation: To the activated ester solution, add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane, 2-3 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Cbz-L-phenylalanine amide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

  • Low Temperature: The activation and initial coupling steps are performed at 0 °C to minimize side reactions and prevent racemization of the chiral center.

  • HOBt Additive: HOBt reacts with the initially formed O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[2]

  • Aqueous Washes: The acidic wash removes any unreacted basic components, the basic wash removes unreacted starting carboxylic acid and HOBt, and the brine wash removes residual water.

Physicochemical Properties

The physicochemical properties of Cbz-L-phenylalanine amide are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
Molecular FormulaC17H18N2O3N/A
Molecular Weight298.34 g/mol N/A
AppearanceWhite to off-white solid[5][6]
Melting PointExpected to be higher than Cbz-L-Phe-OH (85-87 °C) due to intermolecular hydrogen bonding of the amide group.[5][6]
SolubilitySparingly soluble in water; soluble in methanol, DMF, and DCM.[5][6]
Optical RotationSpecific rotation is expected to be similar to related Cbz-L-phenylalanine derivatives.[5][7]
Analytical Characterization

The identity and purity of synthesized Cbz-L-phenylalanine amide should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenylalanine and Cbz groups, the benzylic protons of the Cbz group, the α- and β-protons of the phenylalanine backbone, and the amide protons.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbons (amide and carbamate), the aromatic carbons, and the aliphatic carbons of the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide and carbamate, C=O stretching of the amide and carbamate, and aromatic C-H and C=C stretching.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the product.

Part 2: Core Research Applications

Peptide Synthesis

Cbz-L-phenylalanine amide is a valuable building block for the synthesis of peptides with a C-terminal amide. Many naturally occurring peptide hormones and neurotransmitters possess a C-terminal amide, which often confers resistance to enzymatic degradation by carboxypeptidases and can be crucial for biological activity.

Workflow: Solid-Phase Peptide Synthesis (SPPS) of a C-terminally Amidated Peptide

The following diagram illustrates the incorporation of Cbz-L-phenylalanine amide as the first amino acid in the Fmoc/tBu solid-phase peptide synthesis of a hypothetical tripeptide, Phe-Gly-Ala-NH2. While Cbz protection is more common in solution-phase synthesis, this example demonstrates the general principle of using a pre-formed amino acid amide. In a typical Fmoc-based SPPS, a Rink Amide resin would be used to generate the C-terminal amide. However, if a specific C-terminal amino acid amide is desired as the starting point, it can be coupled to a suitable resin.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation cluster_cleavage Final Steps Resin Linker-Resin A 1. Couple Cbz-Phe-NH2 Resin->A B 2. Deprotect Cbz (e.g., H2/Pd) A->B C 3. Couple Fmoc-Gly-OH B->C D 4. Fmoc Deprotection (Piperidine) C->D E 5. Couple Fmoc-Ala-OH D->E F 6. Fmoc Deprotection (Piperidine) E->F G Cleavage from Resin & Side-Chain Deprotection F->G H Purified Peptide (Ala-Gly-Phe-NH2) G->H

Caption: Workflow for Solid-Phase Peptide Synthesis.

Enzyme Inhibition

The phenylalanine scaffold is a common motif in the design of inhibitors for various enzymes, particularly proteases that have a preference for hydrophobic residues in their active sites. Cbz-L-phenylalanine amide can serve as a starting point for the synthesis of peptidomimetic inhibitors. The amide group can be further modified to introduce functionalities that interact with the enzyme's active site or improve the compound's pharmacokinetic properties. For instance, derivatives of phenylalanine have been explored as inhibitors for HIV-1 capsid formation and carbonic anhydrase.[9][10]

Logical Pathway for Inhibitor Design:

Inhibitor_Design Start Cbz-L-Phenylalanine Amide Mod1 Modification of Amide (e.g., alkylation, acylation) Start->Mod1 Mod2 Modification of Phenyl Ring (e.g., substitution) Start->Mod2 Mod3 Deprotection of Cbz Group and further elaboration Start->Mod3 Library Library of Derivatives Mod1->Library Mod2->Library Mod3->Library Screening Enzymatic Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: Drug Discovery Pathway.

Asymmetric Synthesis and Chiral Resolution

The inherent chirality of Cbz-L-phenylalanine amide makes it a valuable tool in asymmetric synthesis.

Chiral Auxiliary: The molecule can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. The bulky Cbz and phenyl groups can effectively shield one face of a reactive center, leading to high diastereoselectivity.

Chiral Resolving Agent: Cbz-L-phenylalanine amide can also be used to resolve racemic mixtures of carboxylic acids. The amide can react with the racemic acid to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acids and regenerates the resolving agent.

Mechanism of Chiral Resolution:

Chiral_Resolution Racemate Racemic Mixture (R-Acid & S-Acid) Mix Formation of Diastereomeric Salts Racemate->Mix Resolver Chiral Resolving Agent (Cbz-L-Phe-NH2) Resolver->Mix Salts Mixture of Diastereomers (R-Acid-L-Amide & S-Acid-L-Amide) Mix->Salts Separation Separation (e.g., Crystallization) Salts->Separation SaltR Diastereomer 1 (R-Acid-L-Amide) Separation->SaltR SaltS Diastereomer 2 (S-Acid-L-Amide) Separation->SaltS HydrolysisR Hydrolysis SaltR->HydrolysisR HydrolysisS Hydrolysis SaltS->HydrolysisS AcidR Enantiopure R-Acid HydrolysisR->AcidR RecoveredResolver Recovered Resolver HydrolysisR->RecoveredResolver AcidS Enantiopure S-Acid HydrolysisS->AcidS HydrolysisS->RecoveredResolver

Caption: Chiral Resolution Process.

Conclusion

Cbz-protected phenylalanine amide is a multifaceted molecule with significant potential in various research domains. Its utility as a building block for C-terminally amidated peptides is well-established in principle. Furthermore, its rigid, chiral scaffold makes it an attractive starting point for the design of novel enzyme inhibitors and a valuable tool in asymmetric synthesis. The synthetic accessibility and chemical stability of this compound, coupled with the biological significance of the phenylalanine moiety, ensure its continued relevance in the fields of medicinal chemistry, chemical biology, and materials science. Further exploration of its applications, particularly in the development of peptidomimetics and as a chiral catalyst, is warranted and promises to yield exciting new discoveries.

References

  • Bhattacharya, S. et al. (2011). Synthesis, characterization and in-vitro microbiological evaluation of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188.
  • PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Phenylalanine amide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • MDPI. (2011). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Retrieved from [Link]

  • PMC. (2021). Unconventional approaches for chiral resolution. Retrieved from [Link]

  • ResearchGate. (2015). Peptide Synthesis. Retrieved from [Link]

  • PMC. (2017). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Retrieved from [Link]

  • ACS Publications. (2007). Native Chemical Ligation at Phenylalanine. Retrieved from [Link]

  • MDPI. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • ResearchGate. (2016). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1161-13-3,N-Cbz-L-Phenylalanine. Retrieved from [Link]

  • PubMed Central. (2023). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]

  • PubMed Central. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Arylglycine Containing Peptides by Enantioselective aza-Henry and Umpolung Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Retrieved from [Link]

  • PMC. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • MDPI. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Z-L-Phenylalaninamide: From Foundational Synthesis to Modern Drug Discovery

Foreword: The Unseen Pillar of Peptide Chemistry In the vast landscape of biochemical research and pharmaceutical development, some molecules don't boast a dramatic discovery story. Instead, their significance is etched...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Pillar of Peptide Chemistry

In the vast landscape of biochemical research and pharmaceutical development, some molecules don't boast a dramatic discovery story. Instead, their significance is etched in their quiet, indispensable role as foundational building blocks. Z-L-Phenylalaninamide is one such molecule. Its history is not one of a singular breakthrough but is intrinsically woven into the very fabric of peptide synthesis. This guide is structured to reflect that reality, focusing not on a non-existent "eureka" moment, but on the core technical principles that make this compound a cornerstone for researchers, scientists, and drug development professionals. We will delve into its essential properties, the causal logic behind its synthesis, its critical applications as a molecular scaffold, and the rigorous analytical methods required to ensure its integrity.

Core Physicochemical & Structural Characteristics

Understanding a molecule begins with its fundamental properties. For Z-L-Phenylalaninamide, these characteristics dictate its solubility, reactivity, and suitability as a precursor in complex synthetic pathways. The benzyloxycarbonyl (Z) group provides crucial N-terminal protection, a feature we will explore in detail, while the amide at the C-terminus offers a stable, yet versatile, functional handle.

Key Physicochemical Data

The following table summarizes the essential computed and experimental properties of L-Phenylalaninamide, the core structure of our topic. The addition of the "Z" (benzyloxycarbonyl) group primarily influences properties like molecular weight, solubility, and chromatographic behavior.

PropertyValueSource
Molecular Formula C9H12N2OPubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-3-phenylpropanamidePubChem[1]
CAS Number 5241-58-7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
LogP (L-Phenylalanine) -1.38PubChem[2]
Melting Point (L-Phenylalanine) 283 °C (decomposes)PubChem[2]
Solubility (L-Phenylalanine) 10 to 50 mg/mL at 25 °CPubChem[2]

Note: Data for the unprotected L-Phenylalaninamide and its parent amino acid are provided as a baseline. The Z-group significantly increases lipophilicity.

The Cornerstone Application: A Precursor in Synthesis

Z-L-Phenylalaninamide is not typically an end-product but a critical intermediate. Its value lies in its structure: a protected L-phenylalanine readied for C-terminal modification or for use in fragment-based drug discovery. The "Z" group (benzyloxycarbonyl or Cbz) is a classic amine protecting group, revered in solution-phase peptide synthesis for its stability and its clean removal by hydrogenolysis.[3]

Role in Drug Discovery & Development

This molecule serves as a key starting material for creating libraries of derivatives for screening. By modifying the C-terminal amide or by using the intact molecule as a scaffold, researchers can explore structure-activity relationships (SAR) efficiently.[4] For example, derivatives of phenylalaninamides have been identified as potent inhibitors of bacterial RNA polymerase, representing a promising avenue for new antibiotics.[5] Similarly, phenylalanine derivatives are central to the design of HIV-1 Capsid (CA) protein inhibitors, a promising target for novel antiviral drugs.[6]

The general workflow for leveraging a precursor like Z-L-Phenylalaninamide in a drug discovery campaign is visualized below. This pathway underscores the journey from a fundamental building block to a potential clinical candidate, a process often accelerated by regulatory frameworks like the FDA's Fast Track or LPAD pathways for critical need therapeutics.[7][8][9]

DrugDiscoveryWorkflow cluster_0 Precursor Stage cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Candidate Selection Start Z-L-Phenylalaninamide (Protected Precursor) Synthesis Derivative Synthesis (Amide Coupling, etc.) Start->Synthesis Scaffold Screening High-Throughput Screening (HTS) Synthesis->Screening Compound Library HitID Hit Identification Screening->HitID Assay Data SAR SAR Studies HitID->SAR Initial Hits ADME ADME/Tox Profiling SAR->ADME Optimized Leads Candidate Preclinical Candidate ADME->Candidate Optimized Properties

Caption: Drug Discovery Workflow from a Precursor Molecule.

Synthesis & Methodologies: A Technical Perspective

The synthesis of Z-L-Phenylalaninamide and its subsequent use in coupling reactions are governed by the principles of peptide chemistry. The primary challenge is forming a stable amide bond without inducing racemization at the chiral center, which would render the final product biologically inactive.

Racemization-Free Amide Bond Formation

The activation of the carboxylic acid on the phenylalanine backbone creates an electron-withdrawing effect on the α-hydrogen, making it susceptible to abstraction, especially under basic conditions. This can lead to a loss of stereochemical integrity.[5]

Causality: The choice of coupling reagent and reaction conditions is therefore paramount. Milder coupling agents that do not require harsh basic conditions are preferred. Propanephosphonic acid anhydride (T3P®) in a mixture of ethyl acetate (EtOAc) and pyridine at 0°C has been shown to yield products with excellent enantiomeric excess (ee > 99%), effectively preventing racemization.[5]

The following diagram illustrates a generalized, racemization-conscious synthesis pathway for creating a more complex phenylalaninamide derivative, starting from Boc-protected L-phenylalanine, a common alternative to Z-protection, especially in solid-phase synthesis.

SynthesisWorkflow start Boc-L-Phenylalanine Starting Material step1 {Step 1: Amide Coupling | {Coupling Reagent (e.g., T3P®) Pyridine/EtOAc, 0°C }} start->step1 amine R-NH2 Amine Substrate amine->step1 intermediate1 Boc-L-Phe-NHR Protected Intermediate step1->intermediate1 Forms Amide Bond step2 {Step 2: Deprotection | {Trifluoroacetic Acid (TFA) DCM }} intermediate1->step2 Removes Boc Group intermediate2 L-Phe-NHR Deprotected Amine step2->intermediate2 step3 {Step 3: Second Coupling | {Coupling Reagent (e.g., DEPBT) Base }} intermediate2->step3 acid R'-COOH Carboxylic Acid acid->step3 final_product {R'-CO-L-Phe-NHR | Final Derivative} step3->final_product Forms Second Amide Bond

Caption: Generalized Synthetic Pathway for Phenylalaninamide Derivatives.

Detailed Experimental Protocol: Amide Coupling with T3P®

This protocol describes a self-validating system for the synthesis of a phenylalaninamide derivative, incorporating in-process checks to ensure reaction completion and purity.

Objective: To couple Boc-L-Phenylalanine with a primary amine (e.g., 2-morpholinoaniline) with minimal racemization.

Materials:

  • Boc-L-Phenylalanine (1.0 eq)

  • 2-Morpholinoaniline (1.0 eq)

  • Propanephosphonic acid anhydride (T3P®), 50% solution in EtOAc (1.5 eq)

  • Pyridine (4.0 eq)

  • Ethyl Acetate (EtOAc), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • TLC plates (Silica gel 60 F254)

  • HPLC system for chiral analysis

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-Phenylalanine (1.0 eq) and 2-morpholinoaniline (1.0 eq) in anhydrous EtOAc (approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add pyridine (4.0 eq) to the stirred solution.

  • Coupling Agent Addition: Slowly add T3P® solution (1.5 eq) dropwise over 15 minutes, ensuring the temperature remains at 0°C. Rationale: Slow addition prevents temperature spikes that could promote side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting materials indicates completion.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography on silica gel.

  • Validation:

    • Characterize the product using NMR and Mass Spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee%) using chiral HPLC analysis to validate the stereochemical integrity of the product.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stereochemistry of Z-L-Phenylalaninamide and its derivatives.[10]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analysis.

  • Purity Analysis (Reverse-Phase HPLC): A standard C18 column with a gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to determine the purity of the synthesized compound.

  • Chiral Analysis (Chiral HPLC): To confirm enantiomeric purity, a specialized chiral stationary phase is required. Teicoplanin-based columns have proven effective for resolving phenylalanine enantiomers in reversed-phase mode.[5] This step is non-negotiable, as biological activity is almost always stereospecific.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure. The spectra should be consistent with the expected shifts for the phenyl, alanine, and protecting group protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, providing definitive proof of its elemental composition.

Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee%) of a synthesized phenylalaninamide derivative.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chirobiotic T, Teicoplanin-based)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample dissolved in mobile phase

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 75:25 Acetonitrile:Water) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound. Also, prepare a sample of the racemic mixture (if available) to identify the elution order of the R and S enantiomers.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Run the analysis isocratically. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Integrate the peak areas for the L- (or R-) and D- (or S-) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    • A successful racemization-free synthesis should yield an ee% of >99%.

Conclusion & Future Outlook

Z-L-Phenylalaninamide, while simple in structure, is a powerful and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its utility is defined by its role as a stable, stereochemically pure precursor for constructing more complex molecules with therapeutic potential. The integrity of any research or development program utilizing this scaffold hinges on the meticulous application of racemization-free synthesis protocols and rigorous analytical validation. As drug discovery continues to evolve, with increasing emphasis on fragment-based design and novel peptide therapeutics, the foundational importance of building blocks like Z-L-Phenylalaninamide is set to endure, continuing its legacy as a quiet but essential pillar of the field.

References

  • Mann, L., Lang, M., Schulze, P., Halz, J. H., Csuk, R., Hoenke, S., Seidel, R. W., & Richter, A. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports. [Link]

  • PubChem. (n.d.). L-Phenylalaninamide. National Center for Biotechnology Information. Retrieved from [Link]

  • H&O. (2020). FDA Regulatory Pathways for Expedited Drug Development and Approval. Hemonc Today. [Link]

  • U.S. Food and Drug Administration. (2019). Limited Population Pathway for Antibacterial and Antifungal Drugs – the LPAD Pathway. FDA.gov. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • PubChem. (n.d.). L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. RSC Medicinal Chemistry. [Link]

  • Darrow, J. J., & Avorn, J. (2023). Special FDA designations for drug development: orphan, fast track, accelerated approval, priority review, and breakthrough therapy. Journal of the American Medical Association. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Strzelecka, M., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. International Journal of Molecular Sciences. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • Venkatraman, S., et al. (2003). Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • U.S. Food and Drug Administration. (2023). Fast Track, Breakthrough Therapy, Accelerated Approval, Priority Review. FDA.gov. [Link]

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Exploratory

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Introduction (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known by its synonym Z-L-Phenylalanin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Introduction

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known by its synonym Z-L-Phenylalaninamide, is a pivotal intermediate in the field of pharmaceutical research and development. Its structural framework is integral to the synthesis of enantiomerically pure substances, which are critical for creating targeted active pharmaceutical ingredients (APIs).[1] This compound is frequently utilized in the development of protease inhibitors and other biologically active molecules.[1] Given its role in complex organic pathways, a thorough understanding of its safety profile and handling requirements is paramount for researchers and scientists.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures associated with (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, drawing from material safety data sheet (MSDS) information and established laboratory safety protocols.

Compound Identification and Properties

A clear identification of the compound is the first step in ensuring safe handling.

IdentifierValue
Chemical Name (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Synonym Z-L-Phenylalaninamide
CAS Number 4801-80-3[2]
Molecular Formula C₁₇H₁₈N₂O₃[2]
Molecular Weight 298.34 g/mol [2]
Appearance Typically a solid powder

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified with the following hazards under the Globally Harmonized System (GHS).[2]

GHS PictogramSignal WordHazard Statements

Warning [2]H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements:

A critical aspect of the MSDS is the set of precautionary statements that guide safe use and emergency response.

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Engineering Controls

The primary defense against exposure is the implementation of proper engineering controls. All handling of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate powder should be conducted in a well-ventilated area.[6]

  • Fume Hood: For procedures that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory. This captures airborne particles at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a necessary barrier between the researcher and the chemical.[7]

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations must be worn at all times in the handling area.[8][9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.

    • Lab Coat: A fully fastened laboratory coat should be worn to protect street clothes and prevent skin exposure.[10]

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[9] However, if dust is generated and ventilation is insufficient, a NIOSH-approved particulate respirator should be used.

Hygiene Practices

Good laboratory hygiene is a cornerstone of chemical safety.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are handled or stored.[10][11]

  • Keep the work area clean and uncluttered to prevent accidental spills and contamination.[11]

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][8] The recommended storage temperature is between 2-8°C.[2][12]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][9]

Emergency Procedures

A well-defined emergency plan is critical for responding effectively to accidents.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or symptoms such as respiratory irritation develop, seek immediate medical attention.[3][13]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][14] If skin irritation persists, consult a physician.[13]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[14] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Spill Response Protocol

In the event of a spill, a systematic response is required to ensure safety and proper cleanup.

  • Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area to prevent the spread of dust.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Wear PPE: Before attempting cleanup, don the appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be necessary if there is significant airborne dust.

  • Contain and Clean:

    • For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

    • Avoid actions that could raise dust. Moisten the material slightly with a suitable solvent if necessary to prevent it from becoming airborne.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a clean water rinse.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be placed in a sealed container and disposed of as hazardous chemical waste according to institutional and governmental regulations.[3]

Spill Response Workflow Diagram

SpillResponse start_node Spill Discovered action_node Alert others & Evacuate Area start_node->action_node Immediately ppe_node Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) action_node->ppe_node decision_node Is spill manageable? ppe_node->decision_node Assess Spill Size action_node_contain Carefully sweep solid material into a labeled waste container. Avoid raising dust. decision_node->action_node_contain Yes action_node_evac Evacuate and contact Emergency Response / EHS decision_node->action_node_evac No end_node Dispose of all materials as Hazardous Waste action_node_decon Decontaminate spill area with soap and water. action_node_contain->action_node_decon Once contained action_node_decon->end_node

Caption: Workflow for managing a chemical spill.

Toxicological and Disposal Considerations

Toxicological Summary

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The known toxicological effects are consistent with the GHS hazard statements:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[2]

  • Chronic Exposure: No specific data on long-term exposure effects such as carcinogenicity or mutagenicity are readily available. As with many research chemicals, it should be handled as a potentially hazardous substance, and exposure should be minimized.

Disposal

All waste materials containing (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate must be treated as hazardous waste.

  • Procedure: Collect waste in sealed, properly labeled containers.

  • Regulations: Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of down the drain or with general laboratory trash.

References

  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. MySkinRecipes. Available at: [Link]

  • MDPI. Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI. Available at: [Link]

  • LookChem. (S)-N-(1-AMino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS#289472-80-6. LookChem. Available at: [Link]

  • PubChem. benzyl N-[1-oxo-1-[[1-oxo-1-(3-oxobutan-2-ylamino)-3-phenylpropan-2-yl]amino]pentan-2-yl]carbamate. PubChem. Available at: [Link]

  • NCBI Bookshelf. Carbamate Toxicity. NCBI Bookshelf. Available at: [Link]

  • Agilent Technologies. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. Available at: [Link]

  • Breckland Scientific Supplies Ltd. Dl-Phenylalanine - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. Available at: [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. UCSC. Available at: [Link]

  • Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. Available at: [Link]

  • Tel Aviv University. Laboratory Organization Integrating Safety on Chemicals, Bioagents and Radionuclides in Academia. Tel Aviv University. Available at: [Link]

  • PubMed. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. Available at: [Link]

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Foundational

The Cornerstone of Peptide Therapeutics: A Comprehensive Technical Guide to (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Introduction: Beyond a Simple Building Block In the intricate world of peptide chemistry and drug discovery, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known in the scientific community as Z-L-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the intricate world of peptide chemistry and drug discovery, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known in the scientific community as Z-L-phenylalanine amide or Cbz-L-phenylalanine amide, represents more than just a protected amino acid derivative. It is a cornerstone, a meticulously designed molecular entity that provides stability, stereochemical integrity, and versatile reactivity. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics. For researchers, scientists, and professionals in drug development, a thorough understanding of this molecule is paramount for innovation in peptide-based medicine.

Physicochemical and Structural Characterization

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a white crystalline powder. Its structure is characterized by an L-phenylalanine core, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is converted to a primary amide. This unique combination of a bulky, hydrophobic side chain, a protected amine, and a neutral amide terminus imparts specific properties crucial for its applications.

PropertyValueSource
Molecular Formula C₁₇H₁₈N₂O₃[1]
Molecular Weight 298.34 g/mol [2]
Melting Point 158 - 160 °C[1]
Appearance White powder[1]
Specific Rotation ([α]²⁰D) +10 ± 1º (c=1 in CHCl₃)[1]
Storage Conditions 0 - 8 °C, sealed in a dry environment[1]
Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons of the Cbz group would appear as a singlet around 5.1 ppm. The α- and β-protons of the phenylalanine backbone would be observed in the aliphatic region, with the amide protons appearing as broad singlets.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the carbamate and the amide. The aromatic carbons would resonate in the 120-140 ppm region. The benzylic carbon of the Cbz group and the α- and β-carbons of the phenylalanine moiety would also be clearly identifiable.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the N-H stretching of the amide and carbamate, C=O stretching of both the amide and carbamate groups, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Manufacturing: A Protocol for Purity and Yield

The synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is typically achieved through the amidation of its corresponding carboxylic acid, N-Cbz-L-phenylalanine. The key to a successful synthesis lies in the choice of coupling agent and reaction conditions that ensure high yield and prevent racemization of the chiral center.

Experimental Protocol: Amidation of N-Cbz-L-phenylalanine

This protocol is a synthesized methodology based on established amide bond formation techniques using peptide coupling agents.

Objective: To synthesize (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate from N-Cbz-L-phenylalanine.

Materials:

  • N-Cbz-L-phenylalanine

  • Propylphosphonic anhydride (T3P®) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Cbz-L-phenylalanine (1 equivalent) in anhydrous DCM or EtOAc.

  • Activation: To the stirred solution, add the coupling agent (e.g., T3P®, 1.2 equivalents) and a base such as pyridine or DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the ammonia solution (2-3 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as a white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Coupling Agent: T3P® and DEPBT are highly efficient peptide coupling reagents that minimize racemization, a critical consideration for maintaining the stereochemical integrity of the amino acid.[3]

  • Base: Pyridine or DIPEA acts as a scavenger for the acidic byproducts of the coupling reaction, driving the reaction to completion.

  • Low-Temperature Addition: Adding the ammonia solution at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, the coupling agent byproducts, and the base.

  • Chromatographic Purification: Ensures the final product is of high purity, which is essential for its use in pharmaceutical applications.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product N-Cbz-L-phenylalanine N-Cbz-L-phenylalanine Activation Activation N-Cbz-L-phenylalanine->Activation Coupling Agent, Base, Solvent Amidation Amidation Activation->Amidation Ammonia Solution Workup Workup Amidation->Workup Quenching & Extraction Chromatography Chromatography Workup->Chromatography Silica Gel Z-L-phenylalanine amide Z-L-phenylalanine amide Chromatography->Z-L-phenylalanine amide

Synthetic Workflow for Z-L-phenylalanine amide.

Applications in Drug Discovery and Development

The utility of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate stems from its dual functionality: the Cbz group provides a stable, yet removable, protecting group for the amine, while the amide terminus is generally unreactive in subsequent peptide coupling steps. This makes it an ideal C-terminal residue in peptide synthesis or a key intermediate in the synthesis of more complex molecules.

A Critical Component in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, Z-L-phenylalanine amide can be used as the starting point for the synthesis of a peptide with a C-terminal phenylalanine amide. The amide group is often desired in peptide drugs to mimic the natural state of many peptide hormones and to increase metabolic stability by preventing enzymatic degradation by carboxypeptidases.

Peptide_Synthesis Z_Phe_NH2 Z-L-phenylalanine amide Deprotection Cbz Deprotection (e.g., H₂/Pd) Z_Phe_NH2->Deprotection Free_Amine H-L-phenylalanine amide Deprotection->Free_Amine Coupling Peptide Coupling Free_Amine->Coupling Dipeptide Protected Dipeptide Amide Coupling->Dipeptide Protected_AA N-protected Amino Acid Protected_AA->Coupling Repeat Repeat Deprotection & Coupling Cycles Dipeptide->Repeat Final_Peptide Final Peptide Amide Repeat->Final_Peptide

Role of Z-L-phenylalanine amide in Peptide Synthesis.
Precursor to Bioactive Molecules and Pharmaceuticals

The phenylalanine scaffold is prevalent in a multitude of biologically active compounds, particularly in the realm of protease inhibitors. The hydrophobic benzyl side chain of phenylalanine often fits snugly into the hydrophobic pockets of enzyme active sites.

  • HIV Protease Inhibitors: The development of many HIV protease inhibitors has relied on peptidomimetic structures where phenylalanine or its analogs play a crucial role in binding to the enzyme's active site.[4][5] While specific examples directly citing the use of Z-L-phenylalanine amide are proprietary, its role as a protected precursor for incorporating the phenylalaninamide moiety is well-established in the field.

  • Proteasome Inhibitors: Carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma, contains a phenylalanine residue, highlighting the importance of this amino acid in the design of enzyme inhibitors.[6]

  • Other Bioactive Compounds: Derivatives of phenylalanine amides have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7]

Safety and Handling

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate should be handled in a well-ventilated area by personnel trained in chemical safety. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion: An Indispensable Tool for Chemical Innovation

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a testament to the elegance and utility of chemical design in the life sciences. Its robust protecting group, stereochemical purity, and versatile reactivity make it an indispensable tool for chemists and pharmacologists. From the synthesis of complex peptides to its role as a precursor for potent enzyme inhibitors, Z-L-phenylalanine amide continues to be a molecule of significant interest and application. A comprehensive understanding of its properties and synthesis is not merely academic; it is a gateway to the development of the next generation of life-saving therapeutics.

References

Sources

Exploratory

Commercial sources and availability of Z-Phe-NH2

An In-Depth Technical Guide to the Commercial Sourcing and Availability of Z-Phe-NH2 Authored by: A Senior Application Scientist Abstract N-α-Carbobenzyloxy-L-phenylalaninamide (Z-Phe-NH2) is a crucial N-protected amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing and Availability of Z-Phe-NH2

Authored by: A Senior Application Scientist

Abstract

N-α-Carbobenzyloxy-L-phenylalaninamide (Z-Phe-NH2) is a crucial N-protected amino acid derivative extensively utilized in peptide synthesis and as a building block in the development of peptidomimetics and other pharmaceutical compounds.[1][2] Its structural features make it a valuable precursor in the synthesis of enzyme inhibitors and various bioactive peptides.[3] For researchers, scientists, and drug development professionals, securing a reliable and high-quality source of Z-Phe-NH2 is paramount to the success of experimental and developmental workflows. This technical guide provides a comprehensive overview of the commercial landscape for Z-Phe-NH2, detailing key suppliers, critical quality considerations, and a systematic approach to procurement and verification.

Introduction: The Role of Z-Phe-NH2 in Scientific Research

Z-Phe-NH2, with the CAS Number 2458-77-7, is the amide derivative of Z-L-phenylalanine. The "Z" or "Cbz" group (carbobenzyloxy) is a widely used amine protecting group in peptide chemistry, prized for its stability under various reaction conditions and its facile removal via catalytic hydrogenation. The terminal amide (-NH2) is a common feature in many biologically active peptides, often enhancing metabolic stability and receptor binding affinity compared to their free-acid counterparts.

The primary application of Z-Phe-NH2 lies in solution-phase and solid-phase peptide synthesis, where it serves as a C-terminal protected building block.[2] It is a precursor for synthesizing more complex peptide amides, which are investigated for a wide range of therapeutic applications, including the development of neuropeptide analogs and enzyme inhibitors.[4][5] Given its foundational role, the purity and characterization of the starting Z-Phe-NH2 material are non-negotiable for ensuring the integrity and reproducibility of downstream applications.

The Commercial Landscape: Sourcing Z-Phe-NH2

The commercial availability of Z-Phe-NH2 is robust, with a diverse range of suppliers catering to different scales and quality requirements. The supplier landscape can be broadly categorized into three tiers:

  • Large Chemical Aggregators and Manufacturers: These are multinational companies like Sigma-Aldrich (Merck), TCI America, and Alfa Aesar, which offer a vast catalog of research chemicals.[3][6] They typically provide well-characterized products in research-grade quantities (grams to hundreds of grams) with readily available documentation like Certificates of Analysis (CoA).

  • Specialized Peptide and Amino Acid Suppliers: Companies focusing specifically on peptide synthesis reagents, such as Advanced ChemTech or Genprice, often stock Z-Phe-NH2 and related derivatives.[7][8] These suppliers may offer different purity grades and can be a source of expertise for peptide-related applications.

  • Custom Synthesis Organizations (CSOs): For large-scale (kilogram) or GMP (Good Manufacturing Practice) grade requirements, CSOs are the preferred route. While not typically holding stock, they can synthesize Z-Phe-NH2 to exact customer specifications, providing extensive analytical data and regulatory support.

Key Commercial Suppliers and Product Specifications

Selecting a supplier requires careful consideration of purity, availability, cost, and the level of documentation provided. The following table summarizes offerings from several prominent vendors. Note: Availability and pricing are subject to change and should be verified directly with the supplier.

SupplierProduct Name/NumberTypical PurityAvailabilityScaleNotes
Sigma-Aldrich (Merck) Z-L-Phenylalanine amide≥98%Stock25g, 100gProvides access to CoA and other documentation online.[9]
TCI America N-Cbz-L-Phenylalanine Amide>98.0% (HPLC)Stock5g, 25gOffers clear purity specifications determined by HPLC.
Chem-Impex International Z-Gly-Phe-NH2≥97% (HPLC)Stock1g, 5g, 25gA related dipeptide derivative, indicating a portfolio in Z-protected amino acid amides.[10]
Advanced ChemTech Ac-Phe-NH2Not specifiedStock1g, 5gProvides the acetyl-protected analog; Z-protected version may be available upon request.[7]
Aapptec H-Phe-NH2Not specifiedStock25g, 100gSupplies the deprotected form, useful as a reference standard.[11]
ChemicalBook N-Cbz-L-PhenylalanineVariesVariesVariesAn online directory listing numerous suppliers, primarily based in China.[6]

Quality Control and Verification: A Scientist's Due Diligence

The adage "trust, but verify" is critical when sourcing chemical reagents. The integrity of your research depends on the quality of your starting materials.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that confirms the product meets its stated specifications.[12] A comprehensive CoA for Z-Phe-NH2 should include:

  • Identity Confirmation: Usually verified by ¹H NMR and/or Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like Z-Phe-NH2.[13] The CoA should state the purity as a percentage (e.g., >98%) and specify the detection method (e.g., UV at 254 nm).

  • Physical Properties: Appearance (e.g., white crystalline powder), melting point, and sometimes optical rotation.

Independent Verification Protocol: HPLC Analysis

While a supplier's CoA is a good starting point, independent verification is recommended for critical applications. HPLC is an accessible and powerful technique for this purpose.[14]

Objective: To confirm the purity of a commercially sourced sample of Z-Phe-NH2.

Materials:

  • Z-Phe-NH2 sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of Z-Phe-NH2 at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm and 254 nm (the aromatic rings in Z-Phe-NH2 absorb at these wavelengths)

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-27 min: 80% to 20% B

      • 27-30 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • The result should be consistent with the purity stated on the supplier's CoA.

Procurement Workflow: A Strategic Approach

Sourcing a chemical like Z-Phe-NH2 involves more than just placing an order. A systematic process ensures that the procured material meets the project's scientific, budgetary, and timeline requirements. The following workflow is recommended.

G cluster_0 Phase 1: Planning & Identification cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Procurement & Verification cluster_3 Phase 4: Final Approval a Define Requirements (Purity, Quantity, Timeline) b Identify Potential Suppliers (Databases, Literature) a->b c Request Quotations & CoAs b->c d Compare Suppliers (Cost, Purity, Lead Time) c->d Gather Data e Review Sample CoAs (Check for Completeness) d->e f Select Primary Supplier e->f g Place Purchase Order f->g Decision h Receive & Log Material (Check for Damage, Match PO) g->h i Perform In-House QC (e.g., HPLC Analysis) h->i j Compare QC with CoA i->j Verification Data k Release Material for Use j->k l Archive All Documentation k->l

Caption: A four-phase workflow for strategic sourcing of research chemicals.

Custom Synthesis: When Off-the-Shelf is Not an Option

For projects requiring large quantities (multi-kilogram) of Z-Phe-NH2, or for those operating under stringent regulatory oversight (e.g., cGMP for clinical trials), custom synthesis becomes a necessity.

Key Triggers for Custom Synthesis:

  • Scale: Commercial stock is often limited to research quantities.

  • Purity: A specific impurity profile or a higher purity grade (>99.5%) may be required.

  • Regulatory Compliance: Need for GMP-grade material with extensive documentation for regulatory filings.

  • Isotopic Labeling: Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) for mechanistic studies.

The process involves identifying a reputable Custom Synthesis Organization, executing a mutual non-disclosure agreement, providing detailed specifications, and managing the project through stages of synthesis, purification, and final analysis. Lead times are significantly longer and costs are higher than for off-the-shelf products.

Conclusion

Z-Phe-NH2 is a readily available yet critical building block for peptide chemistry and drug discovery. A successful research outcome relies on the careful selection and verification of this starting material. By understanding the commercial supplier landscape, critically evaluating product quality through documentation and in-house analysis, and following a structured procurement workflow, researchers can ensure the integrity and reproducibility of their work. For specialized needs, custom synthesis offers a tailored but more resource-intensive alternative. Ultimately, a proactive and diligent approach to sourcing is a cornerstone of sound scientific practice.

References

  • Biondi, B., et al. (2006). Opioid peptides: synthesis and biological activity of new endomorphin analogs. International Journal of Peptide Research and Therapeutics, 12, 145–151. Available at: [Link]

  • Genprice. Z-Phe-NH2. Available at: [Link]

  • Hallberg, M., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 56(12), 5036-5046. Available at: [Link]

  • Harris, B., et al. (1986). Effects of metalloendoproteinase inhibitors on secretion and intracellular free calcium in bovine adrenal chromaffin cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 889(1), 1-5. Available at: [Link]

  • Mesa Labs. Certificate of Analysis Finder. Available at: [Link]

  • PrepChem.com. Synthesis of (I) Production of Z-Phe-NHNHCONH2. Available at: [Link]

  • Shimadzu. Pharmaceutical Analysis. Available at: [Link]

  • Wikipedia. Amino acid. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

An In-depth Technical Guide to the Synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Abstract This application note provides a comprehensive guide for the synthesis of (S)-Benzyl (1-amino-1-oxo-3-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Abstract

This application note provides a comprehensive guide for the synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a key chiral building block commonly referred to as N-Cbz-L-phenylalanine amide (Z-Phe-NH₂). This compound serves as a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and protease inhibitors.[1] This document details the underlying chemical principles, a robust and validated step-by-step protocol for its preparation via carbodiimide-mediated coupling, and methods for its rigorous characterization. The guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering field-proven insights to ensure a reliable and high-yield synthesis.

Introduction and Scientific Principles

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is the primary amide derivative of L-phenylalanine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a cornerstone of peptide synthesis, preventing the highly nucleophilic amine from engaging in unwanted side reactions, such as self-polymerization, during the activation of the C-terminal carboxylic acid.[2]

The core of this synthesis is the formation of an amide bond between the carboxylic acid of N-Cbz-L-phenylalanine (Z-Phe-OH) and ammonia. Direct amidation is generally inefficient; therefore, the carboxylic acid must first be activated to a more reactive species. This protocol employs a widely trusted and effective method: carbodiimide-mediated activation in the presence of an auxiliary nucleophile, 1-hydroxybenzotriazole (HOBt).

Mechanism of Action:

  • Acid Activation: The carboxylate oxygen of Z-Phe-OH attacks the central carbon of the carbodiimide coupling agent (e.g., DCC or EDC), forming a highly reactive O-acylisourea intermediate.

  • Racemization Suppression: This intermediate is susceptible to racemization at the α-carbon. To mitigate this, HOBt is added. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and highly reactive towards the amine nucleophile.[3][4]

  • Nucleophilic Attack: Ammonia (the amine component) attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Amide Bond Formation: The intermediate collapses, expelling HOBt as a leaving group and yielding the desired primary amide product, Z-Phe-NH₂.

This self-validating system, combining a carbodiimide with HOBt, is a classic strategy in peptide chemistry that ensures high coupling efficiency while preserving the critical stereochemical integrity of the chiral center.[4]

Synthetic Workflow Overview

The synthesis follows a logical progression from starting materials to the final, purified product. The key stages include activation of the N-protected amino acid, coupling with an ammonia source, aqueous workup to remove byproducts, and final purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Validation A Z-Phe-OH + NH4Cl in Dry DMF B Add HOBt & Base (TEA) A->B Dissolution C Cool to 0°C B->C Prepare for Activation D Add DCC Solution (Activation & Coupling) C->D Initiate Reaction E Stir Overnight at RT D->E Drive to Completion F Filter DCU Byproduct E->F Remove Byproduct G Aqueous Washes (Acid, Base, Brine) F->G Purify Crude Mixture H Dry & Evaporate G->H Isolate Solid I Recrystallization H->I Final Purification J Final Product: Z-Phe-NH₂ I->J K Characterization (NMR, MS, MP) J->K

Caption: Overall workflow for the synthesis of Z-Phe-NH₂.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

Materials and Reagents
ReagentCAS No.Molecular Wt.AmountMoles (mmol)Notes
N-Cbz-L-phenylalanine (Z-Phe-OH)1161-13-3299.3210.0 g33.4Purity >98%[5]
Ammonium Chloride (NH₄Cl)12125-02-953.491.97 g36.71.1 eq
1-Hydroxybenzotriazole (HOBt)2592-95-2135.134.96 g36.71.1 eq; Anhydrous preferred
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.337.58 g36.71.1 eq
Triethylamine (TEA)121-44-8101.195.1 mL36.71.1 eq; Distill before use
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-Anhydrous
Dichloromethane (DCM)75-09-284.9330 mL-Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11~500 mL-Reagent grade
1 M Hydrochloric Acid (HCl)7647-01-036.46~150 mL-Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~150 mL-Aqueous solution
Saturated Sodium Chloride (Brine)7647-14-558.44~100 mL-Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-For drying
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Argon or Nitrogen gas inlet

  • Büchner funnel and filter flask

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 500 mL three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add N-Cbz-L-phenylalanine (10.0 g, 33.4 mmol), ammonium chloride (1.97 g, 36.7 mmol), and HOBt (4.96 g, 36.7 mmol). Add 100 mL of anhydrous DMF and stir until all solids dissolve.

  • Base Addition: Add triethylamine (5.1 mL, 36.7 mmol) to the solution and stir for 15 minutes at room temperature.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Activation and Coupling: Dissolve DCC (7.58 g, 36.7 mmol) in 30 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold, stirring reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours to ensure the reaction goes to completion.[4]

  • Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction and Workup: Transfer the filtrate to a 1 L separatory funnel and dilute with 300 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 75 mL) to remove triethylamine and its salt.[6]

    • Wash with saturated NaHCO₃ solution (2 x 75 mL) to remove unreacted HOBt and any remaining Z-Phe-OH.[4]

    • Wash with brine (1 x 100 mL) to remove residual water and salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a white or off-white solid.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature and then place in a refrigerator to maximize crystal formation. Collect the pure crystals by filtration, wash with cold hexane, and dry under vacuum.

Characterization and Data Validation

Rigorous analytical validation is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized Z-Phe-NH₂.

AnalysisExpected Result
Appearance White crystalline solid
Molecular Formula C₁₇H₁₈N₂O₃
Molecular Weight 298.34 g/mol [7]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 6.00-6.20 (br s, 2H, -NH₂), 5.35 (d, 1H, NH-Cbz), 5.10 (s, 2H, -CH₂-Ph), 4.40 (q, 1H, α-CH), 3.10 (m, 2H, β-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 174.5 (C=O, amide), 156.0 (C=O, carbamate), 136.5, 136.0, 129.5, 128.8, 128.5, 128.2, 127.0 (Ar-C), 67.0 (-CH₂-Ph), 56.0 (α-C), 38.5 (β-C)
Mass Spec (ESI+) m/z: 299.14 [M+H]⁺, 321.12 [M+Na]⁺
Melting Point 159-162 °C
Optical Rotation [α]D Approx. -15° to -18° (c=1, DMF)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • DCC: Is a potent skin sensitizer and allergen. Avoid inhalation of dust and skin contact.

    • DMF: Is a reproductive toxin. Avoid inhalation and skin contact.

    • Triethylamine and DCM: Are volatile and have associated inhalation hazards.

    • Acids/Bases: Are corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Chlorinated and non-chlorinated solvent waste should be segregated.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during workup; Insufficient drying of reagents/solvents.Extend reaction time; Check TLC for starting material. Be careful during extractions to avoid emulsions. Ensure all reagents and solvents are anhydrous.
Reaction Stalls (TLC) Poor quality coupling agent (DCC decomposed); Base not strong enough or insufficient amount.Use fresh DCC. Ensure 1.1 equivalents of a suitable base like TEA or DIPEA are used.
Impure Product Incomplete removal of DCU or HOBt; Presence of unreacted Z-Phe-OH.Ensure thorough filtration of DCU. Perform all aqueous washes as described. Consider an additional NaHCO₃ wash. Re-purify via column chromatography if recrystallization fails.
Racemization Reaction temperature too high during activation; Omission of HOBt.Maintain 0 °C during DCC addition. Never run the reaction without an anti-racemization agent like HOBt. Validate stereopurity via chiral HPLC if necessary.

References

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Botti, P., et al. (2006). Native Chemical Ligation at Phenylalanine. Organic Letters, 8(14), 2921–2924.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel copolypeptide for targeted drug delivery system. Der Pharma Chemica, 3(3), 174-188.
  • PrepChem. (n.d.). Synthesis of (I) Production of Z-Phe-NHNHCONH2. Retrieved from [Link]

  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 567.
  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Retrieved from [Link]

  • Lovelock, S. L., et al. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway.
  • Balaramnavar, V. M., et al. (2013). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 18(9), 11095-11111.
  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.
  • Contente, M. L., et al. (2015). Synthesis of D and L Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • YouTube. (2020). (L-454) Amino acid (Glycine, alanine and phenylalanine) preparation by HVZ reaction and ammonia. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96819, Carbobenzoxyglycylphenylalanine amide. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Laboratory Synthesis of N-α-Cbz-L-phenylalaninamide

Abstract This technical guide provides a detailed, two-part protocol for the laboratory-scale synthesis of N-α-Cbz-L-phenylalaninamide (Cbz-L-Phe-NH2) starting from the commercially available amino acid, L-phenylalanine....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, two-part protocol for the laboratory-scale synthesis of N-α-Cbz-L-phenylalaninamide (Cbz-L-Phe-NH2) starting from the commercially available amino acid, L-phenylalanine. The synthesis involves an initial N-protection step to yield N-α-Cbz-L-phenylalanine (Cbz-L-Phe-OH), followed by a subsequent carboxyl group activation and amidation. This document is intended for researchers, chemists, and professionals in the field of peptide synthesis and drug development. It emphasizes the mechanistic rationale behind procedural steps, offers validated protocols, and includes methods for characterization to ensure the synthesis of a high-purity final product.

Introduction

N-α-Cbz-L-phenylalaninamide is a crucial building block in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics. The amide at the C-terminus is a common feature in many biologically active peptides. The benzyloxycarbonyl (Cbz or Z) group, pioneered by Bergmann and Zervas, serves as a robust N-terminal protecting group that is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis.[1][2] This allows for the selective formation of peptide bonds at the C-terminus without unwanted side reactions at the N-terminus.

The synthesis detailed herein follows a logical and efficient two-step pathway:

  • N-protection of L-phenylalanine: The amino group of L-phenylalanine is protected using benzyl chloroformate under Schotten-Baumann conditions to yield N-α-Cbz-L-phenylalanine.

  • Amidation of N-α-Cbz-L-phenylalanine: The carboxyl group of the protected amino acid is activated using the mixed anhydride method, followed by nucleophilic attack by ammonia to form the desired primary amide, Cbz-L-Phe-NH2.

This guide provides the scientific principles, step-by-step protocols, and characterization data necessary for the successful execution of this synthesis.

Part I: Synthesis of N-α-Cbz-L-phenylalanine (Cbz-L-Phe-OH)

The first stage of the synthesis is the protection of the nucleophilic amino group of L-phenylalanine. This prevents it from interfering in the subsequent carboxyl activation step.

Principle and Mechanism: The Schotten-Baumann Reaction

The protection is achieved via the Schotten-Baumann reaction, a well-established method for acylating amines.[2] In this process, L-phenylalanine is dissolved in an aqueous alkaline solution. The base, typically sodium hydroxide or sodium carbonate, serves two critical functions: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction. Benzyl chloroformate (Cbz-Cl) is then introduced as the acylating agent. The deprotonated amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion and forming the stable carbamate linkage. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the hydrolysis of the benzyl chloroformate reagent.

Experimental Protocol: N-protection of L-phenylalanine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Purity
L-phenylalanine165.1910.0 g60.5>99%
Sodium Carbonate (Na₂CO₃)105.9912.8 g121>99%
Benzyl Chloroformate (Cbz-Cl)170.5911.4 mL (13.7 g)80.3>98%
Deionized Water18.02150 mL--
Diethyl Ether74.12100 mL-ACS Grade
Hydrochloric Acid (HCl)36.46As needed-6 M aq.
Ethyl Acetate88.11250 mL-ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-ACS Grade

Procedure:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-phenylalanine (10.0 g, 60.5 mmol) and sodium carbonate (12.8 g, 121 mmol) in 100 mL of deionized water.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (11.4 mL, 80.3 mmol) dropwise via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solution should become clear.

  • Work-up (1) - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

  • Work-up (2) - Product Precipitation: Return the aqueous layer to the flask and cool again in an ice bath. Acidify the solution to pH 2 by slowly adding 6 M HCl with stirring. A white precipitate of Cbz-L-Phe-OH will form.

  • Work-up (3) - Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure Cbz-L-Phe-OH.

Expected Results:

  • Yield: 80-90%

  • Appearance: White crystalline solid.[1]

  • Melting Point: 85-89 °C.[3]

Part II: Synthesis of N-α-Cbz-L-phenylalaninamide (Cbz-L-Phe-NH2)

The conversion of the carboxylic acid to a primary amide requires activation of the carboxyl group to enhance its electrophilicity towards the weak nucleophile, ammonia.

Principle and Mechanism: The Mixed Anhydride Method

The mixed anhydride method is a highly effective strategy for amide bond formation that minimizes racemization, a critical concern when working with chiral amino acids.[4] The process begins with the deprotonation of the carboxylic acid of Cbz-L-Phe-OH by a non-nucleophilic tertiary amine, typically N-methylmorpholine (NMM). The resulting carboxylate then reacts with an alkyl chloroformate, such as isobutyl chloroformate, to form a mixed anhydride. This anhydride is a highly activated species, rendering the carboxyl carbon very susceptible to nucleophilic attack.

The reaction is conducted at a low temperature (e.g., -15 °C) to ensure the stability of the mixed anhydride and prevent side reactions, such as the formation of a symmetrical anhydride or undesired urethane byproducts. Aqueous ammonia is then added, and the ammonia molecule attacks the carbonyl carbon derived from the amino acid, leading to the formation of the desired amide bond and the release of isobutanol and carbon dioxide as byproducts, which are easily removed.

mixed_anhydride_mechanism Mechanism: Mixed Anhydride Formation and Amidation cluster_activation Activation Step cluster_amidation Amidation Step cbz_phe_oh Cbz-L-Phe-OH carboxylate Cbz-L-Phe-O⁻ (Carboxylate) cbz_phe_oh->carboxylate + NMM nmm N-Methylmorpholine (NMM) ibcf Isobutyl Chloroformate nh3 Ammonia (NH₃) mixed_anhydride Mixed Anhydride (Activated) carboxylate->mixed_anhydride + Isobutyl  Chloroformate tetrahedral_int Tetrahedral Intermediate mixed_anhydride->tetrahedral_int + NH₃ cbz_phe_nh2 Cbz-L-Phe-NH₂ (Product) tetrahedral_int->cbz_phe_nh2 Collapse byproducts CO₂ + Isobutanol + NMM·HCl

Caption: Mechanism: Mixed Anhydride Formation and Amidation.

Experimental Protocol: Amidation of Cbz-L-Phe-OH

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Purity
Cbz-L-Phe-OH299.325.0 g16.7>98%
Tetrahydrofuran (THF)72.11100 mL-Anhydrous
N-Methylmorpholine (NMM)101.151.84 mL (1.69 g)16.7>99%
Isobutyl Chloroformate136.582.17 mL (2.28 g)16.7>98%
Ammonium Hydroxide (NH₄OH)35.0410 mL~14828% aq. soln.
Ethyl Acetate88.11200 mL-ACS Grade
Sodium Bicarbonate (NaHCO₃)84.01As needed-5% aq. soln.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-ACS Grade

Procedure:

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add Cbz-L-Phe-OH (5.0 g, 16.7 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Base Addition: Add N-methylmorpholine (1.84 mL, 16.7 mmol) dropwise via syringe, maintaining the temperature at -15 °C. Stir for 10 minutes.

  • Anhydride Formation: Add isobutyl chloroformate (2.17 mL, 16.7 mmol) dropwise over 10 minutes. A white precipitate (NMM·HCl) will form. Stir the resulting slurry for an additional 20 minutes at -15 °C to ensure complete formation of the mixed anhydride.

  • Amidation: Add pre-chilled aqueous ammonium hydroxide (10 mL) dropwise, ensuring the temperature does not rise above -10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature while stirring for 4 hours.

  • Work-up (1) - Quenching and Concentration: Reduce the volume of the solvent by approximately half using a rotary evaporator. Add 100 mL of deionized water. A white precipitate should form.

  • Work-up (2) - Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Work-up (3) - Washing: Combine the organic layers and wash successively with 5% NaHCO₃ solution (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude white solid from hot ethyl acetate to afford pure Cbz-L-Phe-NH2.

Expected Results:

  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~163-166 °C

Overall Synthetic Workflow

The two-part synthesis can be visualized as a sequential process transforming the starting amino acid into the final protected amide.

synthesis_workflow Overall Synthesis Workflow cluster_step1 Part I: N-Protection cluster_step2 Part II: Amidation start L-Phenylalanine product1 Cbz-L-Phe-OH start->product1 reagents1 1. Na₂CO₃, H₂O 2. Benzyl Chloroformate (Cbz-Cl) 3. HCl (acidification) reagents1->product1 product2 Cbz-L-Phe-NH₂ (Final Product) product1->product2 reagents2 1. NMM, Isobutyl Chloroformate (-15 °C) 2. NH₄OH (aq.) reagents2->product2

Caption: Overall Synthesis Workflow.

Characterization

To validate the identity and purity of the intermediate and final product, standard analytical techniques should be employed.

CompoundTechniqueExpected Key Data
Cbz-L-Phe-OH ¹H NMR δ ~7.3 ppm (m, 10H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-Ph), ~4.4 ppm (m, 1H, α-CH), ~3.1 ppm (m, 2H, β-CH₂)
IR (KBr) ~3300 cm⁻¹ (O-H), ~1720 cm⁻¹ (C=O, acid), ~1690 cm⁻¹ (C=O, carbamate)
Cbz-L-Phe-NH₂ ¹H NMR δ ~7.3 ppm (m, 10H, Ar-H), ~6.5 ppm (br s, 1H, -NH₂), ~5.8 ppm (br s, 1H, -NH₂), ~5.0 ppm (s, 2H, -CH₂-Ph), ~4.3 ppm (m, 1H, α-CH), ~3.0 ppm (m, 2H, β-CH₂)
IR (KBr) ~3400 & 3200 cm⁻¹ (N-H stretch, amide), ~1680 cm⁻¹ (C=O, carbamate), ~1650 cm⁻¹ (C=O, amide I)
Mass Spec (ESI+) m/z = 299.14 [M+H]⁺, 321.12 [M+Na]⁺

Safety and Handling

  • Benzyl chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is water-sensitive.

  • Isobutyl chloroformate: Corrosive and moisture-sensitive. Handle with the same precautions as Cbz-Cl.

  • Acids and Bases: Handle concentrated acids (HCl) and bases (NH₄OH) with care in a fume hood.

  • Dry Ice/Acetone Bath: This cooling bath can cause severe burns upon contact. Use cryogenic gloves when handling. Ensure adequate ventilation to prevent asphyxiation from CO₂ gas.

Conclusion

The two-step synthesis of Cbz-L-Phe-NH2 from L-phenylalanine is a reliable and scalable laboratory procedure. The protocols described are based on well-understood chemical principles—the Schotten-Baumann reaction for N-protection and the mixed anhydride method for amidation—which provide high yields and minimize the risk of racemization. Careful control of reaction temperature and adherence to the described work-up procedures are essential for obtaining a high-purity product suitable for subsequent use in peptide synthesis and other applications in medicinal chemistry.

References

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Coll. Vol. 10, p.55 (2004); Vol. 79, p.142 (2002). Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Kuroda, H., et al. (2012). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 45(9), 746-752. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Li, W., et al. (2006). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Chinese Journal of Chemistry, 24(3), 365-369. Retrieved from [Link]

Sources

Method

Application of Z-Phe-NH2 in Solid-Phase Peptide Synthesis: A Convergent Strategy for C-Terminal Phenylalanine Amides

Introduction: Rethinking Peptide Amide Synthesis with a Convergent Approach The synthesis of peptides with a C-terminal amide is a cornerstone of therapeutic peptide development, as amidation often enhances biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rethinking Peptide Amide Synthesis with a Convergent Approach

The synthesis of peptides with a C-terminal amide is a cornerstone of therapeutic peptide development, as amidation often enhances biological activity and stability. While traditional linear solid-phase peptide synthesis (SPPS) on amide-generating resins is a robust and widely adopted method, it can present challenges, particularly for longer or more complex sequences where cumulative side reactions and incomplete couplings can diminish final product purity and yield.[1]

This application note details a powerful alternative: a convergent solid-phase peptide synthesis strategy that leverages N-benzyloxycarbonyl-L-phenylalaninamide (Z-Phe-NH2) as a key building block. This approach involves the initial synthesis of a Z-protected di- or tripeptide amide in solution, which is then coupled to a resin-bound peptide fragment. This method offers several distinct advantages, including the preparation of purified fragments to minimize the accumulation of deletion sequences and the potential to circumvent difficult coupling steps encountered in a linear synthesis.

The choice of the benzyloxycarbonyl (Z) group is strategic. Its stability to the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection allows for its orthogonal use in the most common SPPS chemistries.[2] The Z-group's removal via hydrogenolysis or strong acid treatment provides a final deprotection step that is often compatible with a variety of side-chain protecting groups.[3][4]

This guide provides a comprehensive overview of the theoretical and practical aspects of employing Z-Phe-NH2 in a convergent SPPS workflow, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of a Convergent Approach with Z-Phe-NH2

A convergent synthesis strategy divides a long peptide into smaller, more manageable fragments that are synthesized and purified separately before being combined on the solid support.[5] Utilizing Z-Phe-NH2 as the C-terminal precursor for one of these fragments offers several benefits:

  • Minimized Risk of Racemization: Coupling of peptide fragments can be prone to racemization, especially at the C-terminal amino acid of the activated fragment.[6] By preparing and purifying the Z-dipeptide-amide fragment beforehand, the risk of introducing diastereomeric impurities into the final product is significantly reduced.

  • Improved Purity of Final Peptide: Each fragment can be purified to a high degree before being incorporated into the growing peptide chain on the resin. This dramatically reduces the complexity of the final crude product, simplifying purification and increasing the overall yield of the desired peptide.

  • Overcoming Difficult Couplings: In a linear synthesis, certain amino acid sequences can lead to aggregation and incomplete coupling reactions. A convergent approach allows for the synthesis of these "difficult" sequences as smaller, more easily managed fragments in solution, which can then be efficiently coupled on the solid phase.[7]

  • Orthogonality and Compatibility: The Z-group is compatible with both Fmoc and Boc SPPS strategies. It is stable to the piperidine solutions used for Fmoc deprotection and the trifluoroacetic acid (TFA) concentrations typically used for Boc deprotection, making it a versatile tool in the peptide chemist's arsenal.[2][4]

Workflow Overview: A Tale of Two Phases

The successful application of Z-Phe-NH2 in SPPS is a hybrid approach, beginning with a solution-phase synthesis and culminating in a solid-phase fragment condensation.

Convergent_SPPS_Workflow cluster_solution Solution Phase cluster_solid Solid Phase Z_Phe_NH2 Z-Phe-NH2 Coupling_Sol Coupling Z_Phe_NH2->Coupling_Sol Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Coupling_Sol Z_Dipeptide_NH2 Z-Dipeptide-NH2 Coupling_Sol->Z_Dipeptide_NH2 Purification_Sol Purification Z_Dipeptide_NH2->Purification_Sol Purified_Fragment Purified Z-Dipeptide-NH2 Purification_Sol->Purified_Fragment Coupling_SPPS Fragment Condensation Purified_Fragment->Coupling_SPPS Resin Resin-Bound Peptide (N-terminal deprotected) Resin->Coupling_SPPS Protected_Peptide Resin-Bound Protected Peptide Coupling_SPPS->Protected_Peptide Cleavage Cleavage & Deprotection Protected_Peptide->Cleavage Final_Peptide Final Peptide Amide Cleavage->Final_Peptide

Figure 1: Convergent SPPS workflow using a Z-protected peptide amide fragment.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of Z-Phe-NH2 in a convergent SPPS strategy. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.

Part 1: Solution-Phase Synthesis of a Z-Dipeptide-Amide Fragment (Example: Z-Ala-Phe-NH2)

This protocol describes the synthesis of a Z-protected dipeptide amide in solution. The choice of coupling reagent and reaction conditions is critical to minimize racemization.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Z-Phe-NH2≥98%Sigma-Aldrich
Fmoc-Ala-OH≥98%ChemPep Inc.
HOBt (1-Hydroxybenzotriazole)Peptide Synthesis GradeAAPPTec
DIC (N,N'-Diisopropylcarbodiimide)Peptide Synthesis GradeAAPPTec
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
n-HexaneACS GradeVWR
1M HCl
Saturated NaHCO3 solution
Brine
Anhydrous MgSO4

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Z-Phe-NH2 (1 equivalent) and Fmoc-Ala-OH (1.1 equivalents) in anhydrous DCM (approximately 10 mL per gram of Z-Phe-NH2).

  • Pre-activation: Add HOBt (1.2 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add DIC (1.2 equivalents) to the cooled solution. A white precipitate of diisopropylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude Z-Ala(Fmoc)-Phe-NH2 can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Fmoc Deprotection:

    • Dissolve the purified Z-Ala(Fmoc)-Phe-NH2 in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual piperidine.

    • The resulting Z-Ala-Phe-NH2 can be purified by crystallization or precipitation.

  • Characterization: Confirm the identity and purity of the Z-Ala-Phe-NH2 fragment by HPLC, Mass Spectrometry, and NMR.

Solution_Phase_Synthesis Start Z-Phe-NH2 + Fmoc-Ala-OH Preactivation Add HOBt in DCM Cool to 0°C Start->Preactivation Coupling Add DIC Stir 12-24h Preactivation->Coupling Workup Filter DCU Aqueous Wash Coupling->Workup Purification Flash Chromatography Workup->Purification Fmoc_Deprotection 20% Piperidine/DMF Purification->Fmoc_Deprotection Final_Fragment Purified Z-Ala-Phe-NH2 Fmoc_Deprotection->Final_Fragment

Figure 2: Workflow for the solution-phase synthesis of Z-Ala-Phe-NH2.

Part 2: On-Resin Fragment Condensation

This protocol outlines the coupling of the pre-synthesized Z-dipeptide-amide fragment onto a growing peptide chain on a solid support.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Resin-bound peptide (N-terminal deprotected)Synthesized in-house
Z-Ala-Phe-NH2PurifiedFrom Part 1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeChemPep Inc.
DIPEA (N,N-Diisopropylethylamine)Peptide Synthesis GradeAAPPTec
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific

Protocol:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed by standard procedures (e.g., treatment with 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation of the Fragment: In a separate vessel, dissolve the Z-Ala-Phe-NH2 fragment (2-3 equivalents relative to the resin loading) and HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the activation to proceed for 5-10 minutes.

  • Coupling to Resin: Add the activated fragment solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

Part 3: Final Cleavage and Deprotection

This section describes two alternative methods for the final cleavage of the peptide from the resin and the removal of the Z-group.

Method A: TFA Cocktail Cleavage (for acid-labile resins and Z-group removal)

This method is suitable if the Z-group is intended to be removed simultaneously with acid-labile side-chain protecting groups and cleavage from an acid-sensitive resin. Note that standard TFA cocktails may not be sufficient to cleave the Z-group, and stronger acids like HBr in acetic acid are often required. This method is less common due to its harshness.

Cleavage Cocktail (Example):

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)90%Cleavage and deprotection
Thioanisole5%Scavenger for benzyl cations
1,2-Ethanedithiol (EDT)3%Scavenger for trityl cations
Anisole2%Scavenger

Protocol:

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[8] Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by reverse-phase HPLC.

Method B: Hydrogenolysis for Z-Group Removal Followed by Acidic Cleavage

This is a milder and more orthogonal approach, particularly suitable for peptides with sensitive residues. The Z-group is removed first, followed by cleavage from the resin and removal of other side-chain protecting groups.

Protocol:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF/MeOH.

  • Hydrogenolysis:

    • Add a palladium catalyst (e.g., 10% Pd on carbon) to the resin suspension.

    • Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 4-24 hours.

    • Monitor the reaction by HPLC analysis of a small cleaved sample.

  • Catalyst Removal: Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

  • Acidic Cleavage: Proceed with a standard TFA cleavage cocktail (as described in Method A, but without the need for reagents specifically for Z-group cleavage) to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

  • Purification: Purify the final peptide by reverse-phase HPLC.

Conclusion and Future Perspectives

The use of Z-Phe-NH2 in a convergent solid-phase peptide synthesis strategy represents a sophisticated and highly effective method for the preparation of peptides with a C-terminal phenylalanine amide. By combining the advantages of solution-phase fragment synthesis with the efficiency of solid-phase techniques, researchers can overcome common challenges associated with linear SPPS, leading to higher purity and yields of the final peptide product. The orthogonality of the Z-group provides the flexibility needed for the synthesis of complex peptide targets. As the demand for synthetic peptides in research and medicine continues to grow, such innovative and robust synthetic strategies will be indispensable for advancing the field.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Orgue, S., et al. (2016).
  • Rinnova, M., Lebl, M., & Soucek, M. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science, 6(1), 15-22.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Barlos, K., & Gatos, D. (1999). Synthesis of fully protected peptide fragments. In Fmoc Solid Phase Peptide Synthesis (pp. 215-228). Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Xu, J. C. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Accounts of chemical research, 46(11), 2569-2580.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Yajima, H., & Fujii, N. (1983). Solution synthesis of peptides. In The Peptides (Vol. 5, pp. 65-109). Academic Press.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Ojeda, J. M., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Kent, S. B. (2009). Fundamental aspects of SPPS and green chemical peptide synthesis. Peptide Science, 92(5), 574-588.
  • Trant, J. (2021, March 17). Lecture 17 Solid Phase Peptide Synthesis [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application

Utilizing (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in enzyme substrate assays

Application Note: Kinetic Profiling of Proteases Using (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Abstract This guide details the experimental utilization of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Proteases Using (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Abstract

This guide details the experimental utilization of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate , commonly known as Z-L-Phe-NH₂ (Carbobenzoxy-L-phenylalaninamide). Unlike chromogenic substrates (e.g., p-nitroanilides) that introduce electronic bias at the scissile bond, Z-L-Phe-NH₂ represents a "true" amide substrate. It is critical for mapping the S1 hydrophobic specificity pocket of serine proteases (e.g.,


-Chymotrypsin) and cysteine proteases (e.g., Papain, Cathepsin L). This note provides a validated HPLC-based discontinuous assay protocol and a competitive inhibition workflow to determine binding constants (

) with high fidelity.

Compound Profile & Material Preparation

Chemical Identity:

  • IUPAC Name: (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate[1]

  • Common Name: Z-L-Phe-NH₂ (N-Carbobenzoxy-L-phenylalaninamide)

  • Function: Hydrophobic protease substrate / Competitive inhibitor

  • Target Enzymes: Chymotrypsin (S1 specificity), Papain (S2 specificity), Cathepsin B/L.

Physicochemical Properties:

Property Specification
Molecular Weight 298.34 g/mol
Solubility Insoluble in water; Soluble in DMSO, Methanol, Ethanol (>20 mg/mL)
Stability Stable at room temperature (solid); Hydrolyzes slowly at pH > 9.0

| Absorbance |


 ~257 nm (Benzyl groups); No visible color change upon cleavage. |

Stock Solution Preparation (100 mM):

  • Weigh 29.8 mg of Z-L-Phe-NH₂.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex vigorously until clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent spontaneous amide hydrolysis.

Mechanism of Action

Z-L-Phe-NH₂ acts as a structural probe for the enzyme's active site.

  • Chymotrypsin: The benzyl group of the Phenylalanine side chain occupies the hydrophobic S1 pocket . The enzyme attacks the carbonyl carbon of the primary amide, forming an acyl-enzyme intermediate and releasing ammonia.

  • Papain/Cathepsins: The Z-group (Carbobenzoxy) often occupies the S2 pocket , positioning the amide bond for cysteine nucleophilic attack.

Reaction Scheme (DOT Visualization):

ReactionScheme Figure 1: Enzymatic Hydrolysis Pathway of Z-L-Phe-NH₂. The amide bond is cleaved to yield the carboxylic acid and ammonia. Substrate Z-L-Phe-NH₂ (Substrate) Complex [ES] Complex (Acyl-Enzyme) Substrate->Complex + Enzyme Enzyme Protease (Chymotrypsin/Papain) Product1 NH₃ (Ammonia) Complex->Product1 Deacylation 1 Product2 Z-L-Phe-OH (Acid Product) Complex->Product2 Hydrolysis (+H₂O)

Protocol A: HPLC-Based Discontinuous Assay

Since Z-L-Phe-NH₂ does not release a chromophore (like pNA) or fluorophore (like AMC), Reverse-Phase HPLC is the gold standard for quantification. This method separates the substrate (Amide) from the product (Acid) based on hydrophobicity.

Reagents:

  • Assay Buffer (Chymotrypsin): 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Assay Buffer (Papain): 50 mM Sodium Phosphate, 1 mM EDTA, 5 mM DTT, pH 6.5.

  • Quenching Solution: 10% Acetic Acid or 1% TFA (Trifluoroacetic acid).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Experimental Workflow:

  • Enzyme Activation:

    • Dilute enzyme to 1–10 units/mL in the appropriate Assay Buffer.

    • Note: For Papain, incubate for 15 min at 37°C to activate the active site cysteine.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare substrate dilutions (0.1 mM to 5.0 mM) in Assay Buffer. Keep DMSO concentration < 5%.

    • Initiate reaction by adding 10 µL Enzyme to 90 µL Substrate .

    • Incubate at 25°C (Chymotrypsin) or 37°C (Papain) for a fixed time (e.g., 10–30 mins).

  • Quenching:

    • Stop the reaction by adding 100 µL Quenching Solution .

    • Vortex and centrifuge at 10,000 x g for 5 min to remove precipitated protein.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (detects the Z- and Phe- aromatic rings).

    • Gradient: 20% B to 60% B over 15 minutes.

    • Elution Order: The Product (Z-Phe-OH) is more polar (due to -COOH) and typically elutes earlier than the Substrate (Z-Phe-NH₂).

Data Analysis: Calculate the area under the curve (AUC) for the product peak (Z-Phe-OH). Convert AUC to concentration using a standard curve of pure Z-Phe-OH.

Protocol B: Competitive Inhibition Assay ( Determination)

This protocol uses Z-L-Phe-NH₂ as a competitor to a chromogenic substrate (e.g., Suc-AAPF-pNA ). This is faster than HPLC if you only need binding affinity data.

Principle: Z-L-Phe-NH₂ competes for the active site, reducing the rate of pNA release from the reporter substrate.

Workflow:

  • Fixed Reporter: Prepare Suc-AAPF-pNA at its

    
     concentration (e.g., 0.5 mM).
    
  • Variable Competitor: Prepare a dilution series of Z-L-Phe-NH₂ (0, 0.5, 1, 2, 5, 10 mM).

  • Reaction:

    • Add Enzyme to the mixture.

    • Monitor Absorbance at 410 nm (pNA release) kinetically for 10 minutes.

  • Calculation:

    • Plot Initial Velocity (

      
      ) vs. [Z-L-Phe-NH₂].
      
    • Fit to the Cheng-Prusoff equation (for competitive inhibition) to solve for

      
      :
      
      
      
      

Technical Visualization: Experimental Logic

Workflow Figure 2: Decision Matrix for Z-L-Phe-NH₂ Assay Selection. Start Start: Z-L-Phe-NH₂ Stock (DMSO) Choice Select Assay Mode Start->Choice PathA Method A: Direct Hydrolysis (HPLC) Choice->PathA Quantify Turnover PathB Method B: Competition (Colorimetric) Choice->PathB Measure Affinity StepA1 Incubate Enzyme + Substrate (Fixed Time) PathA->StepA1 StepB1 Mix with Reporter Substrate (e.g., Suc-AAPF-pNA) PathB->StepB1 StepA2 Quench with 1% TFA StepA1->StepA2 StepA3 HPLC Analysis (254 nm) Measure Z-Phe-OH Peak StepA2->StepA3 StepB2 Monitor A410nm continuously StepB1->StepB2 StepB3 Calculate Ki via Dixon Plot StepB2->StepB3

Troubleshooting & Optimization

IssueProbable CauseSolution
Substrate Precipitation Concentration > Solubility limit in buffer.Ensure final DMSO concentration is 5–10%. Do not exceed 5 mM substrate in aqueous buffer.
High Background (HPLC) Impure substrate or spontaneous hydrolysis.Run a "No Enzyme" control. Store stock at -20°C anhydrously.
No Product Peak Enzyme inactivation.Check pH compatibility. For Papain, ensure DTT/Cysteine is fresh (oxidation inactivates the enzyme).
Peak Overlap Gradient too steep.Use a shallower gradient (e.g., 30-50% ACN over 20 mins) to resolve Amide vs. Acid forms.

References

  • Substrate Specificity of Chymotrypsin

    • Title: Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substr
    • Source: Journal of Biological Chemistry / ResearchG
    • Context: Establishes Z-Phe-NH₂ as a specific substrate for determining and without electronic leaving group interference.
  • Cathepsin B & L Substrate Profiling

    • Title: Distinct Cleavage Properties of Cathepsin B Compared to Cysteine C
    • Source: Biochemistry (ACS Public
    • Context: Discusses the use of Z-Phe-based backbones in designing specific substr
  • Papain Kinetics

    • Title: Kinetics of chymotrypsin- and papain-c
    • Source: Biochemical Journal (NIH).
    • Context: details the ping-pong mechanism and hydrolytic branching relevant to Z-Phe-NH₂.
  • HPLC Method for Lipids/Amides

    • Title: Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis.
    • Source: NIH Protocols.
    • Context: Provides foundational HPLC gradient setups for separating hydrophobic amide/lipid deriv

Sources

Method

Application Note: A Robust Fluorometric Assay for Thermolysin Inhibition Screening Using Cbz-Phe-NH₂

Introduction: The Significance of Thermolysin and its Inhibition Thermolysin, a thermostable neutral metalloproteinase originating from Bacillus thermoproteolyticus, serves as a critical model enzyme in the study of meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thermolysin and its Inhibition

Thermolysin, a thermostable neutral metalloproteinase originating from Bacillus thermoproteolyticus, serves as a critical model enzyme in the study of metalloproteinase structure and function.[1][2] Its catalytic activity, which involves the hydrolysis of peptide bonds on the N-terminal side of hydrophobic amino acid residues, is dependent on a catalytic zinc ion and structurally stabilizing calcium ions.[1][3] Beyond its role in academic research, thermolysin shares mechanistic similarities with therapeutically relevant matrix metalloproteinases (MMPs), making it a valuable tool in the preliminary screening of potential MMP inhibitors.[4][5] The development of potent and specific metalloproteinase inhibitors holds promise for treating a wide array of pathological conditions, including cancer metastasis and inflammatory diseases.[5]

This application note provides a detailed protocol for a robust and sensitive thermolysin inhibition assay using N-carbobenzoxy-L-phenylalaninamide (Cbz-Phe-NH₂) as a substrate. The hydrolysis of the amide bond in Cbz-Phe-NH₂ by thermolysin releases L-phenylalaninamide, which possesses a primary amine. This newly formed primary amine can be quantitatively detected using fluorescamine, a reagent that rapidly reacts with primary amines to yield a highly fluorescent product.[6][7] This fluorometric approach offers high sensitivity, enabling the detection of subtle changes in enzyme activity and facilitating the accurate determination of inhibitor potency.

Principle of the Assay

The thermolysin inhibition assay described herein is a two-step process. In the first step, thermolysin is incubated with the substrate, Cbz-Phe-NH₂, in the presence and absence of a test inhibitor. Thermolysin catalyzes the hydrolysis of the amide bond of Cbz-Phe-NH₂, releasing L-phenylalaninamide and N-carbobenzoxy-L-phenylalanine.

In the second step, the enzymatic reaction is quenched, and fluorescamine is added. Fluorescamine reacts specifically and rapidly with the primary amine of the liberated L-phenylalaninamide to form a fluorescent pyrrolinone derivative.[6] The fluorescence intensity is directly proportional to the amount of L-phenylalaninamide produced, and thus to the activity of thermolysin. The potency of an inhibitor is determined by its ability to reduce the rate of L-phenylalaninamide formation.

Experimental Workflow & Mechanism

The overall experimental workflow is depicted below, outlining the key stages from reagent preparation to data analysis.

AssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, Inhibitor & Fluorescamine AssaySetup Set up assay plate: Enzyme + Inhibitor (Pre-incubation) Reagents->AssaySetup AddSubstrate Initiate reaction: Add Cbz-Phe-NH₂ AssaySetup->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation Quench Stop reaction (e.g., EDTA) Incubation->Quench AddFluorescamine Add Fluorescamine Quench->AddFluorescamine ReadFluorescence Read Fluorescence (Ex: 390 nm, Em: 475 nm) AddFluorescamine->ReadFluorescence DataProcessing Process Data: Subtract background, Calculate % inhibition ReadFluorescence->DataProcessing IC50 Determine IC₅₀ DataProcessing->IC50

Figure 1: A schematic representation of the thermolysin inhibition assay workflow.

The underlying chemical transformation and detection principle are illustrated in the following diagram.

ReactionMechanism cluster_reaction Thermolysin-Catalyzed Hydrolysis cluster_detection Fluorometric Detection cluster_inhibition Inhibition CbzPheNH2 Cbz-Phe-NH₂ (Substrate) PheNH2 L-Phenylalaninamide (Product) CbzPheNH2->PheNH2 Thermolysin + H₂O CbzPhe Cbz-Phenylalanine Fluorescamine Fluorescamine (Non-fluorescent) Fluorophore Fluorescent Product PheNH2->Fluorophore + Fluorescamine Fluorescamine->Fluorophore Inhibitor Inhibitor Inhibitor->CbzPheNH2 Blocks Hydrolysis

Figure 2: The principle of thermolysin activity detection and inhibition.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
Thermolysin from Bacillus thermoproteolyticusSigma-AldrichT7902
Nα-Carbobenzoxy-L-phenylalaninamide (Cbz-Phe-NH₂)Bachem4016572
FluorescamineSigma-AldrichF9015
Phosphoramidon (Inhibitor Control)MedChemExpressHY-N2021A
Tris(hydroxymethyl)aminomethane (Tris)Thermo Fisher ScientificBP152
Calcium Chloride (CaCl₂)Sigma-AldrichC1016
Sodium Chloride (NaCl)Thermo Fisher ScientificBP358
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
Borate BufferPrepare in-houseN/A
96-well black, flat-bottom microplatesCorning3603
Plate reader with fluorescence capabilityMolecular Devices, PerkinElmer, or similarN/A

Detailed Protocols

Preparation of Buffers and Reagents

Expert Insight: The stability and activity of thermolysin are highly dependent on calcium ions and pH.[1] The assay buffer is formulated to ensure optimal enzyme performance. Fluorescamine is sensitive to hydrolysis, so it should be prepared fresh in a non-aqueous solvent.

  • Assay Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5):

    • Dissolve 6.06 g of Tris base, 1.47 g of CaCl₂ dihydrate, and 8.77 g of NaCl in 800 mL of deionized water.

    • Adjust the pH to 7.5 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C.

  • Borate Buffer (0.2 M, pH 9.0):

    • Dissolve 12.37 g of boric acid in 900 mL of deionized water.

    • Adjust the pH to 9.0 with 1 M NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Store at room temperature.

  • Thermolysin Stock Solution (1 mg/mL):

    • Dissolve 10 mg of thermolysin in 10 mL of Assay Buffer.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cbz-Phe-NH₂ Substrate Stock Solution (10 mM):

    • Dissolve 29.83 mg of Cbz-Phe-NH₂ in 10 mL of DMSO.

    • Store in small aliquots at -20°C.

  • Fluorescamine Solution (1.5 mg/mL):

    • Prepare fresh before use.

    • Dissolve 3 mg of fluorescamine in 2 mL of DMSO.

    • Protect from light.

  • Inhibitor Stock Solutions:

    • Prepare a 10 mM stock solution of Phosphoramidon (positive control inhibitor) in DMSO.

    • Prepare stock solutions of test compounds, typically at 10 mM in DMSO.

Thermolysin Inhibition Assay Protocol

Self-Validation System: This protocol includes controls for background fluorescence (no enzyme), maximum activity (no inhibitor), and a positive control inhibitor to validate the assay's performance.

  • Prepare Working Solutions:

    • Thermolysin Working Solution (2 µg/mL): Dilute the 1 mg/mL thermolysin stock solution 1:500 in Assay Buffer.

    • Substrate Working Solution (1 mM): Dilute the 10 mM Cbz-Phe-NH₂ stock solution 1:10 in Assay Buffer.

    • Inhibitor Dilutions: Prepare serial dilutions of the test compounds and phosphoramidon in Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Plate Setup (in a 96-well black plate):

    • Blank (Background Control): 50 µL of Assay Buffer.

    • 100% Activity Control (No Inhibitor): 25 µL of Assay Buffer with 1% DMSO + 25 µL of Thermolysin Working Solution.

    • Test Compound Wells: 25 µL of inhibitor dilution + 25 µL of Thermolysin Working Solution.

    • Positive Control Wells: 25 µL of phosphoramidon dilution + 25 µL of Thermolysin Working Solution.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Initiate Enzymatic Reaction:

    • Add 50 µL of the Substrate Working Solution to all wells.

    • The final volume in each well will be 100 µL.

  • Enzymatic Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding 50 µL of 0.2 M Borate Buffer, pH 9.0.

    • Immediately add 50 µL of the fresh Fluorescamine Solution to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity on a plate reader with excitation at ~390 nm and emission at ~475 nm.[8]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Calculation of Percent Inhibition:

    • % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)) * 100

  • IC₅₀ Determination:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce thermolysin activity by 50%.

ParameterDescription
Fluorescence Units (RFU) Raw output from the plate reader.
% Inhibition The relative reduction in enzyme activity caused by the inhibitor.
IC₅₀ A measure of the inhibitor's potency.

Troubleshooting

IssuePotential CauseSolution
High background fluorescence Autofluorescence of test compounds or plates. Fluorescamine degradation.Run a control with compound and fluorescamine but no enzyme. Prepare fluorescamine fresh.
Low signal-to-noise ratio Insufficient enzyme activity or incubation time. Sub-optimal buffer conditions.Increase enzyme concentration or incubation time. Verify buffer pH and composition.
Inconsistent results Pipetting errors. Temperature fluctuations.Use calibrated pipettes. Ensure consistent incubation temperatures.
Precipitation of test compounds Poor solubility in the assay buffer.Decrease the final concentration of the compound. Increase the DMSO concentration slightly (not exceeding 2-5%).

References

  • Wikipedia. Thermolysin. [Link]

  • Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872. [Link]

  • Interchim. Fluorescamine. [Link]

  • Wikipedia. Metalloprotease inhibitor. [Link]

  • Hangauer, D. G., et al. (2009). Discovery of Potent Thermolysin Inhibitors Using Structure-Based Virtual Screening and Binding Assays. Journal of Medicinal Chemistry, 52(15), 48-61. [Link]

  • Proteopedia. Thermolysin. [Link]

  • Gonzalez, M. W., & Robert-Baudouy, J. (2021). Theoretical Evaluation of Novel Thermolysin Inhibitors from Bacillus thermoproteolyticus. Possible Antibacterial Agents. International Journal of Molecular Sciences, 22(11), 5987. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in Pharmaceutical Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, more commonly known by its semi-systematic name Cbz-L-phenylalanine amide (Z-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, more commonly known by its semi-systematic name Cbz-L-phenylalanine amide (Z-Phe-NH₂) , is a cornerstone molecule in medicinal chemistry. Its unique structural features—an N-terminally protected phenylalanine core with a C-terminal primary amide—render it an exceptionally versatile building block and pharmacophore. This document provides an in-depth guide to its applications, detailing its utility in the synthesis of complex peptidomimetics and its role as a key structural motif in the design of potent enzyme inhibitors. We present validated protocols for its use in peptide coupling, in vitro enzyme inhibition assays, and analytical quality control, underscoring the causality behind key experimental choices to empower researchers in their drug discovery endeavors.

Introduction and Molecular Overview

Cbz-L-phenylalanine amide is a derivative of the natural amino acid L-phenylalanine. Its structure is defined by two critical modifications:

  • N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This robust, yet selectively removable, protecting group prevents unwanted side reactions during synthesis, directing reactivity to the C-terminus.

  • C-terminal Amidation: The carboxylic acid is converted to a primary amide (-CONH₂). This modification neutralizes the negative charge of a free carboxylate, increases metabolic stability against carboxypeptidases, and provides a critical hydrogen bond donor for molecular recognition at biological targets.

These features make Z-Phe-NH₂ a valuable precursor for creating larger, more complex molecules with tailored biological activity.[1][2] Its phenyl side chain is crucial for establishing hydrophobic and π-stacking interactions within the binding pockets of target proteins, particularly proteases.

Physicochemical Properties

A clear understanding of the molecule's properties is essential for its effective use in the laboratory.

PropertyValueCAS Number
Chemical Name (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate4801-80-3
Synonyms Cbz-L-phenylalanine amide, Z-Phe-NH₂4801-80-3
Molecular Formula C₁₇H₁₈N₂O₃4801-80-3
Molecular Weight 298.34 g/mol 4801-80-3
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (DMF, DMSO, MeOH, DCM); sparingly soluble in water.

Application I: A Foundational Building Block for Peptidomimetics

One of the primary roles of Z-Phe-NH₂ is as a starting scaffold for the synthesis of peptidomimetics and complex organic molecules. The C-terminal amide, while stable, can be utilized in further chemical transformations, or the Cbz group can be removed to expose the N-terminal amine for elongation of a peptide chain.

Workflow for Peptidomimetic Synthesis

The general strategy involves using Z-Phe-NH₂ as a stable core and building complexity by modifying or extending from it. This is particularly useful in creating libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis & Diversification cluster_final Phase 3: Final Product Z_Phe_NH2 Start: Cbz-L-phenylalanine amide (Z-Phe-NH₂) deprotection N-terminal Deprotection (e.g., Hydrogenolysis) Z_Phe_NH2->deprotection Removes Cbz group coupling Peptide Coupling (Amide Bond Formation) deprotection->coupling Exposes free amine for elongation diversification Further Chemical Modification coupling->diversification Builds molecular complexity final_compound Target Peptidomimetic / Inhibitor coupling->final_compound Direct to final product diversification->final_compound

Caption: General workflow for synthesizing peptidomimetics using Z-Phe-NH₂.

Protocol 1: N-Terminal Elongation via Peptide Coupling

This protocol describes a standard procedure for coupling a new N-protected amino acid to the deprotected amine of phenylalanine amide, derived from Z-Phe-NH₂.

A. N-Terminal Deprotection of Z-Phe-NH₂

  • Rationale: The Cbz group is efficiently cleaved by catalytic hydrogenation (hydrogenolysis), yielding the free amine of Phenylalanine amide, toluene, and CO₂, which are easily removed.

  • Procedure: a. Dissolve Z-Phe-NH₂ (1.0 eq) in methanol (MeOH) in a flask suitable for hydrogenation. b. Add Palladium on carbon (10% Pd/C, ~0.1 eq by weight). c. Secure the flask to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or at 1 atm pressure. d. Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). e. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH. f. Concentrate the filtrate in vacuo to yield H-Phe-NH₂ (L-Phenylalanine amide). Use immediately in the next step.

B. Coupling with a New Amino Acid

  • Rationale: Carbodiimide-mediated coupling is a robust method for amide bond formation. Additives like HOBt (Hydroxybenzotriazole) are used to maintain stereochemical integrity (suppress racemization) and improve reaction efficiency.

  • Reagents:

    • H-Phe-NH₂ (from step A, 1.0 eq)

    • N-protected amino acid (e.g., Boc-L-Alanine, 1.05 eq)

    • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.1 eq)

    • HOBt (1-Hydroxybenzotriazole, 1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

    • Anhydrous Dimethylformamide (DMF) as solvent.

  • Procedure: a. Dissolve the N-protected amino acid, H-Phe-NH₂, and HOBt in anhydrous DMF under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA, followed by the dropwise addition of a solution of EDC in DMF. d. Allow the reaction to warm to room temperature and stir overnight (12-16 hours). e. Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate (EtOAc). f. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the resulting dipeptide amide (e.g., Boc-Ala-Phe-NH₂) by flash column chromatography.

Application II: A Privileged Scaffold for Enzyme Inhibitors

The Z-Phe-NH₂ motif is a "privileged scaffold" in drug discovery, particularly for inhibitors of proteases such as cysteine proteases (e.g., cathepsins, SARS-CoV-2 Mpro) and serine proteases.[3] The benzyl group of phenylalanine fits snugly into hydrophobic specificity pockets (like the S2 pocket), while the amide can form crucial hydrogen bonds with the enzyme backbone. The Cbz group itself can make favorable interactions in the S3/S4 pockets.

Case Study: Inhibition of Cysteine Proteases

In many cysteine protease inhibitors, the Z-Phe-NH₂ moiety serves as a recognition element that positions a reactive "warhead" (e.g., an aldehyde, nitrile, or vinyl sulfone) for covalent modification of the active site cysteine residue.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor (Z-Phe-NH₂ Derivative) S2_pocket S2 Hydrophobic Pocket Oxyanion_hole Oxyanion Hole (Backbone Amides) Catalytic_Cys Catalytic Cysteine (Cys-SH) Phenyl_group Phenyl Side Chain Phenyl_group->S2_pocket Hydrophobic Interaction Amide_NH Amide Backbone Amide_NH->Oxyanion_hole Hydrogen Bonding Warhead Reactive 'Warhead' Warhead->Catalytic_Cys Covalent Bond Formation

Caption: Schematic of Z-Phe-NH₂-based inhibitor binding to a cysteine protease.

Protocol 2: In Vitro Cysteine Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a compound derived from Z-Phe-NH₂ against a model cysteine protease using a fluorogenic substrate.

  • Rationale: The enzyme cleaves a specific peptide substrate, releasing a fluorescent molecule (e.g., AMC, 7-amino-4-methylcoumarin). An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Materials:

    • Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5. (DTT is a reducing agent required to keep the active site cysteine in its reduced, active state).

    • Target Enzyme: e.g., Cathepsin B (stock solution in assay buffer).

    • Inhibitor: Test compound (derived from Z-Phe-NH₂) dissolved in DMSO (10 mM stock).

    • Substrate: Z-Arg-Arg-AMC (fluorogenic substrate for Cathepsin B, 10 mM stock in DMSO).

    • 96-well black, flat-bottom microplate.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure: a. Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%. b. Assay Plate Setup:

    • To each well, add 50 µL of assay buffer.
    • Add 2 µL of the diluted inhibitor solution (or DMSO for 'no inhibitor' control).
    • Add 25 µL of the enzyme solution (pre-diluted in assay buffer to a working concentration).
    • Mix gently and pre-incubate for 15 minutes at 37 °C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. c. Initiate Reaction: Add 25 µL of the substrate solution (pre-diluted in assay buffer) to all wells to start the reaction. The final volume is 102 µL. d. Measure Fluorescence: Immediately place the plate in the reader (pre-warmed to 37 °C) and measure the fluorescence intensity every minute for 30 minutes (kinetic mode).
  • Data Analysis: a. For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot). b. Normalize the rates by expressing them as a percentage of the 'no inhibitor' control. c. Plot the % Activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Inhibitor Conc. [nM]Reaction Rate (RFU/min)% Activity
0 (Control)1520100%
1145095.4%
10118077.6%
5074549.0%
10041027.0%
500956.3%
Calculated IC₅₀ ~51 nM

Analytical Quality Control

Ensuring the purity of Z-Phe-NH₂ and its derivatives is paramount for reproducible biological data. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

Protocol 3: Purity Assessment by Reverse-Phase HPLC
  • Rationale: This method separates the compound of interest from starting materials, byproducts, and impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation & Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (for the aromatic rings) and 220 nm (for the amide bonds).

    • Injection Volume: 10 µL.

    • Sample Prep: Dissolve a small amount of the compound in ACN/Water (1:1) to a concentration of ~1 mg/mL.

  • Expected Outcome: A pure sample of Z-Phe-NH₂ should yield a single major peak with a consistent retention time. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

Conclusion

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is more than a simple chemical reagent; it is a strategic tool in pharmaceutical research. Its well-defined structure provides a reliable and versatile platform for constructing novel peptidomimetics and potent enzyme inhibitors.[4][5] By understanding the rationale behind its application and mastering the protocols for its use, researchers can significantly accelerate the discovery and development of new therapeutic agents.

References

  • Serafim, M. S. M., Kronenberger, T., Francisco, K. R., & Caffrey, C. R. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Caliendo, G., Grieco, P., Perissutti, E., Santagada, V., Saviano, G., Tancredi, T., & Temussi, P. A. (1998). Studies on neurokinin antagonists. 2. Design and structure-activity relationships of novel tripeptide substance P antagonists. Journal of Medicinal Chemistry, 41(19), 3609-3623. Available from: [Link]

  • LookChem. (n.d.). N-Cbz-L-Phenylalanine. Retrieved from: [Link]

  • University of Bologna. (n.d.). Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. AMS Tesi di Dottorato. Available from: [Link]

  • PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Peptidomimetics of Arg-Phe-NH2 as Small Molecule Agonists of MAS-Related Gene C (MrgC) Receptors. NIH. Available from: [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. Available from: [Link]

  • Google Patents. (n.d.). US7696328B2 - N-carbobenzyloxy (N-CBZ)-deprotecting enzyme and uses therefor.
  • Pekošak, A., Bulc, J. Ž., Korat, Š., Schuit, R. C., Kooijman, E., Vos, R., ... & Windhorst, A. D. (2018). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. Molecular Pharmaceutics, 15(11), 4872-4883. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of a Series of Macrocycles as Potent Inhibitors of Leishmania Infantum. PMC. Available from: [Link]

  • Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available from: [Link]

  • PubMed. (2002). Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring. PubMed. Available from: [Link]

  • Diva-Portal.org. (n.d.). Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structure-Activity Relationships and Pharmacokinetic Properties. Retrieved from: [Link]

  • ResearchGate. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? Retrieved from: [Link]

  • PubMed. (2025). Phenylalanine amide derivatives promote FLG expression via AHR activation in normal human epidermal keratinocytes. PubMed. Available from: [Link]

  • ResearchGate. (2025). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Retrieved from: [Link]

  • MDPI. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(17), 5328. Available from: [Link]

  • Fransson, R., Skogh, A., Nordvall, G., Bylund, J., Carlsson-Jonsson, A., Kratz, J. M., ... & Sandström, A. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 56(13), 5480-5491. Available from: [Link]

  • MDPI. (2010). Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors. Molecules, 15(8), 5293-5306. Available from: [Link]

  • Wiley Online Library. (n.d.). Enzymatic Peptide Synthesis Using New Water-Soluble Amino Acid Esters as Acyl Donors. Retrieved from: [Link]

Sources

Method

Application Note &amp; Protocol: N-Terminal Protection of L-Phenylalanine with the Carboxybenzyl (Cbz) Group

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Introduction: The Strategic Imperative of Amine Protection In the intricate field of peptide synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction: The Strategic Imperative of Amine Protection

In the intricate field of peptide synthesis, the selective formation of amide bonds is paramount. The nucleophilic nature of the α-amino group of an amino acid necessitates a temporary masking or "protection" to prevent unwanted side reactions during carboxyl group activation and peptide coupling. A robust protecting group must be easy to introduce, stable under coupling conditions, and readily removable without compromising the integrity of the newly formed peptide.[1]

The benzyloxycarbonyl (Cbz or Z) group, pioneered by Bergmann and Zervas, stands as a cornerstone of modern protecting group strategy.[1] It forms a stable carbamate with the amino group, effectively suppressing its nucleophilicity.[2] Its removal via catalytic hydrogenolysis offers a mild and orthogonal cleavage method that preserves most other functionalities.[3][4] This document provides a detailed protocol for the N-terminal protection of L-Phenylalanine using benzyl chloroformate under classic Schotten-Baumann conditions, yielding N-Cbz-L-Phenylalanine.

Reaction Overview and Mechanism

The protection reaction is an acyl substitution wherein the nucleophilic α-amino group of L-Phenylalanine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] This reaction is typically performed under aqueous basic conditions, known as the Schotten-Baumann reaction.[5][6] The base serves two critical roles: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4][5]

Reaction Scheme:
  • Reactants: L-Phenylalanine, Benzyl Chloroformate (Cbz-Cl)

  • Conditions: Aqueous base (e.g., Na₂CO₃), 0°C to Room Temperature

  • Product: N-Cbz-L-Phenylalanine

  • Byproducts: NaCl, H₂O, CO₂

Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the deprotonated amine on benzyl chloroformate, proceeding through a tetrahedral intermediate to form the final carbamate product.

Caption: Fig 1. Mechanism of Cbz Protection.

Detailed Experimental Protocol

This protocol details the synthesis of N-Cbz-L-Phenylalanine on a laboratory scale.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
L-Phenylalanine165.191.030.04.96 g
Sodium Carbonate (anhyd.)105.992.575.07.95 g
Deionized Water18.02--100 mL
Benzyl Chloroformate (Cbz-Cl)170.591.133.04.7 mL (5.63 g)
Diethyl Ether74.12--~60 mL
Hydrochloric Acid (1 M)36.46--As needed
Ethyl Acetate88.11--~100 mL

Safety Precaution: Benzyl chloroformate is corrosive and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve L-Phenylalanine (1.0 eq) and sodium carbonate (2.5 eq) in 100 mL of deionized water. Cool the flask in an ice-water bath with vigorous stirring.[7]

    • Scientist's Note: Using an ice bath is crucial to control the exothermic reaction and to minimize potential side reactions, such as the hydrolysis of benzyl chloroformate. The base (sodium carbonate) is essential to deprotonate the amino acid, making it a potent nucleophile, and to neutralize the HCl generated.[8]

  • Addition of Cbz-Cl: While maintaining vigorous stirring and cooling, add benzyl chloroformate (1.1 eq) dropwise to the solution over 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.[7]

    • Scientist's Note: Slow, dropwise addition prevents a rapid temperature increase and ensures the benzyl chloroformate reacts primarily with the amino acid rather than hydrolyzing. A slight excess of the protecting agent ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.[7] The solution should remain basic (check with pH paper).

  • Work-up (Extraction 1): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 30 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis byproduct).[7] Discard the organic layers.

    • Scientist's Note: This washing step is key for simplifying the subsequent purification. The desired product, being a salt at this high pH, remains in the aqueous phase.

  • Acidification & Precipitation: Cool the aqueous layer again in an ice bath. Carefully acidify the solution to approximately pH 2 by slowly adding 1 M HCl. The product, N-Cbz-L-Phenylalanine, will precipitate as a white solid.

    • Scientist's Note: Acidification protonates the carboxylate group of the product, rendering it insoluble in water and causing it to precipitate. Perform this step slowly to control CO₂ evolution from the excess carbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes. The typical yield is in the range of 85-95%.

Experimental Workflow Visualization

G A 1. Dissolve L-Phe & Na₂CO₃ in H₂O (Ice Bath) B 2. Add Cbz-Cl Dropwise (≤ 5 °C) A->B C 3. Stir at RT (2-3 hours) B->C D 4. Wash with Diethyl Ether C->D E 5. Acidify Aqueous Layer with HCl to pH 2 (Ice Bath) D->E F 6. Isolate by Vacuum Filtration E->F G 7. Dry & Recrystallize (e.g., EtOAc/Hexanes) F->G H Final Product: N-Cbz-L-Phenylalanine G->H

Caption: Fig 2. Experimental workflow for Cbz protection.

Product Characterization & Validation

To confirm the successful synthesis and purity of N-Cbz-L-Phenylalanine, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess final purity. A typical mobile phase is a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The product should appear as a single spot, distinct from the starting material.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 88-90 °C).

  • ¹H NMR Spectroscopy: Provides structural confirmation. Expect to see characteristic peaks for the benzyl protons of the Cbz group (~5.1 ppm for the CH₂ and ~7.3 ppm for the aromatic ring), as well as the protons corresponding to the phenylalanine backbone.

  • FT-IR Spectroscopy: Look for the appearance of the carbamate carbonyl stretch (around 1690-1710 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[9]

Troubleshooting and Key Considerations

  • Low Yield: Often caused by premature hydrolysis of benzyl chloroformate. Ensure the reaction is kept cold during addition and that the Cbz-Cl reagent is of high quality.

  • Oily Product: If the product oils out instead of precipitating upon acidification, it may be due to impurities. Try scratching the inside of the flask or adding a seed crystal. If it persists, extract the acidified solution with ethyl acetate, dry the organic layer with MgSO₄, and concentrate in vacuo.

  • Racemization: While minimal under these conditions, keeping the pH from becoming excessively high (e.g., >11) can help preserve stereochemical integrity.[8]

  • Alternative Reagents: While benzyl chloroformate is standard, other reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, often under non-aqueous conditions, which can be advantageous for sensitive substrates.[4]

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalyzed Hydrogenation and for the Hydrogenolysis of O-Benzyl Ethers. Chemistry – A European Journal, 16(41), 12440-12445.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying L-phenylalanine.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Izumiya, N., et al. (1970).
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Bolwell, G. P., et al. (1985). Purification, characterization and induction of L-phenylalanine ammonia-lyase in Phaseolus vulgaris. PubMed.
  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. Retrieved from [Link]

  • Jia, Z., et al. (2012). Characterization and pseudopolymorphism of L-phenylalanine anhydrous and monohydrate forms. African Journal of Pharmacy and Pharmacology.
  • Albericio, F., et al. (2002). Amino Acid-Protecting Groups.
  • Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 715.
  • Google Patents. (n.d.). Purification of L-phenylalanine.
  • Klamma, W., et al. (2001). Purification, characterization and regulation of a monomeric L-phenylalanine dehydrogenase from the facultative methylotroph Nocardia sp. 239.
  • Lokey Lab Protocols. (2017). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis pathway from L-phenylalanine to benzoic acid. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Application

Experimental design for the enzymatic cleavage of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

An Application Note and Protocol for the Enzymatic Cleavage of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. Introduction The selective cleavage of protecting groups is a cornerstone of synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enzymatic Cleavage of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

Introduction

The selective cleavage of protecting groups is a cornerstone of synthetic organic chemistry and pharmaceutical development. Carbamates, particularly the benzyl carbamate (Cbz or Z-group), are extensively used to protect amine functionalities due to their general stability and the variety of methods available for their removal. While traditional deprotection methods often rely on harsh chemical reagents (e.g., strong acids, catalytic hydrogenation), these conditions can be incompatible with sensitive functional groups present in complex molecules like peptides and pharmaceuticals.

Enzymatic catalysis offers a compelling alternative, providing high specificity and mild reaction conditions that can preserve molecular integrity. This application note details a comprehensive experimental design for the enzymatic cleavage of the Cbz group from (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a substrate representative of a protected amino acid derivative. We will explore a systematic approach, from enzyme selection and screening to reaction optimization and kinetic analysis, providing researchers with a robust framework for developing efficient and selective enzymatic deprotection strategies. The methodologies described herein are grounded in principles of biocatalysis and analytical chemistry, ensuring a self-validating and reproducible experimental workflow.

Part 1: Enzyme Selection and Preliminary Screening

The rational selection of an appropriate enzyme is critical for the successful cleavage of the target carbamate. Carbamate cleavage can be catalyzed by various hydrolases, including lipases, proteases, and dedicated carbamatases. The choice of enzyme is often guided by literature precedents and the specific structural features of the substrate. For benzyl carbamates, certain lipases and proteases have demonstrated efficacy.

Rationale for Enzyme Selection

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas fluorescens, are known for their broad substrate specificity and catalytic promiscuity, often accepting non-natural substrates. Proteases, like Subtilisin and Papain, are also viable candidates due to their inherent ability to cleave amide-like bonds. The initial screening will therefore focus on a panel of commercially available and well-characterized enzymes from these classes.

Experimental Protocol: Enzyme Screening
  • Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in a suitable organic co-solvent (e.g., DMSO or acetonitrile) to ensure solubility.

  • Enzyme Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each candidate enzyme (e.g., Lipase B from Candida antarctica, Subtilisin A, Papain) in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 880 µL of 50 mM potassium phosphate buffer (pH 7.5).

    • Add 100 µL of the enzyme stock solution.

    • Initiate the reaction by adding 20 µL of the 10 mM substrate stock solution to a final substrate concentration of 200 µM.

    • Include a negative control for each enzyme, where the enzyme is denatured by boiling for 10 minutes prior to addition.

    • Include a substrate-only control containing no enzyme to assess background hydrolysis.

  • Incubation: Incubate all reactions at a controlled temperature (e.g., 30°C) with gentle agitation for a defined period (e.g., 24 hours).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the substrate and the appearance of the product, (S)-2-amino-3-phenylpropanamide.

Data Presentation: Hypothetical Screening Results
Enzyme CandidateSubstrate Conversion (%) after 24h
Lipase B (C. antarctica)85%
Subtilisin A42%
Papain15%
Denatured Lipase B (Control)<1%
No Enzyme (Control)<1%

Based on these hypothetical results, Lipase B from Candida antarctica is selected for further optimization due to its superior activity.

Part 2: Reaction Optimization

To maximize the efficiency of the enzymatic cleavage, several key reaction parameters must be optimized. These include pH, temperature, enzyme concentration, and co-solvent concentration. A systematic approach, such as a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) methodology, can be employed.

Experimental Workflow for Optimization

Caption: Workflow for enzymatic cleavage experimental design.

Protocol: pH Optimization
  • Buffer Preparation: Prepare a series of 50 mM buffers with varying pH values (e.g., citrate for pH 5-6, phosphate for pH 6-8, and borate for pH 8-9).

  • Reaction Setup: Set up reactions as described in the screening protocol, but use the different pH buffers. Keep all other parameters (temperature, enzyme concentration, substrate concentration) constant.

  • Analysis: Incubate for a shorter, fixed period where the reaction is in the linear range (e.g., 4 hours). Analyze by RP-HPLC and plot the reaction rate (or conversion) as a function of pH to determine the optimum.

Protocol: Temperature Optimization
  • Reaction Setup: Using the optimal pH determined previously, set up parallel reactions in temperature-controlled incubators or water baths at a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C).

  • Enzyme Stability: It is crucial to assess enzyme stability at higher temperatures. Pre-incubate the enzyme at each temperature for the intended reaction time before adding the substrate and then measure the activity. This helps to decouple activity from stability.

  • Analysis: Plot the reaction rate versus temperature to identify the optimal temperature that balances catalytic activity and enzyme stability.

Part 3: Kinetic Analysis

Determining the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provides fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Protocol: Determination of Km and Vmax
  • Substrate Dilutions: Prepare a series of substrate concentrations ranging from approximately 0.1 * Km to 10 * Km. (Initial estimates may be needed). For example, concentrations could range from 20 µM to 2 mM.

  • Initial Rate Measurement:

    • Set up reactions under the previously optimized pH and temperature conditions.

    • Initiate the reaction by adding the substrate.

    • Take aliquots at multiple time points (e.g., 0, 2, 5, 10, 20 minutes) and quench the reaction immediately.

    • Analyze the product formation at each time point by RP-HPLC.

  • Data Analysis:

    • For each substrate concentration, plot product concentration versus time. The initial velocity (v0) is the slope of the linear portion of this curve.

    • Plot the initial velocities (v0) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Km and Vmax.

Data Presentation: Hypothetical Kinetic Parameters
ParameterValueUnit
Km150µM
Vmax25µmol/min/mg
kcat11.5s-1
kcat/Km7.7 x 104M-1s-1

Part 4: Product Confirmation and Analysis

Unambiguous confirmation of the reaction product, (S)-2-amino-3-phenylpropanamide, is essential.

Protocol: LC-MS Analysis
  • Sample Preparation: Take an aliquot from a completed reaction (high conversion) and dilute it with the mobile phase.

  • LC-MS Method:

    • Column: A C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

  • Analysis:

    • Confirm the retention time of the product by comparing it to an authentic standard of (S)-2-amino-3-phenylpropanamide.

    • Verify the mass of the product by extracting the ion chromatogram for its expected m/z value ([M+H]+).

Conclusion

This application note provides a detailed and scientifically grounded framework for the experimental design of the enzymatic cleavage of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. By following a logical progression from enzyme screening to kinetic analysis, researchers can develop a highly efficient and specific biocatalytic process. The emphasis on explaining the rationale behind experimental choices and including appropriate controls ensures the trustworthiness and reproducibility of the results. This approach is broadly applicable to the development of enzymatic deprotection strategies for a wide range of pharmaceutical intermediates and complex molecules.

References

  • Title: Lipases: an overview of classification, sources, and applications Source: Biocatalysis and Agricultural Biotechnology URL: [Link]

  • Title: Enzyme promiscuity: a new way of thinking about enzyme function Source: BioEssays URL: [Link]

  • Title: The determination of the kinetic constants of enzyme-catalysed reactions Source: The FEBS Journal URL: [Link]

Method

Nuclear magnetic resonance (NMR) characterization of Cbz-L-Phe-NH2

An Application Note for the Comprehensive NMR Characterization of Cbz-L-Phe-NH₂ Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Characterization of Cbz-L-Phe-NH₂

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-α-Carbobenzyloxy-L-phenylalaninamide (Cbz-L-Phe-NH₂), a crucial intermediate in peptide synthesis.[1] We detail optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices is explained to empower researchers in adapting these methods. This guide is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the characterization of protected amino acid derivatives.

Introduction: The Role of NMR in Peptide Chemistry

N-α-Carbobenzyloxy-L-phenylalaninamide (Cbz-L-Phe-NH₂) is a protected amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics. The carbobenzyloxy (Cbz) group serves as a critical protecting group for the amine terminus, preventing unwanted side reactions during peptide coupling. Accurate structural verification and purity assessment of such intermediates are paramount to ensure the integrity of the final peptide product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for this purpose.[2] It provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within their local chemical environments.[3][4][5] This application note presents a self-validating workflow, from sample preparation to advanced spectral analysis, ensuring confident characterization of Cbz-L-Phe-NH₂.

Foundational NMR Principles

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong external magnetic field, can absorb and re-emit electromagnetic radiation of a specific frequency.[3] This phenomenon, known as resonance, is highly sensitive to the electronic environment of each nucleus. Three key parameters are extracted from NMR spectra:

  • Chemical Shift (δ): This indicates the local electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal to a higher frequency (downfield), while electron-donating groups cause an upfield shift.[6]

  • Scalar Coupling (J-coupling): This describes the through-bond interaction between neighboring nuclei, causing signals to split into multiplets. The splitting pattern reveals the number of adjacent, magnetically active nuclei.

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The workflow described below ensures a logical progression from sample preparation to final structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acq NMR Spectrometer Setup SamplePrep->NMR_Acq Transfer to Spectrometer Solvent Solvent Selection (e.g., DMSO-d6) Solvent->SamplePrep Standard Internal Standard (optional, e.g., TMS) Standard->SamplePrep H1_NMR 1D ¹H NMR NMR_Acq->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC Processing Data Processing (FT, Phasing, Baseline Correction) HSQC->Processing Export Data Assign1D 1D Spectra Assignment (Chemical Shift, Integration, Multiplicity) Processing->Assign1D Assign2D 2D Spectra Correlation (Connectivity Confirmation) Assign1D->Assign2D Structure Structure Verification Assign2D->Structure

Caption: Experimental workflow for NMR characterization.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.

Materials:

  • Cbz-L-Phe-NH₂ (5-10 mg for ¹H; 20-50 mg for ¹³C)[7]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆), 0.6-0.7 mL[7][8]

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh 5-10 mg of Cbz-L-Phe-NH₂ directly into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and, importantly, its high viscosity slows the chemical exchange of the -NH protons of the amide and carbamate groups, allowing them to be observed as distinct signals. Chloroform-d (CDCl₃) can also be used, but the exchangeable protons may be broadened or not observed.[9]

  • Vortex the sample until the solid is completely dissolved. Particulate matter will degrade spectral quality.[8]

  • Transfer the clear solution into the NMR tube using a pipette.

  • Cap the NMR tube and label it clearly.

Protocol: 1D NMR Data Acquisition (¹H & ¹³C)

These experiments provide the fundamental structural information.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Set the following typical acquisition parameters:

    • Pulse Program: Standard 90° pulse (e.g., zg30 on Bruker systems)

    • Number of Scans (NS): 16-64 (adjust for concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

  • Acquire and process the Free Induction Decay (FID) with Fourier Transform (FT), phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Set the following typical acquisition parameters for a proton-decoupled ¹³C spectrum:

    • Pulse Program: Standard 90° pulse with proton decoupling (e.g., zgpg30 on Bruker systems)

    • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2-5 seconds. Expert Insight: A longer delay is crucial for observing quaternary carbons (like the carbonyls), which have longer relaxation times.

  • Acquire and process the data as described for the ¹H spectrum.

Protocol: 2D NMR Data Acquisition (COSY & HSQC)

2D NMR experiments are vital for unambiguous signal assignment by revealing through-bond correlations.[10][11][12]

COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

  • Set up a standard COSY experiment (e.g., cosygpqf on Bruker systems).

  • Acquire the data with typically 2-4 scans per increment in the indirect dimension.

  • Process the 2D data to generate a contour plot showing cross-peaks between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To correlate protons with their directly attached carbons.

  • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Acquire the data with typically 4-8 scans per increment.

  • Process the 2D data to generate a contour plot where each peak represents a C-H bond.

Spectral Interpretation and Data

The following data provides expected chemical shifts for Cbz-L-Phe-NH₂ in DMSO-d₆. Actual values may vary slightly based on concentration and instrument.

G Cbz_Phe_NH2

Caption: Structure of Cbz-L-Phe-NH₂.

¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different functional groups in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Notes
Phenylalanine Aromatic (Phe-Ar-H)~7.20 - 7.35m5H-Protons of the Phe side chain phenyl group.
Cbz Aromatic (Cbz-Ar-H)~7.35 - 7.40m5H-Protons of the Cbz protecting group phenyl ring.
Amide Protons (-NH₂)~7.10, ~7.45br s2H-Two distinct, broad signals for the diastereotopic amide protons.
Carbamate NH (-NH-Cbz)~7.85d1H~8.4Coupled to the α-proton (Hα).
Cbz Methylene (-CH₂-O)~5.05s2H-A singlet, as these protons are chemically equivalent.
α-Proton (Hα)~4.30m1H-Coupled to the carbamate NH and the two β-protons.
β-Protons (Hβ)~2.85, ~3.05m2H-Diastereotopic protons coupled to each other and to Hα.
¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom.

Carbon AssignmentChemical Shift (δ, ppm)Notes
Amide Carbonyl (C=O)~173.5Carbonyl of the primary amide.
Carbamate Carbonyl (C=O)~156.0Carbonyl of the Cbz group.
Phenylalanine Aromatic (Phe-Ar-C)~138.0 (ipso), ~129.2, ~128.1, ~126.3Four signals for the Phe phenyl group.
Cbz Aromatic (Cbz-Ar-C)~137.2 (ipso), ~128.4, ~127.8, ~127.7Four signals for the Cbz phenyl group.
Cbz Methylene (-CH₂-O)~65.5Methylene carbon of the Cbz group.
α-Carbon (Cα)~56.5Chiral center of the amino acid.
β-Carbon (Cβ)~37.5Methylene carbon of the Phe side chain.
Analysis of 2D NMR Data
  • COSY Spectrum: A cross-peak will be observed between the carbamate NH signal (~7.85 ppm) and the Hα signal (~4.30 ppm). Crucially, the Hα proton will show correlations to both Hβ protons (~2.85 and ~3.05 ppm), which in turn will show a cross-peak to each other, confirming the -NH-CH-CH₂- spin system of the phenylalanine backbone.

  • HSQC Spectrum: This spectrum provides definitive C-H correlations. For example, a contour peak will appear at (δ¹H ~4.30, δ¹³C ~56.5), unambiguously assigning this proton and carbon pair to the Cα-Hα position. Similar correlations will confirm the assignments for the Cβ-Hβ protons and all aromatic C-H pairs.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of Cbz-L-Phe-NH₂. The protocols and reference data presented herein establish a self-validating system for identity and purity confirmation, which is a critical step in quality control for peptide synthesis and drug development. By understanding the rationale behind the experimental choices, researchers can confidently apply and adapt these techniques to a wide range of similar molecules.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from University of Zurich, Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyloxycarbonyl-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Jensen, J. H. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University, Department of Computer Science. Retrieved from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225). [Link]

  • Harvey, B. G., Johnson, R. L., & Penta, K. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education. [Link]

  • Juaristi, E., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Raeck, C., & Berger, S. (2007). A 2D NMR method to study peptide phosphorylation. Analytical and Bioanalytical Chemistry, 389(7-8), 2161-5. [Link]

  • Bláha, K., et al. (1998). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. PubMed. [Link]

  • Jaroniec, C. D., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbobenzoxyglycylphenylalanine amide. PubChem Compound Database. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Van Horn, W. D., et al. (2009). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(1), 221-228. [Link]

  • BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Zoete, V. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • NPTEL-NOC IITM. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the synthesis yield of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Welcome to the technical support guide for the synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in various pharmaceutical and research applications. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in various pharmaceutical and research applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis, improve yields, and ensure the stereochemical integrity of your product.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate?

The most direct and common method is the amidation of the commercially available N-Cbz-L-phenylalanine (Z-L-phenylalanine). This involves activating the carboxylic acid group and then reacting it with a source of ammonia. The choice of activating agent (coupling reagent) is critical to the success of the synthesis, particularly in controlling yield and preventing side reactions.

Q2: What is the most critical challenge in this synthesis?

The primary challenge is preventing the racemization of the chiral center (the α-carbon of the phenylalanine backbone).[1] The activation of the carboxylic acid makes the α-proton more acidic and susceptible to abstraction by base, which can lead to the formation of the undesired (R)-enantiomer. This significantly impacts the biological activity and purity of the final compound.

Q3: Which coupling reagent is recommended to minimize racemization?

For substrates like N-Cbz-L-phenylalanine, n-propanephosphonic acid anhydride (T3P®) is an excellent choice.[1] It is known for its mild activation conditions, which help to suppress racemization, especially when used with a mild base like pyridine at low temperatures.[1] Additionally, the byproducts of T3P are water-soluble, which simplifies the purification process through a simple aqueous workup.[2][3]

Q4: Can I use more common coupling reagents like EDC or DCC?

Yes, carbodiimide-based coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are frequently employed for amide bond formation.[4][5][6] However, they carry a higher risk of racemization with sensitive substrates. A significant side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which can complicate purification and lower the yield.[4] If using EDC, it is crucial to carefully control the reaction temperature and stoichiometry.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. You can monitor the consumption of the starting material, N-Cbz-L-phenylalanine. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting material (a carboxylic acid) will have a lower Rf than the less polar amide product.

II. Experimental Protocols & Methodologies

Recommended Protocol: T3P-Mediated Amidation

This protocol is designed to maximize yield while minimizing racemization.

Materials:

  • N-Cbz-L-phenylalanine

  • n-Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate

  • Ammonium chloride (NH₄Cl)

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-phenylalanine (1.0 eq) and ammonium chloride (1.2 eq).

  • Dissolution: Add ethyl acetate (approx. 10 mL per gram of starting material) and pyridine (2.5 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the reaction exotherm and minimize racemization.[1]

  • T3P Addition: Slowly add the T3P® solution (1.5 eq) dropwise to the cooled, stirring mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture again to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which is often a white solid, can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexane.[7] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

Workflow Diagram: T3P-Mediated Synthesis

T3P_Workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Workup & Purification start Dissolve Z-L-Phe & NH4Cl in EtOAc/Pyridine cool Cool to 0 °C start->cool Stir add_t3p Add T3P® Solution cool->add_t3p Slowly react Stir & Warm to RT add_t3p->react Monitor by TLC quench Aqueous Quench (NaHCO3) react->quench extract Ethyl Acetate Extraction quench->extract wash Wash & Dry extract->wash purify Recrystallize wash->purify product (S)-Product purify->product

Caption: General workflow for the synthesis of Z-L-phenylalaninamide using T3P.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.• Ensure the reaction is stirred for an adequate amount of time. Monitor closely with TLC until the starting material spot has disappeared. • While low temperature is crucial initially, allowing the reaction to warm to room temperature is often necessary for completion.
2. Poor Quality Reagents: Decomposed T3P® solution or impure starting materials.• Use a fresh bottle of T3P® solution. T3P® can hydrolyze over time if exposed to moisture. • Verify the purity of your N-Cbz-L-phenylalanine and other reagents.
3. Inefficient Workup: Loss of product during the extraction process.• Ensure the pH of the aqueous layer is basic before extraction to keep the unreacted starting acid in the aqueous phase. • Perform multiple extractions with ethyl acetate to ensure complete recovery of the product from the aqueous layer.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.• Ensure all solvent is removed under high vacuum. • Attempt to purify the oil via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove impurities before attempting recrystallization again.
2. Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal.• Experiment with different solvent systems. Good options include ethanol/water, methanol/ether, or dichloromethane/hexane.[7] • Try dissolving the oil in a small amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexane) at room temperature until turbidity persists. Scratch the inside of the flask with a glass rod to induce crystallization.
Significant Racemization Detected (via Chiral HPLC) 1. Reaction Temperature Too High: The initial cooling was insufficient, or the T3P® addition was too fast, causing an exotherm.• Strictly maintain the reaction temperature at 0 °C during the T3P® addition. Add the reagent very slowly, especially on a larger scale.
2. Incorrect Base: Using a strong, sterically hindered base (like triethylamine or DIPEA) can promote racemization more than a milder base.• Pyridine is the recommended base for this reaction as it is generally less prone to causing epimerization in T3P-mediated couplings.[1]
3. Prolonged Reaction Time in the Presence of Base: Leaving the reaction for an unnecessarily long time can increase the chance of epimerization.• Monitor the reaction by TLC and proceed with the workup as soon as the starting material is consumed.
Presence of an Additional Major Spot on TLC (Not Starting Material or Product) 1. N-Acylurea Formation (if using EDC/DCC): A common side product from carbodiimide coupling reagents.[4]• This byproduct is often difficult to remove by simple extraction. Flash column chromatography is usually required. • To avoid this, switch to the T3P® protocol.
2. Byproducts from T3P®: Residual phosphonic acid byproducts.• These are highly water-soluble.[2][8] Ensure the aqueous workup is thorough. Multiple washes with water or a mild base (NaHCO₃) should remove them. If they persist, it may indicate an incomplete quench.
Product Characterization: Expected NMR Data
¹H NMR Expected Chemical Shift (ppm) Description
Phenyl (side chain) & Benzyl7.10 - 7.40Multiplet, 10H
Amide NH₂5.5 - 6.5Two broad singlets, 2H
Carbamate NH~5.40Broad doublet, 1H
Benzyl CH₂ (Cbz)~5.10Singlet, 2H
α-CH~4.40Multiplet, 1H
β-CH₂~3.10Multiplet, 2H
¹³C NMR Expected Chemical Shift (ppm) Description
Amide C=O~174Carbonyl
Carbamate C=O~156Carbonyl
Aromatic C (ipso)136-137Aromatic
Aromatic CH127-130Aromatic
Benzyl CH₂ (Cbz)~67Aliphatic
α-CH~56Aliphatic
β-CH₂~39Aliphatic

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[9][10][11][12][13]

Mechanism Overview: T3P-Mediated Amide Formation

T3P_Mechanism Z_Phe Z-Phe-COOH Base + Base (Pyridine) Carboxylate Z-Phe-COO⁻ Z_Phe->Carboxylate 1. Deprotonation Active_Ester [Active Mixed Anhydride Intermediate] Carboxylate->Active_Ester 2. Activation T3P T3P® Tetrahedral [Tetrahedral Intermediate] Active_Ester->Tetrahedral 3. Nucleophilic Attack Ammonia NH₃ Product Z-Phe-CONH₂ Tetrahedral->Product 4. Collapse & Proton Transfer Byproduct + Phosphonic Acid Byproducts (Water Soluble)

Caption: Key steps in the T3P-mediated amidation of N-Cbz-L-phenylalanine.

References

  • Mann, L., Lang, M., Schulze, P., et al. (2021). Racemization-Free Synthesis of Nα-2-Thiophenoyl-Phenylalanine-2-Morpholinoanilide Enantiomers and Their Antimycobacterial Activity. Amino Acids, 53(8), 1187–1196. Available from: [Link]

  • LookChem. (n.d.). Stereochemical Aspects of T3P Amidations. Available from: [Link]

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  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Sureshbabu, V. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(17), 2269-2271. Available from: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]

  • Google Patents. (n.d.). Recrystallization method of L-phenylalanine crude product. CN104649922A.
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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Zhang, L., et al. (2019). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 182, 111636. Available from: [Link]

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  • Zhang, L., et al. (2017). Synthesis of a Silane Coupling Agent and Its Application in Silica/NR Composites. Polymers, 9(12), 707. Available from: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ACS Publications. (2021). pH-Dependent Degradation of T3P-Related Byproducts. Organic Process Research & Development, 25(2), 400-405. Available from: [Link]

  • Semantic Scholar. (2021). T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][1][4]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei. Available from: [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available from: [Link]

  • Oldfield Group Website - University of Illinois. (2007). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available from: [Link]

  • Journal of Biological Chemistry. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available from: [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Available from: [Link]

Sources

Optimization

Identifying and minimizing common side reactions in Cbz-Phe-NH2 synthesis

A-Level: Senior Application Scientist Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-L-phenylalanine amide (Cbz-Phe-NH2). This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-L-phenylalanine amide (Cbz-Phe-NH2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this critical peptide synthesis. Here, we delve into the causality behind experimental choices, providing you with the expertise to not only identify but also minimize these unwanted reactions, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Cbz-Phe-NH2. Each entry provides a detailed explanation of the problem, its root cause, and actionable protocols to mitigate it.

Racemization: "Why is my product optically inactive or showing a mixture of diastereomers?"

A1: The Root Cause of Racemization

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant side reaction in peptide synthesis.[1] During the activation of the carboxylic acid of Cbz-Phe, the α-proton becomes susceptible to abstraction by a base.[1] This leads to the formation of a planar enolate or an oxazolinone intermediate, both of which can be protonated from either face, resulting in a loss of stereochemical integrity.[1] The presence of strong bases and prolonged activation times significantly increases the risk of racemization.[2]

Troubleshooting & Minimization Protocol:

  • Choice of Coupling Reagent and Additives: The selection of coupling reagents and additives is paramount in suppressing racemization.[3][4]

    • Carbodiimides (DCC, DIC): While effective for peptide bond formation, carbodiimides can lead to significant racemization if used alone.[5]

    • HOBt/HOAt Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings is a standard and highly effective strategy to suppress racemization.[3][5][6] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3][6]

  • Base Selection and Stoichiometry: The basicity and steric hindrance of the base used can influence the extent of racemization.[2]

    • Use weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine in place of stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) where possible.[1]

    • Employ the minimum necessary amount of base to neutralize salts and facilitate the reaction.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of both the desired reaction and the competing racemization.[7]

Experimental Protocol: Minimized Racemization Coupling

  • Dissolve Cbz-L-Phe (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DCC or DIC, 1.1 eq.) to the solution and stir for 15-30 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve the amine component (e.g., ammonia source for Cbz-Phe-NH2) in the same solvent.

  • Slowly add the pre-activated Cbz-Phe solution to the amine solution at 0 °C.

  • If a tertiary amine base is required for salt neutralization, add it dropwise, maintaining the low temperature.

  • Monitor the reaction progress by TLC or LC-MS until completion.

dot

Caption: Mechanism of racemization via oxazolinone formation.

Dipeptide Formation & Cyclization: "I'm observing a significant amount of a higher molecular weight impurity, likely a dipeptide, and a cyclic byproduct."

A2: Understanding Unwanted Elongation and Cyclization

  • Dipeptide Formation: If the C-terminus of Cbz-Phe is not sufficiently protected or if the reaction conditions are not optimized, the newly formed Cbz-Phe-NH2 can act as a nucleophile and attack another activated Cbz-Phe molecule, leading to the formation of Cbz-Phe-Phe-NH2.

  • Diketopiperazine (DKP) Formation: This is a common side reaction, particularly in the synthesis of dipeptides.[8] It involves the intramolecular cyclization of a dipeptide ester or amide to form a stable six-membered ring.[8][9][10] While Cbz-Phe-NH2 itself cannot form a DKP, if a dipeptide intermediate (e.g., from a failed previous step or as a side product) is present, it can cyclize, especially under basic or thermal conditions.[11]

Troubleshooting & Minimization Protocol:

  • Control Stoichiometry and Addition Order:

    • Use a slight excess of the amine component relative to the activated Cbz-Phe to ensure complete consumption of the activated species.

    • Add the activated Cbz-Phe solution slowly to the amine solution to maintain a low concentration of the activated acid, minimizing self-condensation.

  • Optimize Reaction Time and Temperature:

    • Avoid unnecessarily long reaction times, which can promote side reactions. Monitor the reaction closely and quench it once the starting material is consumed.

    • Maintain a low reaction temperature to disfavor the higher activation energy pathways of side reactions.

  • Purification Strategy: If dipeptide formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired Cbz-Phe-NH2.

dot

Caption: Competing reactions in Cbz-Phe-NH2 synthesis.

Protecting Group Stability: "I'm seeing byproducts related to the Cbz group. Is it not as stable as I thought?"

A3: The Nuances of Cbz Group Stability

The benzyloxycarbonyl (Cbz or Z) group is a robust amine protecting group, generally stable to basic and mildly acidic conditions.[12][13] However, it is not completely inert and can be susceptible to certain conditions, leading to unwanted side reactions.

  • Hydrogenolysis: The Cbz group is primarily cleaved by catalytic hydrogenolysis (e.g., H2/Pd-C).[12][13] If your reaction setup inadvertently introduces a source of hydrogen and a catalyst, premature deprotection can occur.

  • Strong Acids: While stable to mild acids like TFA (used for Boc deprotection), the Cbz group can be cleaved by strong acids such as HBr in acetic acid.[12][14]

  • Insufficient Hydrogen Source during Deprotection: A common side reaction during catalytic hydrogenolysis for Cbz removal is the formation of N-benzyl protected tertiary amines if there is an insufficient hydrogen source.[15]

Troubleshooting & Minimization Protocol:

  • Reaction Condition Compatibility: Ensure that your reaction conditions are compatible with the Cbz group. Avoid strong reducing agents or catalytic metals that could induce hydrogenolysis unless deprotection is intended.

  • Proper Deprotection Procedure: When removing the Cbz group, ensure an adequate supply of hydrogen and an active catalyst to drive the reaction to completion and avoid side products.

Quantitative Data Summary: Cbz Protecting Group Stability

ConditionStability of Cbz GroupPotential Side ReactionReference
Basic Conditions (e.g., Piperidine) StableNone[13]
Mild Acidic Conditions (e.g., TFA) StableNone[13]
Strong Acidic Conditions (e.g., HBr/AcOH) LabileCleavage of Cbz group[12][14]
Catalytic Hydrogenolysis (H2/Pd-C) LabileDesired deprotection[12][13]
Insufficient H2 during Hydrogenolysis -N-benzyl tertiary amine formation[15]

Guanidinylation: "An unexpected mass corresponding to a guanidinium adduct has been detected. What is the cause?"

A4: The Reactivity of Uronium/Aminium Coupling Reagents

Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine of a peptide to form a guanidinium moiety.[6] This reaction irreversibly terminates the peptide chain. While less common in the synthesis of a single amino acid amide, it's a critical consideration in stepwise peptide synthesis.

Troubleshooting & Minimization Protocol:

  • Pre-activation: To avoid guanidinylation, pre-activate the Cbz-Phe with a stoichiometric amount of the uronium/aminium coupling reagent before adding it to the amine component.[6] This ensures that the coupling reagent is consumed in the desired activation reaction before it has a chance to react with the free amine.

Experimental Protocol: Pre-activation to Prevent Guanidinylation

  • In a reaction vessel, dissolve Cbz-L-Phe (1.0 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.) in an anhydrous solvent (e.g., DMF).

  • Add the uronium/aminium coupling reagent (e.g., HBTU, 1.0 eq.) to this solution and stir for 5-10 minutes to allow for pre-activation.

  • In a separate flask, prepare the solution of the amine component.

  • Slowly add the pre-activated Cbz-Phe solution to the amine solution.

  • Monitor the reaction to completion.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega - ACS Publications. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Synthesis of N-Carbobenzoxy-glycyl-N-dodecyl phenylalanineamide. PrepChem.com. [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

  • Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Diketopiperazines. Baran Lab. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]

  • l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. PubMed. [Link]

  • Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters - ACS Publications. [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. NIH. [Link]

  • (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • 2,5-Diketopiperazine. Wikipedia. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • DKP formation mechanism. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Guide: Addressing Solubility Challenges of Z-Phe-NH2 in Aqueous Solutions

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center for N-benzyloxycarbonyl-L-phenylalaninamide (Z-Phe-NH2). We understand that working with this compound can present signi...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for N-benzyloxycarbonyl-L-phenylalaninamide (Z-Phe-NH2). We understand that working with this compound can present significant solubility challenges that may impact experimental reproducibility and outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive set of troubleshooting strategies and in-depth protocols. Our approach is rooted in fundamental physicochemical principles to not only offer solutions but also to explain the science behind them, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding Z-Phe-NH2 solubility.

Q1: What is Z-Phe-NH2, and why is it so difficult to dissolve in water and aqueous buffers?

A: Z-Phe-NH2 is a derivative of the amino acid Phenylalanine. Its structure is key to understanding its poor aqueous solubility. It consists of two major hydrophobic (water-repelling) components:

  • The Benzyloxycarbonyl (Z) Group: This is a large, non-polar protecting group attached to the N-terminus.

  • The Phenylalanine (Phe) Side Chain: The benzyl group of phenylalanine is also inherently hydrophobic.

Furthermore, the C-terminus is an amide (-NH2), which is neutral. The N-terminus is part of a urethane linkage, also neutral. This lack of ionizable groups means the molecule carries no net electrical charge at physiological pH, preventing it from readily interacting with polar water molecules. The combination of high hydrophobicity and neutral charge is the primary reason for its poor solubility in aqueous media.

Q2: I've added Z-Phe-NH2 powder to my buffer, but it's just floating or has settled. What should I do first?

A: Direct addition of highly hydrophobic compounds like Z-Phe-NH2 to aqueous solutions is rarely effective. Before attempting more complex methods, we recommend gentle physical agitation. First, ensure you are working with a small, test amount of your compound[1]. Then, try the following:

  • Vortexing: Mix the solution vigorously for 30-60 seconds.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particles and enhance dissolution[2][3]. Be sure to monitor the solution; if it remains cloudy or appears as a suspension, the compound has not fully dissolved[4].

  • Gentle Warming: Briefly warming the solution to 30-40°C can sometimes improve solubility. However, use this method with caution to avoid potential degradation of your compound[2][3].

If these simple steps fail, you must proceed to a solvent-assisted strategy as detailed in our protocols below.

Q3: Can I use pH adjustment to dissolve Z-Phe-NH2?

A: Unlike many peptides, pH adjustment is not an effective strategy for solubilizing Z-Phe-NH2. Solubility enhancement via pH modification relies on protonating or deprotonating acidic or basic functional groups to make the molecule charged[4][5]. Z-Phe-NH2 lacks readily ionizable groups like free carboxylic acids or primary amines within the typical working pH range of 2-10. Therefore, altering the pH will not significantly increase its charge or its affinity for water. The solubility of similar uncharged amino acid derivatives remains low across a wide pH range, only increasing at very extreme pH values (e.g., <2.5 or >9.5) which are often incompatible with biological experiments[6].

Q4: What is the maximum recommended concentration of an organic co-solvent like DMSO in my final working solution?

A: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for hydrophobic compounds, it can be toxic to cells and interfere with certain assays[7]. As a general rule, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 1% (v/v) [2]. For sensitive cell-based assays, it is crucial to keep the final concentration below 0.5% and to run a vehicle control (buffer with the same percentage of DMSO but without Z-Phe-NH2) to account for any solvent-induced effects.

Q5: My Z-Phe-NH2 dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my aqueous buffer. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs when a compound is rapidly transferred from a solvent in which it is highly soluble to one in which it is poorly soluble. The key is to manage the polarity transition carefully. Instead of adding the DMSO stock directly to the full volume of buffer, add the aqueous buffer to the DMSO stock solution slowly and dropwise while vortexing [7]. This gradual dilution allows the Z-Phe-NH2 molecules to better accommodate the changing solvent environment, reducing the likelihood of aggregation and precipitation.

Part 2: Troubleshooting Workflow for Z-Phe-NH2 Solubilization

If initial attempts to dissolve Z-Phe-NH2 fail, this workflow provides a logical progression of steps to achieve a clear solution suitable for your experiment.

G start Start: Lyophilized Z-Phe-NH2 Powder test_aq Attempt to dissolve small amount in target aqueous buffer start->test_aq check_dissolved Is the solution clear? test_aq->check_dissolved protocol_1 Protocol 1: Use Organic Co-Solvent (e.g., DMSO, DMF) check_dissolved->protocol_1 No success Success: Proceed with Experiment (Run vehicle control) check_dissolved->success Yes check_compat Is the organic solvent compatible with your assay? protocol_1->check_compat protocol_2 Protocol 2: Use Cyclodextrin Inclusion Method check_compat->protocol_2 No check_compat->success Yes protocol_2->success Yes fail Re-evaluate Experiment: Consider alternative compound or delivery system protocol_2->fail No

Caption: Decision workflow for solubilizing Z-Phe-NH2.

Part 3: Detailed Solubilization Protocols

Always perform these protocols on a small test quantity of Z-Phe-NH2 before committing your entire stock.

Protocol 1: The Co-Solvent Method (Primary Recommendation)

Principle: This method utilizes a small amount of a water-miscible organic solvent to first dissolve the hydrophobic Z-Phe-NH2. This concentrated stock solution is then carefully diluted into the aqueous buffer. The organic solvent molecules disrupt the hydrophobic interactions between Z-Phe-NH2 molecules, allowing water molecules to solvate them more effectively upon dilution.

Experimental Protocol:

  • Select a Co-Solvent: Choose a suitable organic solvent from the table below. DMSO is the most common choice for its high solubilizing power[7].

  • Prepare a Concentrated Stock:

    • Weigh a small amount of Z-Phe-NH2 (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a minimal volume of the chosen organic solvent (e.g., 20-50 µL of DMSO) directly to the powder.

    • Vortex thoroughly until the powder is completely dissolved, resulting in a clear, high-concentration stock solution.

  • Dilute into Aqueous Buffer:

    • While vortexing the stock solution, add your target aqueous buffer drop-by-drop.

    • Continue adding the buffer slowly until you reach your desired final concentration.

    • Observe the solution carefully. If it becomes cloudy, you may have exceeded the solubility limit at that particular solvent/buffer ratio. If this occurs, you can try adding more organic solvent to clarify the solution, but be mindful of the final concentration's impact on your assay[7].

  • Final Check: Once diluted, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-precipitates. Use the clear supernatant for your experiment[2].

Table 1: Recommended Organic Co-Solvents for Z-Phe-NH2

Co-SolventTypical Starting Conc.ProsCons & Cautions
DMSO (Dimethyl Sulfoxide)10-50 mg/mLExcellent solubilizing power for hydrophobic compounds. Generally tolerated by cells at <1%[2].Can be cytotoxic at higher concentrations. Difficult to remove by lyophilization. Avoid for peptides with Cys or Met due to oxidation risk[7].
DMF (Dimethylformamide)10-30 mg/mLGood solubilizing power.Higher toxicity than DMSO. Must be handled in a chemical fume hood.
Ethanol (or Methanol)1-10 mg/mLLess toxic than DMSO/DMF. Easily removed by evaporation.Lower solubilizing power for highly hydrophobic compounds like Z-Phe-NH2.
Acetonitrile (ACN)1-10 mg/mLCommon solvent in chromatography. Easily removed by lyophilization.Can be toxic to cells. May denature some proteins in the assay.
Protocol 2: The Cyclodextrin Inclusion Method (Advanced Method)

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules like Z-Phe-NH2, forming an inclusion complex. This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule[8][9]. This method is ideal when organic solvents are incompatible with your experimental system.

Experimental Protocol:

  • Select a Cyclodextrin: Choose a cyclodextrin from the table below. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of the chosen cyclodextrin in your target aqueous buffer. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Form the Inclusion Complex:

    • Add the Z-Phe-NH2 powder directly to the cyclodextrin solution.

    • Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for complex formation. Sonication can be used to expedite this process.

  • Clarify the Solution:

    • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved Z-Phe-NH2. The clear filtrate now contains the solubilized Z-Phe-NH2-cyclodextrin complex.

    • The concentration of dissolved Z-Phe-NH2 can be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Table 2: Commonly Used Cyclodextrins for Solubility Enhancement

CyclodextrinKey PropertiesTypical Usage Concentration
β-Cyclodextrin (β-CD) Natural cyclodextrin.Limited by its own low water solubility (~18.5 mg/mL).
Hydroxypropyl-β-CD (HP-β-CD) Modified, highly water-soluble derivative. Low toxicity.1-10% (w/v) or 10-100 mM.
Sulfobutylether-β-CD (SBE-β-CD) Modified, highly water-soluble derivative with a negative charge.1-10% (w/v) or 10-100 mM.

Part 4: Best Practices for Handling and Storage

Proper handling is critical to ensuring the long-term integrity of your Z-Phe-NH2.

  • Lyophilized Powder: For long-term storage, keep Z-Phe-NH2 as a lyophilized powder at -20°C or colder in a desiccated environment[10]. Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation and moisture absorption, which can degrade the compound[10].

  • Stock Solutions: If you must store Z-Phe-NH2 in solution, prepare aliquots of your concentrated stock in an appropriate organic solvent (like DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation[11]. Stock solutions in aqueous buffers are not recommended for long-term storage due to the risk of precipitation and hydrolysis.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • Innovagen. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Retrieved from [Link]

  • Molecules. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PLOS ONE. (2017). Peptide surfactants for cell-free production of functional G protein-coupled receptors. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2018). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Retrieved from [Link]

  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzyme Kinetics Assays with (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Welcome to the technical support center for researchers utilizing (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in enzyme kinetics assays. This guide is designed to provide you with in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in enzyme kinetics assays. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your experiments. As a carbamate derivative of the amino acid phenylalanine, this compound holds potential as a modulator of enzyme activity, particularly within the realm of protease inhibition.[1] This resource will equip you to navigate the common challenges encountered when characterizing the kinetics of a novel inhibitor.

Part 1: Foundational Knowledge & Initial Handling (FAQs)

This section addresses the critical first steps of working with (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate to prevent common downstream issues.

Q1: What are the recommended storage and handling conditions for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate?

A1: Proper storage is paramount for maintaining the integrity of your compound. It is recommended to store (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate at 2-8°C, sealed in a dry environment.[2] For long-term storage, -20°C in an inert gas atmosphere is also a suitable option.[1] Carbamates can be susceptible to hydrolysis, so minimizing exposure to moisture is crucial.[3]

Q2: How do I solubilize (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate for my enzyme assays?

Q3: What is the expected stability of this compound in aqueous assay buffers?

A3: The stability of carbamates in aqueous solutions can be pH-dependent.[4][5] It is advisable to prepare fresh dilutions of the compound in your assay buffer for each experiment. To assess stability, you can incubate the compound in the assay buffer for the duration of your experiment and then test its inhibitory activity. A decrease in potency over time would suggest instability.

Part 2: Troubleshooting Guide for Initial Enzyme Inhibition Screening

This guide will help you navigate the initial experiments to determine if (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate inhibits your enzyme of interest.

Workflow for a Primary Inhibition Screen

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_components Add Buffer, Enzyme, and Inhibitor/Vehicle to Plate prep_enzyme->add_components prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->initiate_reaction measure_signal Measure Signal Over Time initiate_reaction->measure_signal calculate_rates Calculate Reaction Rates measure_signal->calculate_rates compare_rates Compare Inhibitor vs. Vehicle Rates calculate_rates->compare_rates determine_inhibition Determine Percent Inhibition compare_rates->determine_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis serial_dilution Prepare Serial Dilutions of Inhibitor run_assay Run Enzyme Assay with Each Inhibitor Concentration serial_dilution->run_assay plot_data Plot % Inhibition vs. [Inhibitor] run_assay->plot_data fit_curve Fit Data to a Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for IC50 determination.

Troubleshooting IC50 Experiments
Problem Potential Cause Troubleshooting Steps
Flat Dose-Response Curve 1. The range of inhibitor concentrations is too narrow or not centered around the IC50. 2. The inhibitor has very low or very high potency.1. Test a wider range of concentrations, typically spanning several orders of magnitude. 2. If potency is very high, start with much lower concentrations. If very low, you may need to increase the highest concentration tested, being mindful of solubility limits.
High Variability in IC50 Values 1. Assay conditions are not consistent across experiments. 2. The pre-incubation time between the enzyme and inhibitor is not sufficient.1. Ensure all parameters (enzyme and substrate concentrations, temperature, pH, buffer composition) are kept constant. [6] 2. For time-dependent or irreversible inhibitors, the IC50 value will change with pre-incubation time. Standardize this time across all experiments.
Incomplete Inhibition at High Concentrations 1. The inhibitor is reversible and competes with a high concentration of the substrate. 2. The presence of an activating impurity in the inhibitor stock.1. Lower the substrate concentration (ideally at or below the Km) to increase the apparent potency of a competitive inhibitor. 2. Check the purity of your compound.

Part 4: Elucidating the Mechanism of Inhibition (MOI)

Understanding how (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate inhibits your enzyme is crucial. Carbamate-containing compounds can act as reversible or irreversible inhibitors. [3][7]For instance, some carbamates are known to form a covalent bond with serine or cysteine residues in the active site of enzymes like acetylcholinesterase or caspases. [8][9]

Experimental Design for MOI Studies
  • Reversibility Test:

    • Pre-incubate the enzyme with a high concentration of the inhibitor.

    • Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate.

    • Monitor the recovery of enzyme activity over time. A rapid recovery suggests reversible inhibition, while a slow or no recovery points towards irreversible inhibition.

  • Determining the Type of Reversible Inhibition:

    • Measure the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km will reveal the mechanism (competitive, non-competitive, or uncompetitive).

Troubleshooting MOI Experiments
Problem Potential Cause Troubleshooting Steps
Ambiguous Lineweaver-Burk Plot 1. Data points are not in the linear range of the assay. 2. The inhibitor exhibits a mixed-mode of inhibition.1. Ensure your substrate concentrations bracket the Km value and that initial rates are accurately measured. [10] 2. A mixed-mode inhibitor will affect both the slope and the y-intercept of the Lineweaver-Burk plot. More complex kinetic models may be needed for data fitting.
Apparent Irreversible Inhibition 1. The compound is a potent, slow-binding reversible inhibitor. 2. The compound is indeed an irreversible inhibitor.1. Extend the observation time in the reversibility experiment to see if any activity is recovered. 2. To confirm covalent modification, techniques like mass spectrometry can be used to analyze the enzyme after incubation with the inhibitor.

References

  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9265-9276. [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-[1-oxo-1-[[1-oxo-1-(3-oxobutan-2-ylamino)-3-phenylpropan-2-yl]amino]pentan-2-yl]carbamate. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Retrieved from [Link]

  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Ternois, F., et al. (2013). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 8(11), e78531. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. [Link]

  • MBL Life Science. (n.d.). Caspase-3 inhibitor Z-DEVD-FMK. Retrieved from [Link]

  • Deng, M., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1929. [Link]

  • ResearchGate. (n.d.). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. [Link]

  • Gyurcsik, B., et al. (2014). The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage. Blood Transfusion, 12(Suppl 1), s15-s23. [Link]

  • ResearchGate. (n.d.). Editorial: The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(33), 6766-6799. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for peptide coupling reactions involving Z-L-Phenylalaninamide

Welcome to the technical support center for peptide synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for peptide coupling reactions, with a special focus on challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for peptide coupling reactions, with a special focus on challenges encountered when using Z-L-Phenylalaninamide.

This resource is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemistry of potential issues, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) for Z-L-Phenylalaninamide Coupling

Question 1: My coupling reaction with Z-L-Phenylalaninamide is showing low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in peptide coupling reactions involving Z-L-Phenylalaninamide can stem from several factors, often related to the inherent properties of this amino acid derivative and the reaction conditions.

  • Incomplete Activation: The first critical step in peptide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent nucleophilic attack by the amine will be sluggish, leading to a low yield.

  • Steric Hindrance: The bulky benzyloxycarbonyl (Z-group) on the N-terminus of Z-L-Phenylalaninamide can create steric hindrance. This can impede the approach of the coupling reagents to the carboxyl group and the subsequent approach of the amine, slowing down the reaction rate.

  • Poor Solubility: Z-L-Phenylalaninamide may have limited solubility in certain solvents, which can lead to a heterogeneous reaction mixture and reduced reaction rates.

  • Side Reactions: The formation of side products, such as N-acylurea when using carbodiimides, can consume the activated intermediate and reduce the yield of the desired peptide.[1]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Optimize Coupling Reagent For sterically hindered amino acids, more potent coupling reagents are often required.Consider switching from standard carbodiimides like DCC or EDC to phosphonium salts (e.g., PyBOP, BOP) or uronium salts (e.g., HATU, HBTU) which are known for their high reactivity.[2]
Increase Reagent Equivalents Increasing the concentration of the coupling agent and the incoming amino acid can help drive the reaction to completion.Incrementally increase the equivalents of the coupling reagent and the nucleophilic amine component (e.g., from 1.1 to 1.5 equivalents).
Solvent Selection Improving the solubility of all reactants is crucial for an efficient reaction.While DMF is a common solvent, consider alternatives like N-Methyl-2-pyrrolidone (NMP) for improved solubility of hydrophobic peptides.[3] For some solution-phase syntheses, a mixture of solvents like THF/water can be effective.[4][5]
Reaction Time and Temperature Sterically hindered couplings may require more time or energy to proceed.Increase the reaction time and monitor progress by TLC or HPLC. Gentle heating (e.g., to 40°C) can sometimes be beneficial, but must be done cautiously to avoid racemization.
Use of Additives Additives like HOBt or OxymaPure not only reduce racemization but also enhance the reactivity of carbodiimide-mediated couplings by forming a more reactive activated ester.[6]Always include an additive when using carbodiimides. OxymaPure is often considered a safer and more effective alternative to HOBt.[6]
Question 2: I am observing a significant amount of a side product with a similar mass to my starting material in my Z-L-Phenylalaninamide coupling reaction. What could this be?

Answer:

A common side product in carbodiimide-mediated peptide couplings is N-acylurea .[1] This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, rearranges intramolecularly. This rearranged product is unreactive and represents a loss of your starting material.

Workflow for Diagnosing and Mitigating N-acylurea Formation:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Observe Side Product (Similar mass to SM) B Analyze by LC-MS A->B C Identify Mass (+ mass of carbodiimide) B->C D Add HOBt or OxymaPure C->D N-acylurea confirmed E Lower Reaction Temperature D->E F Change Coupling Reagent (e.g., HATU, PyBOP) E->F G Reduce Reaction Time F->G

Caption: Diagnostic and mitigation workflow for N-acylurea formation.

Detailed Mitigation Strategies:

  • Incorporate Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) react with the O-acylisourea intermediate to form an active ester. This reaction is typically faster than the rearrangement to N-acylurea, thus minimizing the side product formation.[1]

  • Control Temperature: The rearrangement to N-acylurea is often accelerated at higher temperatures. Performing the coupling at 0°C can significantly reduce the rate of this side reaction.

  • Alternative Coupling Reagents: Phosphonium (e.g., PyBOP) and uronium (e.g., HATU) reagents operate through a different mechanism that is less prone to this type of rearrangement.

Question 3: How can I be sure that the stereochemical integrity of the phenylalanine residue is maintained during the coupling reaction?

Answer:

Racemization is a critical concern in peptide synthesis, particularly for amino acids like phenylalanine. The α-proton of the activated amino acid can be abstracted under basic conditions, leading to a loss of stereochemical purity.

Factors Influencing Racemization:

  • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. For instance, carbodiimides without additives can lead to significant racemization.[7]

  • Base: The presence of a tertiary amine base, especially in excess, can promote racemization.

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization.

  • Solvent: The choice of solvent can also play a role.

Strategies to Minimize Racemization:

StrategyMechanism of Action
Use of Additives Additives like HOBt, and particularly HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure, are highly effective at suppressing racemization by forming active esters that are less prone to epimerization.[6][8]
Choice of Coupling Reagent Reagents like COMU and DEPBT have been developed to provide high coupling efficiency with minimal racemization.[9]
Control of Base Use a hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. For some coupling reagents, a base is not required.
In situ Activation Mix the carboxylic acid, coupling reagent, additive, and amine component together without a pre-activation step. This ensures that the highly reactive activated intermediate is rapidly consumed by the amine.

Analytical Verification of Stereochemical Purity:

The most reliable way to confirm the stereochemical integrity of your product is through chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

  • Sample Preparation: Hydrolyze a small sample of your purified peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting free amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis: Analyze the derivatized sample on a standard C18 reverse-phase HPLC column. The D- and L-isomers will have different retention times, allowing for their quantification.

Experimental Protocols

Standard Protocol for EDC/HOBt Coupling with Z-L-Phenylalaninamide

This protocol provides a starting point for the solution-phase coupling of Z-L-Phenylalaninamide to an amino acid ester.

  • Dissolution: In a round-bottom flask, dissolve Z-L-Phenylalaninamide (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Amine: Add the amino acid ester hydrochloride (1.1 equivalents) and DIPEA (1.1 equivalents) to the reaction mixture.

  • Activation: Add EDC·HCl (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Monitoring the Reaction with HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is an invaluable tool for monitoring the progress of your coupling reaction.[10][11]

Typical HPLC-MS Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm; Mass Spectrometry (ESI+)

By analyzing small aliquots of your reaction mixture over time, you can track the consumption of starting materials and the formation of the product and any side products.

Logical Relationship Diagram

cluster_inputs Reaction Inputs cluster_process Coupling Process cluster_outputs Reaction Outputs A Z-L-Phenylalaninamide F Carboxyl Activation A->F B Amine Component G Nucleophilic Attack B->G C Coupling Reagent (e.g., EDC, HATU) C->F D Additive (e.g., HOBt, Oxyma) D->F E Solvent & Base E->G F->G H Desired Dipeptide G->H I Side Products (N-acylurea, Racemized Peptide) G->I J Unreacted Starting Materials G->J

Caption: Key relationships in a peptide coupling reaction.

References

  • Katritzky, A. R., & El-Faham, A. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • MDPI. (2022). New Applications and Developments in Synthetic Peptide Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Vale, W., Rivier, C., & Brown, M. (1977). Regulatory peptides of the hypothalamus. Annual Review of Physiology, 39, 473–527.
  • National Center for Biotechnology Information. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3800796, Z-L-phenylalanine amide. Retrieved from [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • American Chemical Society. (2011). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. (n.d.). Purification of L-phenylalanine.
  • Organic Syntheses. (n.d.). A procedure for the synthesis of Z-L-Phg-Pro-NH2. [Link]

  • National Center for Biotechnology Information. (2018). Peptides from Marine-Derived Fungi: Chemistry and Biological Activities. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different.... [Link]

  • Thieme. (n.d.). Racemization Assays. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • American Chemical Society. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. [Link]

  • The Peptido Company. (n.d.). The Chemistry of Polypeptides. [Link]

  • Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, characterization and induction of L-phenylalanine ammonia-lyase in Phaseolus vulgaris. [Link]

  • Semantic Scholar. (2018). In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease. [Link]

  • Royal Society of Chemistry. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

Sources

Optimization

Methods for the removal of the Cbz protecting group from a synthesized peptide

Welcome to the technical support center for the deprotection of Carboxybenzyl (Cbz or Z) protected peptides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of Carboxybenzyl (Cbz or Z) protected peptides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this critical step in peptide synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your deprotection strategy.

Introduction: The Enduring Legacy of the Cbz Group

First introduced by Bergmann and Zervas in 1932, the Carboxybenzyl (Cbz) group revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids.[1] Its robustness to various coupling conditions, combined with its selective removal, has cemented its place in the synthetic chemist's toolbox. However, its removal is not always straightforward. This guide addresses the most common challenges encountered in the lab.

The primary methods for Cbz group cleavage are catalytic hydrogenolysis and acidolysis.[1] The choice between them is dictated by the peptide's composition, including the presence of other protecting groups and sensitive residues.

Method Selection: A Logic-Based Approach

Choosing the correct deprotection strategy is the single most critical factor for success. A flawed initial choice can lead to incomplete reactions, side-product formation, or degradation of a valuable peptide. The following decision tree provides a logical workflow for selecting the optimal method.

G Decision Tree for Cbz Deprotection Method Selection cluster_start cluster_questions cluster_methods cluster_notes Start Start: Cbz-Protected Peptide Q_Sulfur Does the peptide contain Sulfur atoms (Met, Cys)? Start->Q_Sulfur Q_Reducible Are other reducible groups present? (e.g., Alkenes, Alkynes, NO2, Bn-ethers) Q_Sulfur->Q_Reducible No M_Acidolysis Acidolysis (HBr/AcOH or AlCl₃/HFIP) Q_Sulfur->M_Acidolysis Yes Q_AcidLabile Are other highly acid-labile groups present (e.g., Trt, tBu)? Q_Reducible->Q_AcidLabile No Q_Reducible->M_Acidolysis Yes M_Hydrogenolysis Standard Catalytic Hydrogenolysis (H₂, Pd/C) Q_AcidLabile->M_Hydrogenolysis No M_Transfer Catalytic Transfer Hydrogenolysis (Ammonium Formate, Pd/C) Q_AcidLabile->M_Transfer Yes (milder option) Note_Acid Strong acid will cleave these groups. M_Hydrogenolysis->Note_Acid Note_Sulfur Sulfur poisons Pd catalysts. M_Acidolysis->Note_Sulfur Note_Reducible Standard hydrogenation will reduce these groups. M_Acidolysis->Note_Reducible M_ModifiedHydro Modified Hydrogenolysis (e.g., excess catalyst, Pd(OH)₂) G Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis Cbz R-NH-Cbz PdSurface Adsorption onto Pd Catalyst Surface Cbz->PdSurface Intermediate [Adsorbed Complex] PdSurface->Intermediate H2 H₂ H2->PdSurface Cleavage Hydrogenolysis (C-O bond cleavage) Intermediate->Cleavage Products R-NH₂  +  CO₂  +  Toluene Cleavage->Products

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?

This is the most common issue. Let's break down the potential causes systematically:

  • Cause A: Catalyst Inactivity. The palladium catalyst is the engine of your reaction. If it's not active, nothing will happen.

    • Expert Insight: Catalysts have a shelf life and are sensitive to air and moisture. An old bottle of Pd/C from the back of the shelf is a frequent culprit.

    • Solution 1: Use Fresh Catalyst. Always use a fresh batch of catalyst from a reputable supplier for difficult substrates. [2] * Solution 2: Switch to a More Active Catalyst. Pearlman's catalyst, Pd(OH)₂/C, is generally more active than Pd/C and can often drive sluggish reactions to completion. [2]It is particularly effective for hindered or electron-rich systems.

  • Cause B: Catalyst Poisoning. Palladium catalysts are easily "poisoned" or deactivated by certain functional groups or impurities.

    • Expert Insight: Sulfur is the most notorious poison. Even trace amounts of sulfur from amino acids like methionine (Met) or cysteine (Cys), or impurities from upstream steps (e.g., residual thiols), can completely shut down the catalyst. [3] * Solution 1: Increase Catalyst Loading. For substrates with sulfur, you may need to use a much higher catalyst loading (e.g., up to 100% w/w) to overcome the poisoning effect. This is often a brute-force but effective solution.

    • Solution 2: Change Your Method. If poisoning is severe, hydrogenation is not the right tool. Switch to an orthogonal method like acidolysis (see Section 2).

  • Cause C: Poor Solubility. The reaction occurs on the surface of the solid catalyst. If your peptide is not dissolved, the reaction rate will be extremely slow.

    • Expert Insight: Standard solvents like methanol (MeOH) and ethanol (EtOH) are excellent for many substrates but may not be sufficient for larger or more hydrophobic peptides.

    • Solution: Use a Solvent Mixture. You can often improve solubility by using mixtures. Common and effective co-solvents include Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and even Dimethylformamide (DMF). [3]Acetic acid (AcOH) can also be used as a solvent or co-solvent; it has the added benefit of protonating the amine, which can facilitate the reaction. [3][4] Q2: I'm trying to deprotect a Cbz group on a peptide with a benzyl (Bn) ether side chain. How can I achieve selectivity?

  • Expert Insight: This is a classic chemoselectivity challenge as both Cbz groups and benzyl ethers are cleaved by standard hydrogenolysis. While perfect selectivity is difficult, it can often be influenced.

  • Solution: Use Inhibitors. Adding a mild base like ammonia, pyridine, or ammonium acetate can selectively inhibit the hydrogenolysis of benzyl ethers while allowing the Cbz group to be removed. [5]This is because the inhibitor competes for acidic sites on the catalyst surface that are required for ether cleavage.

Q3: What is catalytic transfer hydrogenation, and when should I use it?

  • Expert Insight: Transfer hydrogenation is an excellent alternative to using pressurized hydrogen gas. It uses a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ on the catalyst surface. [6]* When to Use It:

    • Safety & Equipment: It avoids the need for handling flammable H₂ gas and specialized high-pressure equipment, making it safer and more accessible for many labs.

    • Chemoselectivity: It is often a milder process and can sometimes provide better selectivity for Cbz removal in the presence of other reducible groups. [2] 3. Convenience: The setup is simpler than for gas-phase hydrogenation.

Section 2: Acidolysis

Acidolysis removes the Cbz group through a different mechanism, typically an SN1 or SN2 type cleavage of the benzyl-oxygen bond under strong acidic conditions. This makes it a powerful alternative when hydrogenation is not viable.

G Mechanism of Cbz Deprotection by Acidolysis (HBr) Cbz R-NH-Cbz Protonation Protonation of Carbonyl Oxygen by H⁺ Cbz->Protonation ProtonatedCbz [Protonated Intermediate] Protonation->ProtonatedCbz Attack Nucleophilic Attack by Br⁻ on Benzyl Carbon (Sₙ2) ProtonatedCbz->Attack Products R-NH-COOH  +  Benzyl Bromide Attack->Products Decarboxylation Spontaneous Decarboxylation Products->Decarboxylation FinalProducts R-NH₃⁺Br⁻  +  CO₂ Decarboxylation->FinalProducts

Caption: Mechanism of Cbz deprotection via acidolysis with HBr.

Q4: When is acidolysis the best choice for Cbz removal?

  • Expert Insight: Acidolysis is your go-to method when the peptide is incompatible with catalytic hydrogenation.

  • Key Scenarios:

    • Sulfur-Containing Peptides: As discussed, peptides with Met or Cys residues will poison palladium catalysts. Acidolysis is unaffected by sulfur. [3] 2. Presence of Other Reducible Groups: If your peptide contains alkenes, alkynes, nitro groups, or other functionalities that would be reduced by hydrogenation, acidolysis provides an orthogonal path to deprotection. [6] Q5: What are the common reagents for acidolysis, and what are the risks?

  • Reagent 1: HBr in Acetic Acid. The classic reagent is a solution of 33% HBr in glacial acetic acid. [6]It is highly effective but also very corrosive and harsh.

    • Risk: The strong, non-nucleophilic acid can cleave other acid-labile protecting groups, such as tert-Butyloxycarbonyl (Boc), tert-Butyl (tBu) ethers/esters, and Trityl (Trt) groups. This method is not orthogonal to Boc-based protection strategies. [7]

  • Reagent 2: Lewis Acids. Milder and more selective Lewis acid systems have been developed.

    • Expert Insight: A combination of Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively cleave Cbz groups while leaving other reducible groups and even some acid-sensitive groups intact. [5]This offers a more modern and potentially safer alternative to HBr/AcOH.

Data & Protocols

Table 1: Comparison of Primary Cbz Deprotection Methods
MethodReagents & CatalystSolventsAdvantagesDisadvantagesBest For
Catalytic Hydrogenation H₂ (gas, 1 atm - high pressure), 10% Pd/C or Pd(OH)₂/CMeOH, EtOH, EtOAc, THF, AcOHVery mild byproducts (toluene, CO₂); High yield; Orthogonal to Boc/Fmoc. [1]Catalyst is pyrophoric;[1] Incompatible with sulfur;[3] Reduces other functional groups.Peptides without sulfur or other reducible groups.
Catalytic Transfer Hydrogenation Ammonium Formate, Formic Acid; 10% Pd/CMeOH, EtOH, DMFSafer (no H₂ gas); Milder conditions; Good for scale-up; Often more chemoselective. [2][6]Still incompatible with sulfur; Can be slower than H₂ gas method.A safer alternative to standard hydrogenation; substrates with some sensitive groups.
Acidolysis 33% HBr in AcOH; AlCl₃ in HFIPAcetic Acid, HFIPUnaffected by sulfur; Orthogonal to hydrogenation-labile groups. [5][6]Harsh conditions; Not orthogonal to other acid-labile groups (Boc, tBu); Corrosive reagents.Sulfur-containing peptides; Peptides with reducible groups (alkenes, NO₂, etc.).
Table 2: Protecting Group Compatibility
Protecting GroupStability under H₂/Pd/CStability under HBr/AcOHNotes
Fmoc StableStableBase-labile group, orthogonal to both methods.
Boc StableCLEAVED Boc is highly acid-labile.
Benzyl (Bn) ether/ester CLEAVED StableCleavage can be inhibited with additives like pyridine. [5]
tert-Butyl (tBu) ether/ester StableCLEAVED Highly acid-labile.
Trityl (Trt) StableCLEAVED Very acid-labile.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent (e.g., methanol or an ethanol/THF mixture) in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Expert Insight: The catalyst is often added last to a solution of the substrate. It is pyrophoric and can ignite flammable solvents upon contact with air if dry. [1]Handle with care in a well-ventilated area.

  • Hydrogenation: Seal the flask with a septum. Connect it to a hydrogen gas line or a balloon filled with hydrogen. Evacuate the flask with a vacuum pump and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot has disappeared.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the fine Pd/C powder.

    • Expert Insight: Crucial Safety Step: Never allow the catalyst on the Celite pad to dry out. It can become pyrophoric and ignite. Immediately quench the filter cake with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and are removed during this step. [1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in methanol. [6]2. Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 equivalents) to the solution and stir until it dissolves. Then, carefully add 10% Pd/C (5-10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is slow. The reaction often effervesces as CO₂ is released.

  • Monitoring & Work-up: Monitor the reaction as described above. The work-up is identical to the H₂ gas protocol, involving filtration through Celite to remove the catalyst. [6]5. Isolation: After concentrating the filtrate, an aqueous work-up may be necessary to remove residual ammonium salts before final purification of the peptide.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid
  • Dissolution: In a well-ventilated fume hood, dissolve the Cbz-protected peptide (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid (typically 2-10 equivalents of HBr) dropwise at room temperature.

    • Expert Insight: This reagent is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours. [6]4. Monitoring: Monitor the reaction by LC-MS.

  • Isolation: Upon completion, the reaction mixture is often diluted with cold diethyl ether to precipitate the product as its hydrobromide salt. The solid can then be collected by filtration, washed with ether, and dried under vacuum.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. (2010). [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018). [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). [Link]

Sources

Troubleshooting

Assessing the stability of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in various solutions

Welcome to the technical support resource for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known in peptide chemistry as Z-L-Phenylalaninamide (Z-Phe-NH₂). This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known in peptide chemistry as Z-L-Phenylalaninamide (Z-Phe-NH₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solutions. Our goal is to equip you with the scientific rationale behind experimental design and troubleshooting to ensure the integrity of your results.

Introduction to Z-Phe-NH₂ and Carbamate Stability

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is an N-terminally protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group is a widely used carbamate protecting group in peptide synthesis.[1] The stability of this carbamate linkage is critical for its effective use, as its premature cleavage can lead to undesired side reactions and impurities. Conversely, in the context of prodrugs, a controlled rate of hydrolysis might be desired.[2] The primary degradation pathway for carbamates like the Z-group is hydrolysis of the ester linkage, a process significantly influenced by pH, temperature, and the solvent system.[3][4]

This guide will walk you through the key stability concerns, provide protocols for assessment, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Z-Phe-NH₂ in aqueous solutions?

A1: The primary degradation pathway for Z-Phe-NH₂ is the hydrolysis of the carbamate bond. This can occur under both acidic and, more rapidly, under basic conditions, leading to the formation of L-Phenylalaninamide, benzyl alcohol, and carbon dioxide.[3][5] The terminal amide group on the phenylalanine residue is generally more stable than the carbamate linkage.

Q2: How does pH affect the stability of the Z-protecting group?

A2: The Z-group is relatively stable in neutral to mildly acidic conditions. However, its stability decreases significantly in alkaline (basic) solutions due to base-catalyzed hydrolysis.[5] It is also susceptible to cleavage by strong acids, although it is generally more stable to acid than the Boc protecting group.[1][6] For routine experiments, maintaining a pH between 4 and 6 is advisable for enhanced stability.

Q3: Can I use elevated temperatures to dissolve Z-Phe-NH₂?

A3: While gentle warming can aid dissolution, prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate hydrolysis and other degradation pathways. A general recommendation is to not exceed 40°C for significant periods. A safety data sheet for a similar compound suggests storing it at or below 5°C (41°F).[7]

Q4: What are the best practices for storing Z-Phe-NH₂ solutions?

A4: For optimal stability, Z-Phe-NH₂ solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8°C) and protected from light.[7] The choice of solvent is also critical; aprotic organic solvents like DMSO or DMF are generally preferred for long-term storage of a stock solution over aqueous buffers. When preparing aqueous working solutions, use buffers in the slightly acidic pH range (e.g., pH 5 acetate buffer).

Q5: I am observing an unexpected loss of my compound in an HPLC analysis. What could be the cause?

A5: Unexpected loss can be due to several factors:

  • pH of the mobile phase: A mobile phase with a pH > 7 can cause on-column degradation.

  • Solution instability: The compound may be degrading in your sample vial before or during the analysis sequence. Try preparing the sample immediately before injection.

  • Adsorption: The compound might be adsorbing to the surfaces of your vials or chromatography system. Using silanized glass vials can sometimes mitigate this.

  • Incompatible solvent: Ensure the compound is fully soluble and stable in your chosen sample solvent. Precipitation can lead to apparent loss.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Z-Phe-NH₂.

Issue 1: Rapid Degradation Observed in a Neutral Aqueous Buffer
  • Symptom: HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks corresponding to deprotected Phenylalaninamide within a short time frame (e.g., < 1 hour) in a buffer at pH 7.

  • Root Cause Analysis: While seemingly neutral, pH 7 can be sufficiently alkaline to initiate slow hydrolysis of the carbamate. The rate can be accelerated by certain buffer components or elevated ambient temperatures. Carbamates generally show higher stability at a pH of 1-6.[5]

  • Solution Workflow:

    • pH Adjustment: Prepare your buffer at a slightly acidic pH, for instance, a 50 mM sodium acetate buffer at pH 5.0.

    • Temperature Control: Conduct your experiment at a controlled room temperature or on ice to minimize thermal degradation.

    • Buffer Species: Certain buffer salts can act as nucleophiles and catalyze degradation. If the issue persists, consider alternative buffer systems (e.g., phosphate vs. citrate).

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in bioactivity data when using Z-Phe-NH₂ in cell culture media.

  • Root Cause Analysis: Standard cell culture media are typically buffered around pH 7.2-7.4. At 37°C, this combination can lead to significant hydrolysis of the Z-group over the course of a multi-hour or multi-day experiment. The observed biological effect might be due to the parent compound, its degradation product (Phe-NH₂), or a combination of both.

  • Troubleshooting Decision Tree:

G A High variability in cell assay results? B Assess stability in media at 37°C via HPLC A->B  Step 1: Verify Stability C Is degradation >10% over experiment duration? B->C D Yes C->D E No C->E G Option 1: Shorten Assay Duration D->G  Step 2: Mitigate H Option 2: Test Degradant Activity D->H J Option 3: Use a More Stable Analog D->J F Consider alternative causes: - Cell line variability - Assay interference - Dosing errors E->F I Synthesize or procure Phe-NH₂ and test its activity in the same assay. H->I K Is the activity from the parent or the degradant? I->K

Caption: Troubleshooting workflow for cell-based assay variability.

Experimental Protocols & Data

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a method to determine the stability of Z-Phe-NH₂ at different pH values using HPLC.

Objective: To quantify the rate of hydrolysis of Z-Phe-NH₂ at acidic, neutral, and basic pH.

Materials:

  • (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (Z-Phe-NH₂)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 5), Phosphate buffered saline (PBS, pH 7.4), 0.1 M Borate buffer (pH 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Z-Phe-NH₂ in acetonitrile.

  • Sample Preparation:

    • For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer in an HPLC vial. This gives a final concentration of 100 µg/mL.

    • Prepare one set of samples for immediate analysis (T=0).

    • Incubate another set of vials at a controlled temperature (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • Data Collection: Inject samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours). Record the peak area of the parent compound (Z-Phe-NH₂).

  • Data Analysis: Calculate the percentage of Z-Phe-NH₂ remaining at each time point relative to the T=0 sample.

Expected Results (Illustrative Data):

The following table summarizes expected stability trends. Actual degradation rates will depend on precise experimental conditions.

pH of SolutionTemperature (°C)% Remaining after 8 hoursPrimary Degradant
1.0 (0.1 M HCl)25>98%L-Phenylalaninamide
5.0 (Acetate)25>99%Not significant
7.4 (PBS)25~90-95%L-Phenylalaninamide
7.4 (PBS)37~70-80%L-Phenylalaninamide
9.0 (Borate)25<50%L-Phenylalaninamide
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][8]

Objective: To purposefully degrade Z-Phe-NH₂ under various stress conditions to understand its degradation profile.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photostability: Expose a solution (in quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1, potentially with an extended gradient to ensure the elution of all degradation products. A mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradant peaks.

Degradation Pathway Visualization:

G cluster_0 Stress Conditions cluster_1 Degradation Products A Z-Phe-NH₂ (Parent Compound) B L-Phenylalaninamide A->B  Acid/Base  Hydrolysis C Benzyl Alcohol A->C  Acid/Base  Hydrolysis D CO₂ A->D  Acid/Base  Hydrolysis E Oxidized Impurities (e.g., on benzyl ring) A->E  Oxidation (H₂O₂)

Caption: Potential degradation pathways of Z-Phe-NH₂ under forced stress conditions.

References

  • Ghareb, N., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Bundgaard, H., & Nielsen, N. M. (1988). Key parameters for carbamate stability in dilute aqueous–organic solution. International Journal of Pharmaceutics.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Jain, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Hallberg, M., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Amino acid. Wikipedia. [Link]

  • Balboni, G., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Institutes of Health. [Link]

  • AAPPTEC. (n.d.). MSDS - Safety Data Sheet for Z-Phe-OH. AAPPTEC. This is a representative SDS for a similar compound, Z-Phe-OH, providing handling and storage information.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Molero-Vela, J., et al. (1998). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Gilbert, H. J., & Tully, M. (1982). Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Journal of Bacteriology. [Link]

  • Jessop, P. G., et al. (2012). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Optimization

Techniques for the purification of crude (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

An Application Scientist's Guide to the Purification of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Introduction: Navigating the Purification of a Key Synthetic Intermediate (S)-Benzyl (1-amino-1-oxo-3-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Purification of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Introduction: Navigating the Purification of a Key Synthetic Intermediate

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, more commonly known as N-Cbz-L-Phenylalaninamide, is a pivotal intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other chiral compounds.[1] Its structure, derived from the amino acid L-phenylalanine, provides a foundational block for building more complex, biologically active molecules. However, the journey from crude reaction mixture to a highly pure, crystalline solid is often fraught with challenges that can impact yield, purity, and downstream success.

This technical support guide, designed for researchers and drug development professionals, moves beyond simple protocols. It offers a deep dive into the causality behind common purification issues, providing robust troubleshooting strategies and detailed experimental workflows grounded in established chemical principles.

Understanding the Impurity Profile: The First Step to a Pure Product

Effective purification begins with a clear understanding of what you are trying to remove. The synthesis of N-Cbz-L-Phenylalaninamide, typically involving the reaction of L-phenylalaninamide with benzyl chloroformate, can introduce several common impurities.

  • Unreacted Starting Materials: Residual L-phenylalaninamide or benzyl chloroformate.

  • Reagent Byproducts: Benzyl alcohol, formed from the hydrolysis of benzyl chloroformate.

  • Side-Reaction Products: Di-benzylated species or other products from unintended reactions.[2]

  • Solvents: Residual solvents from the reaction or initial work-up can inhibit crystallization.

A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is essential to diagnose the primary contaminants and select the most effective purification strategy.[3]

Purification Strategy Decision Workflow

Choosing the correct purification path is critical. This decision tree outlines a logical approach based on the physical state and purity of your crude material.

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_high_purity Purity >90% by TLC/NMR? is_solid->is_high_purity  Yes triturate Triturate with non-polar solvent (e.g., Hexane/Ether) is_solid->triturate  No (Oily) recrystallize Perform Recrystallization is_high_purity->recrystallize  Yes chromatography Perform Column Chromatography is_high_purity->chromatography  No success Pure Crystalline Product recrystallize->success  Successful re_evaluate Re-evaluate Impurity Profile & Choose Chromatography recrystallize->re_evaluate  Purity still low chromatography->success triturate->is_solid re_evaluate->chromatography

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide: From Oily Residues to Crystalline Solids

This section addresses the most common issues encountered during purification in a practical Q&A format.

Q1: My crude product is a persistent oil and refuses to crystallize. What's happening and how do I fix it?

A1: The "Oiling Out" Phenomenon

  • Causality: An oily product typically indicates the presence of impurities that act as a solvent for your desired compound, preventing the formation of an ordered crystal lattice. Residual solvent from the work-up is another common culprit.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all reaction solvents are thoroughly removed by drying the crude product under a high vacuum for several hours.

    • Trituration: This is the most effective technique. Add a solvent in which your product is insoluble but the oily impurities are soluble (e.g., cold diethyl ether, hexane, or a mixture). Stir the mixture vigorously. The product should precipitate as a solid, which can then be filtered. This process effectively "washes" the oil away.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

    • Direct to Chromatography: If the oil persists, it may be necessary to bypass crystallization and purify the material directly using silica gel chromatography.

Q2: I performed a recrystallization, but my yield is extremely low. Where did my product go?

A2: Optimizing Recrystallization Recovery

  • Causality: Low yield is most often caused by using an excessive volume of recrystallization solvent. The goal is to create a saturated solution at high temperature, not just to dissolve the compound.[4] If the compound has even slight solubility at low temperatures, using too much solvent means a significant amount will remain in the mother liquor upon cooling.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid, waiting for it to dissolve before adding more.[5]

    • Induce Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can evaporate a portion of the solvent from the mother liquor (the liquid left after filtration) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

    • Solvent System Re-evaluation: If yields remain low, your chosen solvent may be too effective. Consider a solvent system where the product has lower solubility, such as switching from pure ethyl acetate to an ethyl acetate/hexane mixture.

Q3: My final product is pure by ¹H NMR, but it's off-color (yellow or brown). How can I remove the color?

A3: Decolorizing with Activated Charcoal

  • Causality: Color is usually due to highly conjugated, non-polar impurities that are present in very small amounts but are intensely colored.

  • Troubleshooting Protocol:

    • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the product's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently swirl the flask and reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® in a Pasteur pipette to remove the charcoal.

    • Allow the colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

  • What are the best starting solvents for recrystallizing N-Cbz-L-Phenylalaninamide? Based on its structure and literature precedents for similar compounds, ethyl acetate, isopropanol, or mixtures like ethyl acetate/petroleum ether are excellent starting points.[8][9] Always perform small-scale solubility tests first.

  • How do I choose an appropriate solvent system for column chromatography? Start by developing a mobile phase using TLC. Aim for an Rf value of ~0.3 for the product spot. Given the compound's polarity (amide and carbamate groups), a good starting eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical starting point would be 30-50% ethyl acetate in hexane.

  • My compound streaks on the TLC plate. What does this mean for column chromatography? Streaking often indicates that the compound is interacting too strongly with the silica gel, which can lead to poor separation and tailing peaks on the column. This can be mitigated by adding a small amount (0.5-1%) of a modifier to your eluent. For a neutral compound like this, a polar solvent like methanol can sometimes improve peak shape.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is a robust method for purifying crude N-Cbz-L-Phenylalaninamide that is already in solid form and has >90% purity.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while heating on a hot plate, swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hexane (a non-polar "anti-solvent") dropwise to the hot solution until a faint cloudiness persists. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.[6]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying oily products or when recrystallization fails to remove impurities.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_column 1. Prepare Silica Gel Slurry & Pack Column load_sample 2. Load Sample (Adsorbed onto silica or minimal solvent) prep_column->load_sample run_column 3. Elute with Mobile Phase (e.g., 40% EtOAc/Hexane) load_sample->run_column collect_fractions 4. Collect Fractions run_column->collect_fractions tlc_fractions 5. Analyze Fractions by TLC collect_fractions->tlc_fractions combine_pure 6. Combine Pure Fractions tlc_fractions->combine_pure evaporate 7. Evaporate Solvent (Rotary Evaporator) combine_pure->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 40% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary Table

Purification TechniqueRecommended Solvent SystemRationale & Key Considerations
Recrystallization Ethyl Acetate / HexaneGood balance of solubility at high temperatures and insolubility at low temperatures.[9]
Isopropanol / WaterA more polar option suitable if impurities are very non-polar.
Column Chromatography 30-60% Ethyl Acetate in HexaneStandard mobile phase for compounds of moderate polarity. Adjust ratio based on TLC.
Trituration Diethyl Ether or HexaneEffective for removing oily, non-polar impurities from a solid product.

References

  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. Retrieved January 27, 2026, from [Link]

  • Löser, R., Nieger, M., & Gütschow, M. (2012). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved January 27, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 27, 2026, from [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved January 27, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 27, 2026, from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher.com. Retrieved January 27, 2026, from [Link]

  • Jeske, R. (2016). Recrystallization. YouTube. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

Sources

Troubleshooting

How to prevent racemization during Cbz-L-Phe-NH2 coupling steps

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the critical coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the critical coupling steps involving Cbz-L-Phe-NH2. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of Cbz-L-Phe-NH2?

The principal pathway for racemization during the coupling of N-protected amino acids, including Cbz-L-Phe-NH2, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the activation of the carboxyl group. The electron-withdrawing nature of the Cbz (benzyloxycarbonyl) protecting group increases the acidity of the α-proton on the chiral carbon. A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral oxazolone intermediate.[2] Subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide product.[1][2]

Q2: Are urethane-type protecting groups like Cbz and Fmoc supposed to be resistant to racemization?

Yes, urethane-based protecting groups such as Cbz, Fmoc (9-fluorenylmethyloxycarbonyl), and Boc (tert-butyloxycarbonyl) are generally known to provide good protection against racemization.[3] This is because the lone pair of electrons on the urethane nitrogen can participate in resonance, making the formation of the oxazolone intermediate less favorable compared to acyl-type protecting groups. However, under certain conditions, such as prolonged reaction times, elevated temperatures, or the use of strong bases, even these protected amino acids can undergo racemization.

Q3: Why is Phenylalanine particularly susceptible to racemization?

While not as prone to racemization as residues like Histidine or Cysteine, Phenylalanine can still present challenges.[4] The bulky benzyl side chain can influence the stability of intermediates and transition states. More importantly, any factor that prolongs the lifetime of the activated carboxyl species before it couples with the amine increases the opportunity for oxazolone formation and subsequent racemization.

Troubleshooting Guide: Preventing Racemization

Here we address common issues and provide actionable solutions to maintain the stereochemical integrity of your Cbz-L-Phe-NH2 coupling reactions.

Issue 1: Significant D-Isomer Detected in the Product

Potential Cause: Your choice of coupling reagent, base, and reaction conditions may be promoting the formation of the oxazolone intermediate.

Solutions:

  • Optimize Your Coupling Reagent and Additives:

    • Carbodiimides (DCC, DIC, EDC): While effective, carbodiimides can lead to significant racemization if used alone.[1] It is crucial to use them in conjunction with racemization-suppressing additives.[3][4]

      • HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces racemization by forming an active ester that is more reactive towards the amine than it is towards oxazolone formation.[4][5]

      • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt.[3][5] It has been shown to be highly effective at suppressing racemization, often outperforming HOBt.[5][6][7]

    • Onium Salts (HBTU, HATU, HCTU, PyBOP®): These reagents often provide faster coupling rates and lower racemization compared to carbodiimides alone.[3][8] However, they still require the presence of a base, and the choice of base is critical.[3] HATU, which is based on the superior HOAt (1-hydroxy-7-azabenzotriazole) additive, is particularly effective at minimizing racemization.[9]

  • Select the Appropriate Base:

    • The basicity and steric hindrance of the base used have a significant impact on racemization.[10]

    • Avoid Strong, Non-Hindered Bases: Strong bases can readily deprotonate the α-carbon, leading to racemization.[2]

    • Recommended Bases:

      • N-Methylmorpholine (NMM): A weaker base (pKa 7.38) that is a good choice for minimizing racemization.[10]

      • Diisopropylethylamine (DIPEA or Hünig's base): While more basic (pKa ~10.1), its significant steric hindrance can reduce its tendency to abstract the α-proton.[1][10] However, it should be used with caution and at low temperatures.

      • 2,4,6-Collidine: A sterically hindered, weaker base (pKa 7.43) that can be an excellent choice when racemization is a major concern.[10]

  • Control the Reaction Temperature:

    • Perform the coupling reaction at a low temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy. Lower temperatures disfavor the formation of the oxazolone intermediate.[3]

Summary of Recommended Reagent Combinations:

Coupling ReagentAdditiveRecommended BaseRelative Racemization Risk
DIC/DCCOxymaPure or HOBtNMM or 2,4,6-CollidineLow
HCTU/HBTU(Internal)NMM or 2,4,6-CollidineLow to Medium
HATU(Internal HOAt)NMM or 2,4,6-CollidineVery Low
PyBOP®(Internal HOBt)NMM or 2,4,6-CollidineLow
Issue 2: The Coupling Reaction is Slow, and I'm Observing Epimerization.

Potential Cause: A slow reaction rate increases the time the activated amino acid exists in solution, providing more opportunity for racemization. This can be due to steric hindrance, poor solubility, or suboptimal reagent concentrations.

Solutions:

  • Solvent Choice: Ensure your Cbz-L-Phe-NH2 and the amine component are fully dissolved. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents. For reactants with poor solubility, using a mixture or switching to N-Methylpyrrolidone (NMP) can be beneficial.[4]

  • Pre-activation: Activate the Cbz-L-Phe-NH2 with the coupling reagent and additive for a short period (e.g., 1-5 minutes at 0°C) before adding the amine component. This can improve the reaction rate. However, keep the pre-activation time to a minimum to avoid decomposition of the active ester and potential side reactions.

  • Reagent Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of the coupling reagent and additive relative to the carboxylic acid component. This can help drive the reaction to completion more quickly.

Experimental Workflow & Decision Logic

The following workflow provides a systematic approach to selecting the optimal conditions for your coupling reaction to minimize racemization.

G cluster_0 Decision Workflow for Minimizing Racemization start Start: Cbz-L-Phe-NH2 Coupling reagent_choice Select Coupling Reagent & Additive start->reagent_choice base_choice Select Base reagent_choice->base_choice Carbodiimide + Oxyma or Onium Salt (HATU) conditions Set Reaction Conditions base_choice->conditions NMM or Collidine protocol Execute Coupling Protocol conditions->protocol Start at 0°C, monitor closely analysis Analyze Product for Purity & D-Isomer protocol->analysis success Success: Product is Chirally Pure analysis->success D-Isomer < 1% troubleshoot Troubleshoot: Re-evaluate Choices analysis->troubleshoot D-Isomer > 1% troubleshoot->reagent_choice Iterate

Caption: Decision workflow for selecting racemization-suppressing coupling conditions.

Mechanism Visualization: The Oxazolone Pathway

Understanding the mechanism is key to preventing it. The diagram below illustrates the critical steps leading to racemization.

G cluster_1 Racemization via Oxazolone Formation start_acid Cbz-L-Phe-OH activated Activated Ester (e.g., O-acylisourea) start_acid->activated + Coupling Reagent oxazolone Planar Oxazolone (Achiral Intermediate) activated->oxazolone - Base abstracts α-H+ - Ring Closure l_product Desired L-Peptide oxazolone->l_product + Amine (Attack from front) d_product Racemized D-Peptide oxazolone->d_product + Amine (Attack from back)

Caption: The oxazolone mechanism is the primary route for racemization.

Protocol: Low-Racemization Coupling of Cbz-L-Phe-NH2

This protocol utilizes DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure, a combination known for its efficiency and low racemization potential.[3][5]

Materials:

  • Cbz-L-Phe-NH2 (1.0 eq)

  • Amine coupling partner (1.0 eq)

  • DIC (1.1 eq)

  • OxymaPure (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Cbz-L-Phe-NH2 (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) to the solution and stir for 2-5 minutes. This is the "pre-activation" step.

  • Amine Addition: Add the amine coupling partner (1.0 eq) followed by NMM (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Wash the filtrate with 1N HCl, followed by saturated NaHCO3 solution, and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

  • Analysis: Analyze the final product using chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.) and confirm the stereochemical purity.

By carefully selecting reagents, controlling reaction conditions, and understanding the underlying chemical mechanisms, you can effectively prevent racemization and ensure the successful synthesis of your target peptide.

References

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Available at: [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Available at: [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2013). CHIMIA. Available at: [Link]

  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. (1976). Journal of Chemical Education. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. Available at: [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings. (2018). PMC - NIH. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Thermolysin Inhibitors: Leveraging the (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of various thermolysin inhibitors, with a special focus on the utility of (S)-Benzyl (1-amino-1-oxo-3-phenylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various thermolysin inhibitors, with a special focus on the utility of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as a foundational scaffold for inhibitor design. While this compound itself is primarily recognized as a crucial building block in chemical synthesis rather than a potent inhibitor, its inherent structural features offer a valuable starting point for developing highly effective thermolysin antagonists. We will explore the progression from this basic scaffold to more complex and potent inhibitors, supported by experimental data and detailed methodologies.

Introduction to Thermolysin and its Inhibition

Thermolysin, a thermostable neutral metalloproteinase produced by Bacillus thermoproteolyticus, serves as a classic model for a broad family of zinc-dependent proteases.[1][2] Its active site contains a catalytic zinc ion (Zn²⁺) essential for its enzymatic activity.[1][3] This enzyme preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acid residues.[2] Due to its well-characterized structure and mechanism, thermolysin is an important target for studying the principles of metalloproteinase inhibition, which has implications for the development of therapeutics targeting other zinc metalloproteinases involved in various pathologies.

The design of thermolysin inhibitors is a key strategy for understanding enzyme-substrate interactions and for developing potential drugs. These inhibitors typically work by interacting with the active site zinc ion and the surrounding amino acid residues that form the substrate-binding pockets.

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: A Foundational Scaffold

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a derivative of L-phenylalanine, represents a simple yet elegant scaffold for the design of more elaborate thermolysin inhibitors. While quantitative inhibitory data for this specific compound against thermolysin is not extensively reported in the literature, its structural components are frequently utilized in the synthesis of potent inhibitors.[4][5][6]

The key features of this scaffold that make it a suitable starting point for inhibitor design include:

  • A Phenylalanine Side Chain: This hydrophobic group can favorably interact with the S1' subsite of thermolysin's active site, which accommodates large hydrophobic residues.

  • A Carbamate Group: The carbamate linkage provides a stable backbone for orienting other functional groups.

  • An Amide Group: This group can participate in hydrogen bonding interactions within the active site.

The inherent, albeit weak, inhibitory potential of such simple amino acid derivatives arises from their ability to mimic natural substrates and interact with the enzyme's active site. However, to achieve high-potency inhibition, this basic scaffold must be modified to include a crucial element: a strong zinc-binding group (ZBG).

Comparative Analysis of Potent Thermolysin Inhibitors

The development of highly potent thermolysin inhibitors has largely focused on incorporating specific functional groups that chelate the active site zinc ion. Here, we compare several classes of potent inhibitors, many of which can be conceptualized as elaborations of the basic amino acid scaffold.

Inhibitor ClassExample CompoundStructureZinc-Binding GroupReported Ki or IC50
Natural Product Phosphoramidon[Image of Phosphoramidon structure]PhosphoramidateKi: 28 nM[7]
Phosphonamidates Z-GlyP-Leu-Leu[Image of Z-GlyP-Leu-Leu structure]PhosphonamidateKi: 9.1 nM[8]
Z-PheP-Leu-Ala[Image of Z-PheP-Leu-Ala structure]PhosphonamidateKi: 0.068 nM[8]
Hydroxamates GM 6001 (Isomer 6A)[Image of GM 6001 structure]Hydroxamic AcidKi: 20 nM[9]
Isomer 6B[Image of Isomer 6B structure]Hydroxamic AcidKi: 7 nM[9]

Phosphoramidon , a naturally occurring inhibitor, is a powerful benchmark for thermolysin inhibition.[10][11] Its phosphoramidate group effectively chelates the active site zinc, leading to potent inhibition.[7][8]

Phosphonamidate peptide analogues are designed as transition-state analogues and are among the most potent reversible inhibitors of thermolysin.[8] The phosphonamidate moiety mimics the tetrahedral transition state of peptide bond hydrolysis, leading to very tight binding. The examples in the table, Z-GlyP-Leu-Leu and Z-PheP-Leu-Ala, demonstrate how building upon a peptide-like backbone with a phosphonamidate group results in nanomolar and even picomolar inhibition.[8]

Hydroxamate-based inhibitors represent another important class of potent metalloproteinase inhibitors. The hydroxamic acid moiety is an excellent zinc-chelating group.[9][12][13] Compounds like GM 6001 and its stereoisomer show that incorporating a hydroxamate group into a peptide-like scaffold can achieve low nanomolar inhibition of thermolysin.[9]

Mechanism of Thermolysin Inhibition

The catalytic mechanism of thermolysin involves the activation of a water molecule by the zinc ion and the glutamate residue Glu-143, which then attacks the scissile peptide bond of the substrate. Potent inhibitors interfere with this process by directly coordinating with the active site zinc ion, thus preventing the binding and hydrolysis of the substrate.

Thermolysin_Inhibition_Mechanism cluster_Enzyme Thermolysin Active Site cluster_Inhibitor Inhibitor Active_Site Zn²⁺ Ion (Coordinated by His142, His146, Glu166) Glu143 Glu-143 (Catalytic Residue) Inhibitor_Molecule Potent Inhibitor (e.g., Phosphonamidate, Hydroxamate) ZBG Zinc-Binding Group (-PO₂⁻-NH-, -CONHOH) Inhibitor_Molecule->ZBG P1_Prime P1' Side Chain (Hydrophobic) Inhibitor_Molecule->P1_Prime ZBG->Active_Site Chelates Zn²⁺ P1_Prime->Active_Site

Caption: Mechanism of thermolysin inhibition by a potent inhibitor.

The high affinity of these inhibitors is achieved through a combination of strong chelation of the zinc ion by the specialized zinc-binding group and favorable interactions of the inhibitor's side chains with the enzyme's substrate-binding pockets (S-sites).

Experimental Protocol: Fluorometric Assay for Thermolysin Inhibition

This protocol describes a continuous fluorometric assay to determine the inhibitory potency (IC₅₀ or Kᵢ) of a test compound against thermolysin. The assay utilizes an internally quenched fluorescent substrate.

Materials:

  • Thermolysin from Bacillus thermoproteolyticus

  • Fluorescent substrate, e.g., (7-methoxycoumarin-4-yl)acetyl-L-Pro-L-Leu-Gly-L-Leu-[N³-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-L-Ala-L-Arg-NH₂

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

  • Test compound (inhibitor) stock solution in DMSO

  • DMSO (for control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of thermolysin in assay buffer.

    • Prepare a working solution of the fluorescent substrate in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup:

    • In the wells of the 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for control).

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the thermolysin working solution to each well, except for the substrate blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction and Measure Fluorescence:

    • Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • If necessary, convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, after determining the Michaelis-Menten constant (Kₘ) of the substrate.

Thermolysin_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Thermolysin - Substrate - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup: - Add Inhibitor/DMSO - Add Assay Buffer - Add Thermolysin Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Fluorescent Substrate Pre_incubation->Reaction_Start Measurement Measure Fluorescence Increase (Kinetic Read) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Velocities - Plot Dose-Response Curve - Determine IC₅₀/Kᵢ Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the thermolysin inhibition assay.

Conclusion

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate serves as an exemplary scaffold in the rational design of potent thermolysin inhibitors. While likely possessing weak intrinsic inhibitory activity, its true value lies in providing a structural foundation for the strategic incorporation of zinc-binding groups and other moieties that enhance affinity for the enzyme's active site. The comparative analysis of phosphonamidate and hydroxamate inhibitors underscores the dramatic increase in potency that can be achieved through such modifications, transforming a simple amino acid derivative into a highly effective enzyme inhibitor. The provided experimental protocol offers a robust method for researchers to evaluate the efficacy of newly designed inhibitors based on this and other promising scaffolds.

References

  • Theoretical Evaluation of Novel Thermolysin Inhibitors from Bacillus thermoproteolyticus. Possible Antibacterial Agents - PMC - PubMed Central. Available at: [Link]

  • Structural analysis of the inhibition of thermolysin by an active-site-directed irreversible inhibitor - PubMed. Available at: [Link]

  • Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed. Available at: [Link]

  • Extracellular production of recombinant thermolysin expressed in Escherichia coli, and its purification and enzymatic characterization - PubMed. Available at: [Link]

  • Inhibition of human skin fibroblast collagenase, thermolysin, and Pseudomonas aeruginosa elastase by peptide hydroxamic acids - PubMed. Available at: [Link]

  • Design of potent reversible inhibitors for thermolysin. Peptides containing zinc coordinating ligands and their use in affinity chromatography | Biochemistry. Available at: [Link]

  • EP2845900A1 - Production of thermolysin and variants thereof, and use in liquid detergents - Google Patents.
  • Phosphoramidon - Wikipedia. Available at: [Link]

  • Reversed hydroxamate-bearing thermolysin inhibitors mimic a high-energy intermediate along the enzyme-catalyzed proteolytic reaction pathway - PubMed. Available at: [Link]

  • kinetic study of the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Binding to thermolysin of phenolate-containing inhibitors necessitates a revised mechanism of catalysis - PubMed. Available at: [Link]

  • Mechanistic studies on the inhibition of thermolysin by a peptide hydroxamic acid | Journal of the American Chemical Society. Available at: [Link]

  • 1KEI: Thermolysin (substrate-free) - RCSB PDB. Available at: [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - AIR Unimi. Available at: [Link]

  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate - MySkinRecipes. Available at: [Link]

  • activation of hydrolysis and synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester, and a unique change in the absorption spectrum of thermolysin - PubMed. Available at: [Link]

  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates | Biochemistry. Available at: [Link]

  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches - MDPI. Available at: [Link]

  • Inhibition of pseudolysin and thermolysin by hydroxamate-based MMP inhibitors - PubMed. Available at: [Link]

  • Proposed mechanism of thermolysin-catalyzed hydrolysis . The reaction... - ResearchGate. Available at: [Link]

  • npr - Thermolysin - Bacillus sp. (strain EA1) | UniProtKB | UniProt. Available at: [Link]

  • Small-molecule inhibitor: phosphoramidon - MEROPS - the Peptidase Database. Available at: [Link]

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - MDPI. Available at: [Link]

  • Inhibition of Thermolysin by Dipeptides | Biochemistry. Available at: [Link]

  • (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][8][14]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate. Available at: [Link]

  • Generation by the phosphoramidon-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed. Available at: [Link]

  • Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed. Available at: [Link]

  • Thermolysin - Wikipedia. Available at: [Link]

  • benzyl N-[1-oxo-1-[[1-oxo-1-(3-oxobutan-2-ylamino)-3-phenylpropan-2-yl]amino]pentan-2-yl]carbamate | C26H33N3O5 | CID 18711712 - PubChem. Available at: [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity - PMC. Available at: [Link]

  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - MDPI. Available at: [Link]

  • (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][8][14]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate. Available at: [Link]

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Comparative

A Researcher's Guide to Chymotrypsin Assays: Selecting the Optimal Substrate Beyond Cbz-Phe-NH2

In the landscape of protease research and drug development, the accurate measurement of chymotrypsin activity is paramount. For decades, N-Carbobenzoxy-L-phenylalanine amide (Cbz-Phe-NH2) has served as a foundational, al...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of protease research and drug development, the accurate measurement of chymotrypsin activity is paramount. For decades, N-Carbobenzoxy-L-phenylalanine amide (Cbz-Phe-NH2) has served as a foundational, albeit rudimentary, substrate for this purpose. However, the demands for higher sensitivity, broader dynamic range, and amenability to high-throughput screening have spurred the development of a diverse arsenal of alternative substrates. This guide provides a comprehensive comparison of modern chromogenic, fluorogenic, and luminogenic substrates for chymotrypsin, offering the technical insights and experimental details necessary for researchers to make informed decisions for their specific applications.

The Limitations of a Classic: Why Move Beyond Cbz-Phe-NH2?

The traditional method for measuring chymotrypsin activity using Cbz-Phe-NH2 relies on monitoring the cleavage of the amide bond. This is often achieved through less direct and often cumbersome techniques, such as ninhydrin-based assays to detect the newly formed primary amine. These methods, while foundational, suffer from several significant drawbacks in the context of modern research:

  • Low Sensitivity: The detection methods are often not sensitive enough for applications involving low enzyme concentrations or for detecting subtle changes in activity.

  • Discontinuous Assay Format: Many traditional methods require stopping the enzymatic reaction before measurement, making it difficult to perform real-time kinetic studies.

  • Interference from Assay Components: The ninhydrin reaction, for instance, is not specific and can react with other primary amines present in the sample, leading to high background and inaccurate results.

  • Not Suitable for High-Throughput Screening (HTS): The multi-step and often manual nature of these assays makes them ill-suited for the demands of HTS.

These limitations have driven the innovation of substrates that offer a direct, continuous, and highly sensitive readout of chymotrypsin activity.

The Rise of Reporter-Based Assays: A Paradigm Shift

Modern chymotrypsin assays predominantly employ substrates that, upon cleavage, release a reporter molecule with distinct optical properties. This direct coupling of enzymatic activity to a measurable signal forms the basis of chromogenic, fluorogenic, and luminogenic assays.

G cluster_0 General Principle of Reporter-Based Chymotrypsin Assays Enzyme (Chymotrypsin) Enzyme (Chymotrypsin) Substrate (Peptide-Reporter) Substrate (Peptide-Reporter) Enzyme (Chymotrypsin)->Substrate (Peptide-Reporter) Binding & Cleavage Cleaved Peptide Cleaved Peptide Free Reporter Free Reporter Substrate (Peptide-Reporter)->Free Reporter Release Detectable Signal Detectable Signal Free Reporter->Detectable Signal Generates

Figure 1: General workflow of reporter-based chymotrypsin assays.

Chromogenic Substrates: The Workhorses of the Benchtop

Chromogenic substrates are a popular choice for routine chymotrypsin assays due to their ease of use and compatibility with standard spectrophotometers. These substrates typically consist of a short peptide sequence recognized by chymotrypsin, linked to a chromophore, most commonly p-nitroaniline (pNA).

Mechanism of Action: Chymotrypsin cleaves the amide bond between the peptide and the pNA molecule. The release of free pNA results in a significant shift in its absorption spectrum, leading to a measurable increase in absorbance at or near 405 nm.[1][2]

G cluster_0 Chromogenic Assay Mechanism Chymotrypsin Chymotrypsin Peptide-pNA (Colorless) Peptide-pNA (Colorless) Chymotrypsin->Peptide-pNA (Colorless) Cleavage Cleaved Peptide Cleaved Peptide p-Nitroaniline (Yellow) p-Nitroaniline (Yellow) Peptide-pNA (Colorless)->p-Nitroaniline (Yellow) Release Spectrophotometer (405 nm) Spectrophotometer (405 nm) p-Nitroaniline (Yellow)->Spectrophotometer (405 nm) Absorbance Measurement

Figure 2: Mechanism of a p-nitroanilide-based chromogenic assay.

Common Chromogenic Substrates for Chymotrypsin:

SubstrateAbbreviationTypical ConcentrationKey Features
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideSuc-AAPF-pNA0.1 - 1 mMHighly specific for chymotrypsin, also cleaved by Cathepsin G.[3][4] Not hydrolyzed by human leukocyte elastase.
N-Benzoyl-L-Tyrosine p-nitroanilideBTPNA0.1 - 0.5 mMA classic chromogenic substrate, though less specific than longer peptides.
MeO-Suc-Arg-Pro-Tyr-p-nitroanilideMeO-Suc-RPY-pNA0.2 - 1 mMA colorimetric substrate for several serine proteases including chymotrypsin.[5][6]

Experimental Protocol: Chymotrypsin Assay using Suc-AAPF-pNA

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0. The inclusion of calcium ions is crucial for the stability of chymotrypsin.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in a suitable organic solvent like DMSO or DMF. Store at -20°C.

    • Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl to maintain its stability. Dilute to the desired final concentration in the assay buffer just before use.

  • Assay Procedure:

    • Add 180 µL of pre-warmed assay buffer to each well of a clear, flat-bottom 96-well plate.

    • Add 10 µL of the chymotrypsin solution (or sample containing the enzyme) to each well. Include wells with buffer only as a blank control.

    • Initiate the reaction by adding 10 µL of the substrate stock solution to each well. The final substrate concentration will be 0.5 mM.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is typically around 8,800 M⁻¹cm⁻¹.

Fluorogenic Substrates: Pushing the Limits of Sensitivity

For applications demanding higher sensitivity, such as inhibitor screening or assays with limited sample material, fluorogenic substrates offer a significant advantage over their chromogenic counterparts.

Mechanism of Action: These substrates employ a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 2-quinolinone derivatives, which is quenched when conjugated to the peptide.[7] Enzymatic cleavage releases the free fluorophore, resulting in a dramatic increase in fluorescence that can be detected with high sensitivity.[8]

G cluster_0 Fluorogenic Assay Mechanism Chymotrypsin Chymotrypsin Peptide-AMC (Non-fluorescent) Peptide-AMC (Non-fluorescent) Chymotrypsin->Peptide-AMC (Non-fluorescent) Cleavage Cleaved Peptide Cleaved Peptide Free AMC (Fluorescent) Free AMC (Fluorescent) Peptide-AMC (Non-fluorescent)->Free AMC (Fluorescent) Release Fluorometer (Ex/Em) Fluorometer (Ex/Em) Free AMC (Fluorescent)->Fluorometer (Ex/Em) Fluorescence Measurement

Figure 3: Mechanism of an AMC-based fluorogenic assay.

Common Fluorogenic Substrates for Chymotrypsin:

SubstrateAbbreviationExcitation/Emission (nm)Key Features
Suc-Ala-Ala-Pro-Phe-AMCSuc-AAPF-AMC360-380 / 440-460A highly sensitive and specific substrate for chymotrypsin.[8]
Glt-Leu-Phe-NH-Meq-~350 / ~440An example of a highly sensitive substrate utilizing a 2-quinolinone derivative as the leaving group.[7]
Generic Fluorogenic Substrate-380 / 460Many commercially available kits utilize proprietary fluorogenic substrates with similar Ex/Em profiles.[9][10][11]

Experimental Protocol: Fluorogenic Chymotrypsin Assay

This protocol is adapted for a fluorometric assay in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: As described for the chromogenic assay.

    • Substrate Stock Solution: Prepare a 1-10 mM stock solution of the fluorogenic substrate in DMSO. Protect from light.

    • Chymotrypsin Solution: Prepare as described previously.

    • Standard Curve: Prepare a series of dilutions of the free fluorophore (e.g., AMC) in the assay buffer to generate a standard curve for quantifying the amount of released fluorophore.

  • Assay Procedure:

    • Use an opaque, preferably black, 96-well plate to minimize background fluorescence.

    • Follow the same addition sequence as the chromogenic assay, adjusting volumes as needed based on the specific kit protocol.

    • Place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Record fluorescence intensity every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of increase in fluorescence (RFU/min) from the linear portion of the curve.

    • Use the standard curve to convert the RFU values into the molar amount of released fluorophore, allowing for the calculation of enzyme activity.

Luminogenic Substrates: The Pinnacle of Sensitivity

For applications requiring the utmost sensitivity, such as cell-based assays or the detection of minute amounts of enzyme activity, luminogenic substrates are the superior choice.

Mechanism of Action: These assays are typically coupled enzymatic reactions. Chymotrypsin cleaves a specific peptide sequence from a modified luciferin molecule (an aminoluciferin derivative). The released aminoluciferin then acts as a substrate for luciferase, which, in the presence of ATP and oxygen, generates a sustained glow-type luminescent signal.[12][13]

G cluster_0 Luminogenic Assay Mechanism Chymotrypsin Chymotrypsin Peptide-Aminoluciferin Peptide-Aminoluciferin Chymotrypsin->Peptide-Aminoluciferin Cleavage Cleaved Peptide Cleaved Peptide Aminoluciferin Aminoluciferin Peptide-Aminoluciferin->Aminoluciferin Release Luciferase + ATP + O2 Luciferase + ATP + O2 Aminoluciferin->Luciferase + ATP + O2 Substrate for Light Light Luciferase + ATP + O2->Light Generates

Figure 4: Mechanism of a luciferase-coupled luminogenic assay.

Common Luminogenic Substrates for Chymotrypsin:

SubstrateAbbreviationKey Features
Suc-LLVY-aminoluciferin-A specific substrate for the chymotrypsin-like activity of the proteasome, but can also be used for purified chymotrypsin assays.[12][13] Offers extremely high sensitivity and a broad dynamic range.
6-(N-acetyl-L-phenylalanyl)-aminoluciferin-A novel substrate for chymotrypsin with a reported detection limit of 0.3 ng of enzyme per assay.[14]

Experimental Protocol: Luminogenic Chymotrypsin Assay

Luminogenic assays are almost exclusively performed using commercially available kits due to the complexity of the reagent formulation.

  • Reagent Preparation:

    • Follow the manufacturer's instructions to reconstitute the lyophilized substrate and luciferase-containing buffer. This often involves combining two solutions to create the final working reagent.

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Use an opaque, white 96-well plate for maximum light reflection.

    • Add the chymotrypsin sample to the wells.

    • Add an equal volume of the luminogenic reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal (in Relative Light Units, RLU) is directly proportional to the chymotrypsin activity.

    • A blank (reagent only) should be subtracted from all readings.

Performance Comparison: A Head-to-Head Look

FeatureChromogenic (pNA)Fluorogenic (AMC)Luminogenic (Luciferase)
Sensitivity GoodExcellent (10-100x > Chromogenic)Exceptional (100-1000x > Fluorogenic)
Dynamic Range ModerateWideVery Wide
Assay Format Continuous (kinetic) or endpointContinuous (kinetic) or endpointEndpoint (glow-type)
Instrumentation Spectrophotometer (plate reader)Fluorescence plate readerLuminometer
Cost per Assay LowModerateHigh
Susceptibility to Interference Can be affected by colored compounds.Can be affected by fluorescent compounds (quenching or autofluorescence).Less prone to optical interference, but susceptible to compounds affecting luciferase activity.
Best For Routine assays, high concentration samples.Inhibitor screening, kinetic studies, low concentration samples.Cell-based assays, ultra-high throughput screening, detecting very low enzyme activity.

Conclusion: Making the Right Choice

The selection of an appropriate substrate for a chymotrypsin assay is a critical decision that directly impacts the quality and reliability of the experimental data. While traditional methods using Cbz-Phe-NH2 have historical significance, the superior performance of reporter-based substrates makes them the preferred choice for modern research.

  • Chromogenic substrates remain a cost-effective and reliable option for routine applications where high sensitivity is not the primary concern.

  • Fluorogenic substrates offer a significant boost in sensitivity, making them ideal for a wide range of applications, including enzyme kinetics and inhibitor screening.

  • Luminogenic substrates provide the ultimate in sensitivity, enabling the detection of chymotrypsin activity in complex biological samples and at very low concentrations.

By understanding the principles, advantages, and limitations of each substrate class, researchers can confidently select the optimal tool to advance their scientific inquiries.

References

  • García-Echeverría, C., & Rich, D. H. (1992). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups.
  • Chromogenic Substrate S-2586. (n.d.).
  • Chromogenic Substr
  • Langner, J., Kirschke, H., Bohley, P., Wiederanders, B., & Stigler, R. (1982). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Acta biologica et medica Germanica, 41(1), 83–88.
  • A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. (2025). ChemRxiv.
  • MeO-Suc-Arg-Pro-Tyr-pNA peptide. (n.d.). NovoPro Bioscience Inc.
  • Suc-Ala-Ala-Pro-Phe-pNA | 70967-97-4. (n.d.). Biosynth.
  • Wiskur, S. L., & Anslyn, E. V. (2005). Enzyme assays with supramolecular chemosensors – the label-free approach. Journal of the American Chemical Society, 127(1), 72-73.
  • Microbial Detection Using Chromogenic and Fluorogenic Culture Media. (n.d.). Sigma-Aldrich.
  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388)
  • Chymotrypsin Activity Assay Kit (Fluorometric) (NBP2-59744). (n.d.). Novus Biologicals.
  • MeO-Suc-Arg-Pro-Tyr-pNA (Synonyms: S-2586). (n.d.). MedchemExpress.com.
  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide 70967-97-4. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Chromogenic and Fluorogenic Substrates for Chymotrypsin Activity Assays. (n.d.).
  • Effects of Head Group of Cationic Surfactants on the Hydrolysis of p-Nitrophenyl Acetate Catalyzed by alpha-Chymotrypsin. (2025).
  • Proteasome-Glo™ Assays. (n.d.).
  • IHC Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.
  • Schellenberger, V., Braune, K., Hofmann, H. J., & Jakubke, H. D. (1991). The specificity of chymotrypsin. A statistical analysis of hydrolysis data. European Journal of Biochemistry, 199(3), 623–636.
  • Detection Assays for Proteins: Chromogenic vs Chemiluminescent vs Flu. (2022). GoldBio.
  • Chymotrypsin Substrate II, Fluorogenic (CAS 88467-45-2). (n.d.). Cayman Chemical.
  • Chymotrypsin activity assay. (n.d.). Bio-protocol.
  • MeO-Suc-Arg-Pro-Tyr-pNA | SAP-3882-PI. (n.d.). Biosynth.
  • Suc-Ala-Ala-Pro-Phe-pNA. (n.d.). Bachem Products.
  • Chymotrypsin. (2023). Chemistry LibreTexts.
  • Chromogenic and Fluorogenic Enzyme Substrates for E. Coli Detection. (2025). Biosynth.
  • Monsees, T., Geiger, R., & Miska, W. (1995). A novel bioluminogenic assay for alpha-chymotrypsin. Journal of bioluminescence and chemiluminescence, 10(4), 213–218.
  • Chemical Modification of Bovine Trypsin for use in Peptide Synthesis. (n.d.). DORAS | DCU Research Repository.
  • ab234051 Chymotrypsin Assay Kit (Fluorometric). (2023). Abcam.
  • Chymotrypsin Assay Kit (Fluorometric) (ab234051). (n.d.). Abcam.
  • What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors?. (2014).
  • The Role of Methionine-192 in the Activation and Catalytic Mechanism of Chymotrypsin. (n.d.). Loyola eCommons.
  • Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol. (n.d.).
  • Chymotrypsin. (n.d.). Wikipedia.
  • Suc-AAPF-pNA (CAS 70967-97-4). (n.d.). Cayman Chemical.
  • Strauss, A. W., Zimmerman, M., Boime, I., Ashe, B., Mumford, R. A., & Alberts, A. W. (1979). Characterization of an endopeptidase involved in pre-protein processing.
  • Chromogenic and Fluorescent detection: differences and uses. (n.d.).
  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. (2025).
  • Chymotrypsin Activity Assay Kit (Fluorometric). (n.d.).
  • Proteasome-Glo™ Chymotrypsin- Like, Trypsin-Like and Caspase- Like Cell-Based Assays. (n.d.).
  • Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • MeO-Suc-RPY-pNA (trifluoroacet
  • Szabó, A., Sahin-Tóth, M., & Horváth, A. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. The Journal of biological chemistry, 299(10), 105225.
  • Chymotrypsin Substr
  • Chemoenzymatic peptide synthesis through enzyme-specific activ
  • A review of commercially available thrombin generation assays. (2017). Thrombosis journal, 15, 23.
  • Modified Chymotrypsin (Bovine) - Sequencing Grade Cat. No. EN-160. (n.d.). Gene Target Solutions.

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Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Z-L-Phenylalaninamide Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and biochemical research, the precise quantification of amino acid derivatives is paramount. Z-L-Phenylalanin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biochemical research, the precise quantification of amino acid derivatives is paramount. Z-L-Phenylalaninamide, a key building block in peptide synthesis, demands a robust and reliable analytical method to ensure the quality and efficacy of therapeutic agents.[1] This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Z-L-Phenylalaninamide, benchmarked against alternative analytical techniques. Our focus extends beyond procedural steps to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy protocol.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] For a molecule like Z-L-Phenylalaninamide, which possesses a chromophore in its benzoyl group, UV detection in HPLC offers a direct and straightforward quantification route.

An exemplary starting point for an RP-HPLC method for Z-L-Phenylalaninamide would involve a C18 column, a mobile phase consisting of a phosphate buffer and a polar organic solvent like acetonitrile or methanol, with UV detection at an appropriate wavelength, likely around 210-225 nm where the amide and phenyl groups absorb.[3]

A Rigorous Framework for HPLC Method Validation: Adhering to ICH Guidelines

The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation, which we will adapt and apply to our Z-L-Phenylalaninamide assay.[4][5]

The validation process can be visualized as a structured workflow:

HPLC_Validation_Workflow Method_Development Method Development & Optimization Validation_Protocol Validation Protocol (Pre-defined Acceptance Criteria) Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validation_Report Validation Report System_Suitability->Validation_Report

Caption: A logical workflow for the validation of an HPLC method.

Specificity: The Assurance of Identity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyte Solution: Prepare a solution of Z-L-Phenylalaninamide standard.

  • Placebo Solution: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Spiked Solution: Spike the placebo solution with a known concentration of Z-L-Phenylalaninamide.

  • Analysis: Inject all three solutions into the HPLC system.

  • Evaluation: The chromatogram of the analyte solution should show a single peak at a specific retention time. The placebo solution should show no peak at this retention time. The spiked solution should show a peak at the same retention time as the analyte, demonstrating that the excipients do not interfere with the analyte's peak.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of Z-L-Phenylalaninamide of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo formulation.

Experimental Protocol:

  • Placebo Preparation: Prepare multiple sets of placebo samples.

  • Spiking: Spike the placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of Z-L-Phenylalaninamide.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Mean Recovery (%) 99.8
Precision: Consistency of Results

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Sample Preparation: Prepare a sufficient number of homogenous samples of Z-L-Phenylalaninamide at 100% of the target concentration.

  • Repeatability: One analyst performs at least six replicate analyses on the same day.

  • Intermediate Precision: A second analyst performs the same number of replicate analyses on a different day using a different instrument if available.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements. The RSD should typically be ≤ 2%.

Table 3: Example Precision Data

ParameterAnalyst 1 (Day 1)Analyst 2 (Day 2)
Mean Concentration (µg/mL)100.199.8
Standard Deviation0.850.92
RSD (%) 0.85 0.92
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Intentionally vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak area, retention time, tailing factor). The results should remain within the predefined acceptance criteria.

Comparative Analysis: HPLC vs. Alternative Quantification Methods

While HPLC is the cornerstone of pharmaceutical analysis, it is essential to understand its performance relative to other available techniques.

Method_Comparison cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC_UV HPLC-UV Specificity Specificity HPLC_UV->Specificity High Sensitivity Sensitivity HPLC_UV->Sensitivity Good Throughput Throughput HPLC_UV->Throughput Moderate Cost Cost & Complexity HPLC_UV->Cost Moderate UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Throughput High UV_Vis->Cost Low CE Capillary Electrophoresis CE->Specificity High CE->Sensitivity High CE->Throughput High CE->Cost Moderate LC_MS LC-MS/MS LC_MS->Specificity Very High LC_MS->Sensitivity Very High LC_MS->Throughput Moderate LC_MS->Cost High

Caption: A comparison of key performance characteristics of different analytical techniques.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique than HPLC.[6][7] However, its major limitation is the lack of specificity. Any compound in the sample matrix that absorbs at the same wavelength as Z-L-Phenylalaninamide will interfere with the measurement, leading to inaccurate results. While suitable for the analysis of pure bulk drug, it is generally not recommended for the quantification of an API in a formulated product without extensive sample cleanup and validation to demonstrate the absence of interfering substances.[6]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and short analysis times, often superior to HPLC.[8][9] It is particularly well-suited for the analysis of charged molecules like amino acids and peptides.[5][10] For Z-L-Phenylalaninamide, CE could provide a viable alternative to HPLC, especially in a research setting where high throughput is desired. However, HPLC is generally considered more robust and is more widely implemented in quality control environments.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest level of specificity and sensitivity, making it an invaluable tool for identifying and quantifying trace-level impurities and degradation products.[11] While it can be used for the primary quantification of Z-L-Phenylalaninamide, its higher cost and complexity often make it more practical to employ a validated HPLC-UV method for routine analysis and reserve LC-MS/MS for more demanding applications such as metabolite identification or trace analysis.

Table 4: Performance Comparison of Analytical Techniques

ParameterHPLC-UVUV-Vis SpectrophotometryCapillary ElectrophoresisLC-MS/MS
Specificity HighLowHighVery High
Sensitivity GoodModerateHighVery High
Linear Range WideNarrowerWideVery Wide
Precision ExcellentGoodGoodExcellent
Throughput ModerateHighHighModerate
Cost ModerateLowModerateHigh
Complexity ModerateLowModerateHigh

Conclusion

The validation of an HPLC method for the quantification of Z-L-Phenylalaninamide is a critical exercise that underpins the reliability of data in research and pharmaceutical manufacturing. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines, a scientifically sound and defensible analytical method can be established. While alternative techniques such as UV-Vis spectrophotometry, Capillary Electrophoresis, and LC-MS/MS have their specific advantages, a well-validated HPLC-UV method remains the pragmatic and robust choice for routine quality control of Z-L-Phenylalaninamide. This guide provides a comprehensive framework and the underlying scientific rationale to empower researchers and drug development professionals in this essential analytical endeavor.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Al-dossari, M. S., et al. "Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements." ACS Omega 6.4 (2021): 3087-3096. [Link]

  • Havranek, E., et al. "Capillary electrophoresis in the analysis of therapeutic peptides-A review." Electrophoresis 44.21-22 (2023): 1927-1944. [Link]

  • FDA. Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM); 2018. [Link]

  • Grzegorz, G., et al. "Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review." Critical Reviews in Analytical Chemistry 51.4 (2021): 358-372. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • European Medicines Agency. ICH guideline Q2 (R1) on validation of analytical procedures: text and methodology. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights in Analytical Electrochemistry. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy. [Link]

  • Saldaña-Bobadilla, A., et al. "Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets." Journal of Pharmacy & Pharmacognosy Research 12.3 (2024): 538-547. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

  • Development and validation of UV-Visible spectrophotometric method for estimation of ritonavir in bulk and formulation. The Pharma Innovation. [Link]

  • Albericio, F., & Carpino, L. A. "Developments in peptide and amide synthesis." Current opinion in chemical biology 8.3 (2004): 211-221. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • A green HPLC method for simultaneous determination of N-acetylcysteine and L-ascorbic acid in co-formulated pharmaceutical product. DergiPark. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC - NIH. [Link]

  • A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. RSC Publishing. [Link]

  • Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. PubMed Central. [Link]

  • Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. Int J Pharm Chem Anal. [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. [Link]

  • Capillary Electrophoresis. Chemistry LibreTexts. [Link]

  • Capillary Electrophoresis: Principle, Procedure and Applications. JoVE. [Link]

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Comparative

A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity with Cbz-Protected Peptides

Introduction: The Unseen Influence of Protecting Groups in Immunoassays In the realms of drug development, vaccine research, and proteomics, antibodies raised against synthetic peptides are indispensable tools.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Influence of Protecting Groups in Immunoassays

In the realms of drug development, vaccine research, and proteomics, antibodies raised against synthetic peptides are indispensable tools.[1] Their specificity is paramount, allowing for the precise detection and quantification of target proteins. However, the chemical synthesis of peptides necessitates the use of temporary protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[2] The Carboxybenzyl (Cbz or Z) group, a foundational tool in peptide chemistry, is a common choice for protecting amine groups.[3][4] While essential for synthesis, the residual presence of such a bulky, aromatic group on a peptide used in an immunoassay can lead to a critical and often overlooked issue: antibody cross-reactivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, investigate, and quantify the cross-reactivity of antibodies with Cbz-protected peptides. We will delve into the molecular basis for this phenomenon and provide detailed, self-validating experimental protocols to objectively compare antibody binding to protected versus deprotected peptides. Our focus is on empowering you to generate robust, reliable data and avoid the pitfalls of misinterpreted immunoassay results.[5]

The Molecular Basis of Cbz-Induced Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. The introduction of a Cbz group can alter the immunochemical landscape of a peptide in two primary ways:

  • Epitope Masking: The bulky Cbz group can sterically hinder the antibody's access to the intended peptide epitope. This can lead to a false-negative or an underestimation of the true analyte concentration, as the antibody is unable to bind effectively.

  • Neo-Epitope Formation: The Cbz group itself, or the Cbz group in conjunction with adjacent amino acid residues, can form a novel epitope that the antibody recognizes. This is particularly problematic if the antibody was raised against a peptide that was not properly deprotected, leading to a population of antibodies that preferentially bind the Cbz-containing peptide.[6] This can result in a false-positive signal, where the assay detects the protected peptide intermediate rather than the final target.

Understanding which of these phenomena is occurring is critical for assay validation and data interpretation.

cluster_0 Scenario 1: Epitope Masking cluster_1 Scenario 2: Neo-Epitope Formation Ab1 Antibody Blocked Binding Site Blocked Ab1->Blocked Peptide1 Target Epitope Cbz1 Cbz Group Cbz1->Blocked Blocked->Peptide1 Ab2 Antibody NeoEpitope Neo-Epitope Recognized Ab2->NeoEpitope Peptide2 Peptide Peptide2->NeoEpitope Cbz2 Cbz Group Cbz2->NeoEpitope ELISA_Workflow cluster_peptides Test Peptides cluster_workflow Direct ELISA Workflow P1 Cbz-Peptide P2 Deprotected Peptide P3 Irrelevant Peptide Start Coat Wells with Peptides Block Block with BSA or Casein Start->Block Wash1 Wash Block->Wash1 Add_Ab Add Primary Antibody Wash1->Add_Ab Wash2 Wash Add_Ab->Wash2 Add_Sec_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Sec_Ab Wash3 Wash Add_Sec_Ab->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop Stop Reaction (e.g., with H₂SO₄) Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for Direct ELISA to assess antibody cross-reactivity.

Detailed Protocol: Direct ELISA

Materials:

  • 96-well polystyrene microplates

  • Cbz-protected peptide

  • Deprotected (native) peptide

  • Irrelevant negative control peptide

  • Primary antibody of interest

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the Cbz-protected, deprotected, and irrelevant peptides to a final concentration of 1-10 µg/mL in Coating Buffer. [7]Add 100 µL of each peptide solution to separate wells of the microplate. Include "no peptide" wells as a background control. Incubate overnight at 4°C.

    • Causality: The high pH of the carbonate buffer facilitates the passive adsorption of the peptide to the polystyrene surface of the plate. Overnight incubation at 4°C ensures efficient and stable coating.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Causality: This step is crucial to remove any unbound peptide, preventing background signal. The detergent (Tween-20) helps to reduce non-specific binding in subsequent steps.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

    • Causality: The proteins in the blocking buffer (casein or BSA) saturate all remaining protein-binding sites on the plate, minimizing non-specific binding of the primary and secondary antibodies. [5]4. Primary Antibody Incubation: Wash the plate three times as in step 2. Add 100 µL of the primary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

    • Causality: The dilution of the antibody in blocking buffer further minimizes non-specific interactions. The incubation period allows for the specific binding of the antibody to its epitope.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody recognizes the constant region of the primary antibody, providing an enzymatic amplification step for signal detection.

  • Detection: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Causality: The HRP enzyme on the secondary antibody catalyzes the oxidation of TMB, resulting in a colored product. The signal intensity is proportional to the amount of bound primary antibody.

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. Read the absorbance at 450 nm on a microplate reader.

Data Interpretation: Direct ELISA

The results can be summarized in a table to facilitate comparison.

Peptide CoatedMean Absorbance (450 nm)Standard DeviationInterpretation
Cbz-Protected Peptide1.8520.098Strong binding
Deprotected Peptide0.2540.031Weak/negligible binding
Irrelevant Peptide0.1050.015No specific binding
No Peptide (Blank)0.1010.011Background

This is illustrative data. In this example, the high absorbance for the Cbz-protected peptide and low absorbance for the deprotected peptide strongly suggest that the antibody preferentially recognizes an epitope that includes the Cbz group (a neo-epitope).

B. Dot Blot: A Rapid, Semiquantitative Alternative

The dot blot is a simple, rapid, and cost-effective technique for detecting the presence of a protein or peptide. While less quantitative than ELISA, it provides a clear visual comparison of antibody binding and is excellent for screening purposes.

Detailed Protocol: Dot Blot

Materials:

  • Nitrocellulose or PVDF membrane

  • Pencil

  • Cbz-protected peptide, deprotected peptide, and irrelevant control peptide

  • Primary antibody

  • Enzyme-conjugated secondary antibody

  • Wash Buffer (PBST or TBST)

  • Blocking Buffer (5% non-fat dry milk or 3% BSA in TBST)

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Sample Application: Using a pencil, lightly mark a grid on the nitrocellulose or PVDF membrane. Prepare serial dilutions of the Cbz-protected, deprotected, and irrelevant peptides (e.g., from 100 ng down to 1 ng). Carefully spot 1-2 µL of each dilution onto the designated spots on the membrane. Allow the spots to air dry completely.

    • Causality: Direct application immobilizes the peptide on the membrane. Air drying ensures the peptide is fixed before subsequent liquid handling steps.

  • Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

    • Causality: As with ELISA, this step is critical to prevent non-specific antibody binding to the membrane surface.

  • Primary Antibody Incubation: Discard the blocking buffer and briefly rinse the membrane with Wash Buffer. Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

    • Causality: Thorough washing is essential to remove unbound primary antibody and reduce background noise.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Drain the excess substrate and place the membrane in a plastic wrap or a clear protector.

  • Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system.

Data Interpretation: Dot Blot

The visual results provide a semi-quantitative comparison.

Peptide Spotted100 ng50 ng10 ng1 ng
Cbz-Protected Peptide
Deprotected Peptide
Irrelevant Peptide

This is illustrative data. ⚫ represents a strong signal, ⚪ represents no signal. This hypothetical result visually corroborates the ELISA data, showing strong signal only for the Cbz-protected peptide, indicating high specificity for the Cbz-containing neo-epitope.

Conclusion and Best Practices

The presence of a Cbz protecting group on a synthetic peptide can significantly impact the results of an immunoassay. It is not safe to assume that an antibody raised against a peptide will bind equally to its protected and deprotected forms. The experimental framework provided in this guide allows for a systematic and objective assessment of this potential cross-reactivity.

Key Takeaways and Recommendations:

  • Always Validate: When developing or using an anti-peptide antibody, always test its binding against both the fully deprotected peptide and any potential protected intermediates.

  • Characterize Your Antigen: Ensure that the peptide used for immunization is of high purity and fully deprotected to avoid generating antibodies against the protecting group.

  • Employ Orthogonal Methods: Using both a quantitative method like ELISA and a qualitative method like a dot blot provides a more comprehensive and robust assessment of antibody specificity.

  • Interpret with Caution: If cross-reactivity with a protected peptide is observed, results from assays using this antibody must be interpreted with extreme caution, as they may not accurately reflect the concentration of the target analyte.

References
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Ismail, M., & Ting, K. (2012). Interferences in immunoassay. eJIFCC, 23(1), 2. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. [Link]

  • Al-Bahrani, M., & Bakhiet, M. (2018). Peptide ligand-based ELISA reagents for antibody detection. BMC Research Notes, 11(1), 1-7. [Link]

  • Ismail, M. M. (2012). Interferences in Immunoassay. Journal of clinical laboratory analysis, 26(4), 221–230. [Link]

  • Ng, K. W., & Chee, C. F. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(15), 2212. [Link]

  • Lee, A. C., & Harris, J. L. (2014). Induction of covalent binding antibodies. Journal of immunological methods, 403(1-2), 47–55. [Link]

  • Braitbard, O., Zusman, T., & Yarden, Y. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC biotechnology, 6, 25. [Link]

  • ResearchGate. (n.d.). Competitive ELISA screening peptides for their ability to compete with the 4E10 mimotope in binding to ITM4 plasma and 4E10 Mab. [Link]

  • Goris, J., Le, T. N., & De Meulder, B. (2019). Interference in immunoassays to support therapeutic antibody development in preclinical and clinical studies. Bioanalysis, 11(13), 1245–1259. [Link]

  • Dmitriev, A. D., & Massino, Y. S. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors (Basel, Switzerland), 21(14), 4847. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • NIPS. (n.d.). Antigen-Specific Antibody Design via Direct Energy-based Preference Optimization. [Link]

  • YouTube. (2022). 4 Types of ELISA (Direct, Indirect, Sandwich, Competitive). [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. [Link]

  • ResearchGate. (2025). The investigation of interferences in immunoassay. [Link]

  • PubMed Central (PMC). (2019). Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure. [Link]

  • PubMed Central (PMC). (n.d.). An assessment of histone-modification antibody quality. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • PubMed. (n.d.). Characterizing monoclonal antibody structure by carboxyl group footprinting. [Link]

Sources

Validation

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate versus Fmoc-Phe-NH2 in peptide synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the choice of the initial building block is a critical decision that dictates the entire synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of the initial building block is a critical decision that dictates the entire synthetic strategy. When the target peptide possesses a C-terminal amide, two common starting points are (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known as Cbz-Phe-NH2, and its more contemporary counterpart, Fmoc-Phe-NH2. This guide provides an in-depth, objective comparison of these two reagents, drawing upon their chemical properties and established synthetic methodologies to inform your selection process.

At a Glance: Key Differences and Strategic Implications

The fundamental distinction between Cbz-Phe-NH2 and Fmoc-Phe-NH2 lies in the nature of their α-amino protecting groups: the Carboxybenzyl (Cbz or Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, respectively. This difference in protection chemistry has profound implications for the deprotection strategy, orthogonality, and overall workflow of peptide synthesis.

Characteristic(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (Cbz-Phe-NH2)Fmoc-Phe-NH2
Protecting Group Carboxybenzyl (Cbz)9-fluorenylmethoxycarbonyl (Fmoc)
Molecular Weight ~298.34 g/mol ~402.44 g/mol [1][2][3]
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd/C), strong acid (HBr/AcOH), or other reductive methods[4][5][6]Mild base (e.g., 20% piperidine in DMF)[5]
Primary Application Historically used in solution-phase synthesis; specialized applications in SPPSStandard for solid-phase peptide synthesis (SPPS)
Orthogonality Orthogonal to Fmoc and Boc groups under their respective deprotection conditionsOrthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)
Key Advantages Stability to both acidic and basic conditions commonly used in SPPSMild deprotection allows for the synthesis of sensitive peptides; compatible with a wide range of acid-labile side-chain protecting groups
Potential Drawbacks Harsh deprotection conditions (hydrogenolysis) can be incompatible with some functional groups and solid supports; potential for catalyst poisoningThe dibenzofulvene byproduct of deprotection can lead to side reactions if not properly scavenged; repeated base exposure can cause issues like aspartimide formation[7]
Solubility Generally good solubility in a range of organic solventsCan contribute to the aggregation of growing peptide chains, particularly in hydrophobic sequences

The Underlying Chemistry: A Tale of Two Protecting Groups

The choice between Cbz and Fmoc protection for the initial amino acid amide is a choice between two distinct synthetic philosophies.

The Fmoc group is the cornerstone of the most widely used SPPS strategy. Its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), allows for the iterative deprotection of the N-terminus without affecting the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu, Trt). This orthogonality is the key to its success, enabling the synthesis of complex peptides with a diverse array of functional groups.

Conversely, the Cbz group is a classic protecting group, traditionally favored in solution-phase peptide synthesis. Its removal typically requires more forcing conditions, most commonly catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium-on-carbon catalyst). While highly effective, this method can be problematic in SPPS due to the heterogeneous nature of the resin-bound peptide and the potential for catalyst poisoning by sulfur-containing residues. Alternative deprotection methods, such as treatment with strong acids like HBr in acetic acid, are also available but lack the mildness of the Fmoc deprotection strategy.

Experimental Workflow: A Comparative Overview

To illustrate the practical differences in employing Cbz-Phe-NH2 versus Fmoc-Phe-NH2, let us consider the initial steps in the synthesis of a model tripeptide, Phe-Ala-Gly-NH2, on a Rink Amide resin.

Scenario 1: The Standard Approach with Fmoc-Phe-NH2

This workflow represents the conventional and more common method for synthesizing C-terminal amide peptides via Fmoc-SPPS.

Fmoc-Phe-NH2 SPPS Workflow

Detailed Protocol for Fmoc-Phe-NH2 Incorporation:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the Rink Amide linker. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene byproduct.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF. Add a base, typically diisopropylethylamine (DIPEA) (6 eq.), and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-Phe-OH solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Proceed to Next Cycle: The resin is now ready for the deprotection of the Fmoc group on the newly attached phenylalanine and the subsequent coupling of the next amino acid (Fmoc-Ala-OH).

Scenario 2: An Alternative Strategy with Cbz-Phe-NH2

This approach is less common in routine SPPS and is typically reserved for specific applications where N-terminal Cbz protection is desired on the final peptide. The initial Cbz-Phe-NH2 would need to be incorporated during the synthesis or a pre-loaded resin would be required. For the purpose of this comparison, we will assume a pre-loaded Cbz-Phe-Rink Amide resin is used.

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Comparison of Caspase-3 Substrates

For researchers, scientists, and drug development professionals actively engaged in apoptosis research, the precise quantification of caspase-3 activity is paramount. As a key executioner caspase, its activity serves as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals actively engaged in apoptosis research, the precise quantification of caspase-3 activity is paramount. As a key executioner caspase, its activity serves as a reliable hallmark of programmed cell death. The selection of an appropriate substrate is a critical determinant for the sensitivity, specificity, and overall success of any caspase-3 assay. This guide provides an in-depth kinetic comparison of various enzymatic substrates for caspase-3, moving beyond a simple catalog of options to a nuanced discussion of their performance based on empirical data. Here, we will explore the underlying principles of enzyme kinetics, provide detailed experimental protocols for their determination, and present a comparative analysis of commonly used substrates to empower you in making informed decisions for your research.

The Central Role of Caspase-3 in Apoptosis

Caspase-3, a cysteine-aspartic protease, plays a pivotal role in the execution phase of apoptosis. It exists as an inactive zymogen, procaspase-3, which upon apoptotic signaling, is cleaved to form an active heterotetramer.[1] This active enzyme then proceeds to cleave a specific cadre of cellular proteins, orchestrating the systematic dismantling of the cell.[2] Given its central role, the enzymatic activity of caspase-3 is a direct measure of apoptotic induction. The preferred cleavage motif for caspase-3 is a four amino acid sequence, Asp-Glu-Val-Asp (DEVD), with cleavage occurring after the C-terminal aspartate residue.[3] This specificity has been exploited in the design of synthetic substrates for its detection.

Understanding the Language of Enzyme Kinetics: Michaelis-Menten and Beyond

To meaningfully compare different substrates, we must first understand the key parameters that define their interaction with an enzyme. The Michaelis-Menten model provides a robust framework for this purpose.[4][5]

The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

  • Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of Vmax.[6] It is an inverse measure of the enzyme's affinity for the substrate; a lower Km signifies a higher affinity.

  • Vmax (Maximum Velocity): This is the theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4]

  • kcat (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).[6]

  • kcat/Km (Catalytic Efficiency): This ratio is arguably the most important parameter for comparing the efficacy of different substrates. It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations and is a measure of both substrate binding and catalytic activity.[7][8]

These kinetic parameters are experimentally determined by measuring the initial reaction rate at various substrate concentrations and then fitting the data to the Michaelis-Menten equation, often using a linearized form such as the Lineweaver-Burk plot.[9][10][11]

A Comparative Look at Common Caspase-3 Substrates

The choice of substrate significantly impacts the outcome of a caspase-3 activity assay. Substrates are typically composed of the DEVD peptide sequence conjugated to a reporter molecule, which can be a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays).

Colorimetric Substrates

The most widely used colorimetric substrate is Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) .[12][13] Upon cleavage by caspase-3, the p-nitroanilide (pNA) group is released, which can be detected by its absorbance at 405 nm.[14] While convenient and cost-effective, colorimetric assays generally offer lower sensitivity compared to their fluorometric counterparts.

Fluorometric Substrates

Fluorometric assays utilize substrates such as Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) .[15] The cleavage of this substrate releases the highly fluorescent AMC moiety, which can be measured with an excitation wavelength of around 360-380 nm and an emission wavelength of 440-460 nm.[15] These assays are significantly more sensitive than colorimetric assays, allowing for the detection of lower levels of caspase-3 activity.

The following table summarizes the kinetic parameters for a selection of caspase-3 substrates, providing a basis for their direct comparison.

SubstrateReporter GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-DEVD-pNA p-nitroanilide (pNA)9.7N/AN/A[14]
Ac-DEVD-AMC 7-amino-4-methylcoumarin (AMC)10N/AN/A[16]
Ac-VDVAD-pNA p-nitroanilide (pNA)N/AN/ARelative to Ac-DEVD-pNA: 37%[17]
Ac-DMQD-pNA p-nitroanilide (pNA)N/AN/ARelative to Ac-DEVD-pNA: 17%[17]
Substrate 1 (DEVD-Ahx-Lys(MR)) Methoxy-naphthyl (fluorophore)2.10.422.0 x 10⁵[18]
Substrate 5 (DQVD-Ahx-Lys(MR)) Methoxy-naphthyl (fluorophore)1.80.362.0 x 10⁵[18]
Substrate 11 (DFVD-Ahx-Lys(MR)) Methoxy-naphthyl (fluorophore)1.30.262.0 x 10⁵[18]
Substrate 12 (DPVD-Ahx-Lys(MR)) Methoxy-naphthyl (fluorophore)0.80.162.0 x 10⁵[18]
Substrate 14 (DIVD-Ahx-Lys(MR)) Methoxy-naphthyl (fluorophore)0.60.122.0 x 10⁵[18]

N/A: Data not available in the cited sources.

From the table, it is evident that fluorogenic substrates generally exhibit higher catalytic efficiencies (kcat/Km). The variations in the peptide sequence also significantly impact the kinetic parameters, highlighting the importance of the amino acids surrounding the cleavage site for substrate recognition and turnover. For instance, the study by Ganesan et al. (2016) demonstrates that modifications at the P2 and P3 positions of the DEVD motif can lead to substrates with even lower Km values, indicating a higher affinity for caspase-3.[18]

Experimental Protocol for Determining Kinetic Parameters

This section provides a detailed, step-by-step methodology for determining the kinetic parameters of a novel or uncharacterized caspase-3 substrate. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

I. Reagent Preparation
  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% sucrose. Rationale: This buffer composition provides a stable environment for caspase-3 activity, with DTT maintaining the active site cysteine in a reduced state and CHAPS preventing non-specific protein aggregation.

  • Recombinant Human Caspase-3: Prepare a stock solution of active, purified caspase-3 at a known concentration (e.g., 1 µM) in assay buffer. Store in aliquots at -80°C. Rationale: Using a purified enzyme of known concentration is crucial for accurate determination of kcat.

  • Substrate Stock Solution: Dissolve the substrate in DMSO to a high concentration (e.g., 10 mM). Store at -20°C. Rationale: DMSO is a common solvent for these peptidic substrates. A high concentration stock allows for minimal solvent carryover into the final reaction.

  • Standard Curve Reagent: Prepare a stock solution of the free reporter group (e.g., pNA or AMC) at a known concentration in the assay buffer. This will be used to generate a standard curve to convert the measured signal (absorbance or fluorescence) to product concentration.

II. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of the substrate A1 Add substrate dilutions to a 96-well plate P1->A1 P2 Prepare a fixed concentration of Caspase-3 A2 Initiate the reaction by adding Caspase-3 P2->A2 P3 Prepare a standard curve for the reporter group D1 Calculate initial reaction velocities (V₀) P3->D1 for conversion A1->A2 A3 Incubate at 37°C and measure signal over time A2->A3 A3->D1 D2 Plot V₀ versus substrate concentration [S] D1->D2 D3 Fit data to Michaelis-Menten equation D2->D3 D4 Determine Km and Vmax D3->D4 D5 Calculate kcat and kcat/Km D4->D5

Caption: Workflow for determining caspase-3 kinetic parameters.

III. Detailed Steps
  • Standard Curve Generation:

    • Prepare a series of dilutions of the standard reporter group (pNA or AMC) in the assay buffer.

    • Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em appropriate for the fluorophore) of each dilution.

    • Plot the signal versus the known concentration to generate a standard curve. The slope of this line will be used to convert the rate of signal change to the rate of product formation.

  • Enzyme Titration (Optional but Recommended):

    • Perform a preliminary experiment with a fixed, saturating concentration of the substrate and varying concentrations of caspase-3.

    • This will help determine the optimal enzyme concentration that yields a linear reaction rate for a sufficient duration.

  • Kinetic Assay:

    • Prepare a series of dilutions of the substrate in the assay buffer. A typical range would be from 0.1x to 10x the expected Km.

    • In a 96-well plate, add the substrate dilutions to triplicate wells.

    • Initiate the reaction by adding a fixed, pre-determined concentration of active caspase-3 to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the increase in absorbance or fluorescence over time (e.g., every minute for 30-60 minutes).

IV. Data Analysis
  • Calculate Initial Velocities (V₀):

    • For each substrate concentration, plot the signal (absorbance or fluorescence) versus time.

    • The initial velocity is the slope of the linear portion of this curve.

    • Convert the slope from signal units/time to concentration/time using the standard curve.

  • Determine Km and Vmax:

    • Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin). This is the most accurate method.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually estimate Km and Vmax.[9][10][11]

  • Calculate kcat and Catalytic Efficiency:

    • Calculate kcat using the formula: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.

    • Calculate the catalytic efficiency: kcat/Km .

Mechanistic Insights into Substrate Specificity

The observed differences in kinetic parameters for various substrates are rooted in the structural and chemical properties of the caspase-3 active site. The catalytic dyad of Cys-163 and His-121 is at the heart of the catalytic mechanism.[3] The S1 pocket of caspase-3 has a strong preference for aspartic acid at the P1 position of the substrate. The S2, S3, and S4 pockets also contribute to substrate recognition and binding. For instance, the S2 pocket is a hydrophobic groove, favoring residues like Valine at the P2 position.[17] The S3 pocket is more hydrophilic, accommodating residues like Glutamic acid at the P3 position.[17] Variations in the peptide sequence that lead to a better fit within these pockets will result in a lower Km (higher affinity) and potentially a higher kcat, thus a greater catalytic efficiency.

Conclusion and Recommendations

The selection of a substrate for a caspase-3 assay is a critical decision that should be guided by the specific requirements of the experiment.

  • For high-throughput screening applications where cost is a major consideration and high sensitivity is not paramount, the colorimetric substrate Ac-DEVD-pNA is a viable option.

  • For applications requiring higher sensitivity, such as the detection of low levels of apoptosis or for detailed kinetic studies, a fluorometric substrate like Ac-DEVD-AMC is highly recommended.

  • For researchers aiming to develop novel, highly sensitive assays or to probe the intricacies of caspase-3 substrate specificity, exploring substrates with modified peptide sequences can be a fruitful endeavor.

By understanding the principles of enzyme kinetics and following a rigorous experimental protocol, researchers can confidently characterize and compare different caspase-3 substrates, ultimately leading to more accurate and reliable data in their apoptosis studies.

References

  • Lavoie, J. N., L'Allemain, G., Brunet, A., Müller, R., & Pouysségur, J. (1996). Cyclin D1 expression is regulated positively by the p42/p44MAPK and p38MAPK pathways and negatively by the JNK pathway in fibroblasts. Journal of Biological Chemistry, 271(34), 20608-20616.
  • ResearchGate. Kinetic constants of Ac-DEVD-pNA hydrolysis by caspases. Available from: [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Mechanisms of caspase activation. Current opinion in cell biology, 15(6), 725-731.
  • Patsnap Synapse. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Available from: [Link]

  • Ganesan, R., Jelaković, S., Campbell, A. J., Li, J., Grütter, M. G., & Neri, D. (2006). Structural and kinetic analysis of caspase-3 reveals a role for the S5 binding site in substrate recognition. Journal of molecular biology, 360(2), 437-448.
  • PubMed Central. Caspase Protocols in Mice. Available from: [Link]

  • Ganesan, R., He, S., Wang, Y., & Neri, D. (2016). Fluorogenic substrates for in situ monitoring of caspase-3 activity in live cells. PloS one, 11(5), e0155548.
  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates.
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  • Sridhar, P., & Ramasami, T. (2002). Factors influencing activity of enzymes and their kinetics: bioprocessing of skin.
  • Wikipedia. Caspase 3. Available from: [Link]

  • YouTube. Lineweaver Burk plot data analysis. Available from: [Link]

  • Han, Z., Hendrickson, E. A., & Bremner, T. A. (2000). Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors. Journal of Biological Chemistry, 275(11), 7858-7865.
  • PubMed Central. Inflammatory caspase substrate specificities. Available from: [Link]

  • ResearchGate. How to calculate kinetics parameters (km, kcat) for a three enzyme cascade reaction? Available from: [Link]

  • ResearchGate. How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC? Available from: [Link]

  • Lee, K. K., Park, Y. C., Lee, J. S., & Seong, R. H. (2005). Kinetic comparison of procaspase-3 and caspase-3. Archives of biochemistry and biophysics, 441(2), 136-142.
  • bioRxiv. Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective irreversible inhibitor. Available from: [Link]

  • bioRxiv. Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. Available from: [Link]

  • MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

  • PubMed. Kinetic analysis of alkaline protease production at different substrate concentrations by Bacillus licheniformis--NCIM 2042 in stirred tank reactor. Available from: [Link]

  • Agard, N. J., Mahrus, S., & Wells, J. A. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. Proceedings of the National Academy of Sciences, 113(12), 3250-3255.
  • Chemistry LibreTexts. The Equations of Enzyme Kinetics. Available from: [Link]

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  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Available from: [Link]

  • YouTube. Kcat/Km Ratio EXPLAINED: The Ultimate Measure of Enzyme Efficiency [Biochemistry]. Available from: [Link]

  • Conduct Science. Factors That Affects Enzyme Activity. Available from: [Link]

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  • MDPI. Therapeutic Exosomes Carrying VEGFA siRNA Inhibit Pathological Corneal Angiogenesis via PI3K–Akt–Caspase-3 Signaling. Available from: [Link]

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Validation

The Cornerstone of Discovery: A Guide to Ensuring Reproducible Results with Synthetic Z-L-Phenylalaninamide

In the landscape of drug discovery and development, the reproducibility of experimental results is not merely a procedural formality; it is the bedrock upon which scientific progress is built. The ability to consistently...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is not merely a procedural formality; it is the bedrock upon which scientific progress is built. The ability to consistently replicate findings is fundamental to validating therapeutic candidates and advancing them through the development pipeline. This guide provides an in-depth technical comparison of methodologies to ensure the reproducibility of experiments utilizing synthetic Z-L-Phenylalaninamide, a crucial building block in the synthesis of numerous pharmaceutical agents.[1] We will explore the critical nuances of its synthesis, characterization, and the profound impact of seemingly minor variations on experimental outcomes.

The Chirality Conundrum: Why Purity is Paramount

Z-L-Phenylalaninamide possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. In biological systems, this stereochemistry is of paramount importance. Often, only one enantiomer (the eutomer) will exhibit the desired therapeutic activity, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Therefore, ensuring the enantiomeric purity of Z-L-Phenylalaninamide is not just a matter of chemical fidelity but a critical determinant of biological activity and patient safety. A compelling example of this principle is seen in a study on Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide analogues, where only the R-enantiomer demonstrated activity against Mycobacterium abscessus, while the S-enantiomer was inactive.[2]

This guide will delve into the practical aspects of controlling and verifying the quality of synthetic Z-L-Phenylalaninamide to empower researchers to generate robust and reproducible data.

Synthesis Strategy: A Comparative Analysis of Methods

The choice of synthetic route for Z-L-Phenylalaninamide can significantly influence the purity and enantiomeric integrity of the final product. Here, we compare two common approaches: a direct acylation method and a more controlled, racemization-free strategy.

Method 1: Direct Acylation (A Cautionary Tale)

A straightforward approach to synthesizing amides is the direct acylation of an amine with a carboxylic acid derivative, often activated by a coupling reagent. However, many common coupling reagents, particularly when used with certain bases, can promote racemization at the stereocenter of the amino acid.[2] This leads to a mixture of L- and D-enantiomers, compromising the biological efficacy of the final product.

Method 2: A Racemization-Free Approach

A superior strategy involves the use of coupling reagents and conditions specifically designed to minimize racemization. A noteworthy example is the use of propanephosphonic acid anhydride (T3P®) in a mixture of ethyl acetate and pyridine at 0°C.[2] This method has been shown to yield products with enantiomeric excess (ee) values greater than 99%, effectively preserving the desired L-configuration.[2]

Comparative Overview of Synthesis Methods

ParameterMethod 1: Conventional CouplingMethod 2: Racemization-Free (T3P®)
Key Reagents Common coupling reagents (e.g., DCC, HATU) with a tertiary amine basePropanephosphonic acid anhydride (T3P®), Pyridine
Reaction Conditions Room temperature0°C
Potential for Racemization HighMinimal (<1%)
Typical Enantiomeric Excess (ee) Variable, can be low>99%
Downstream Implications Inconsistent biological activity, potential for misleading resultsHigh confidence in stereochemical purity, reproducible biological data

Experimental Protocol: Racemization-Free Synthesis of a Z-L-Phenylalaninamide Analogue

The following protocol is adapted from a validated, racemization-free synthesis and serves as a gold-standard methodology for producing high-purity, enantiomerically pure Z-L-Phenylalaninamide derivatives.[2]

Step 1: Amide Bond Formation

  • Dissolve Boc-L-phenylalanine (1 equivalent) and the desired amine (1 equivalent) in a mixture of ethyl acetate and pyridine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of T3P® (1.2 equivalents) in ethyl acetate to the stirred reaction mixture.

  • Maintain the reaction at 0°C and monitor for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and perform an aqueous workup to remove water-soluble byproducts.

  • Purify the product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

  • Monitor the reaction for completion by TLC.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine.

Step 3: Final Amide Coupling

  • Dissolve the deprotected amine from Step 2 and the desired carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM).

  • Add a coupling reagent known for low racemization potential, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature and monitor for completion by TLC.

  • Perform an aqueous workup and purify the final Z-L-Phenylalaninamide product by column chromatography.

Rationale Behind Key Experimental Choices:

  • Low Temperature (0°C) in Step 1: Minimizes the rate of racemization, which is often accelerated at higher temperatures.

  • T3P® as Coupling Reagent: T3P® is known for its mild activation of carboxylic acids and low propensity to cause racemization, especially under the specified conditions.[2]

  • Aqueous Workup: Effectively removes water-soluble byproducts from the T3P® coupling reaction, simplifying purification.

  • DEPBT in Final Coupling: While the initial amide bond formation is the most critical for preventing racemization of the phenylalanine backbone, using a low-racemization coupling reagent in the final step ensures the overall integrity of the molecule.

Quality Control and Characterization: A Multi-faceted Approach

Ensuring the reproducibility of your experimental results hinges on the rigorous characterization of your synthetic Z-L-Phenylalaninamide. A combination of analytical techniques is essential to confirm its identity, purity, and enantiomeric integrity.

Key Analytical Techniques for Quality Control

Analytical TechniquePurposeKey Parameters to Assess
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural verification and identification of impurities.Chemical shifts, coupling constants, and integration values consistent with the desired structure. Absence of signals corresponding to residual solvents or process-related impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of Z-L-Phenylalaninamide.
High-Performance Liquid Chromatography (HPLC) Determination of purity and identification of impurities.A single major peak for the desired product. Quantification of any impurities.
Chiral HPLC Determination of enantiomeric purity (enantiomeric excess, ee).Separation of the L- and D-enantiomers, allowing for the quantification of each. An ee of >99% is desirable.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Characteristic absorption bands for amides, aromatic rings, and other functional groups present in the molecule.

Visualizing the Quality Control Workflow

QC_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_decision Quality Assessment Synth Synthesized Z-L-Phenylalaninamide NMR NMR (¹H, ¹³C) Synth->NMR MS Mass Spectrometry Synth->MS HPLC HPLC (Purity) Synth->HPLC Chiral_HPLC Chiral HPLC (ee) Synth->Chiral_HPLC FTIR FTIR Synth->FTIR Pass Pass: High Purity & Enantiomeric Integrity NMR->Pass Meets Specifications Fail Fail: Impurities or Racemization Detected NMR->Fail Does Not Meet Specifications MS->Pass Meets Specifications MS->Fail Does Not Meet Specifications HPLC->Pass Meets Specifications HPLC->Fail Does Not Meet Specifications Chiral_HPLC->Pass Meets Specifications Chiral_HPLC->Fail Does Not Meet Specifications FTIR->Pass Meets Specifications FTIR->Fail Does Not Meet Specifications

Caption: Quality control workflow for synthetic Z-L-Phenylalaninamide.

The Impact of Impurities on Experimental Outcomes

The presence of impurities, even in small amounts, can have a significant impact on the reproducibility of your experimental results.

  • Diastereomeric Impurities: The presence of the D-enantiomer can lead to an underestimation of the true potency of your compound, as a portion of the material is inactive. This can result in inconsistent dose-response curves and difficulty in determining accurate IC50 or EC50 values.

  • Process-Related Impurities: Residual reagents, solvents, or byproducts from the synthesis can interfere with biological assays, leading to false positives or negatives. For example, residual coupling reagents could react with components of the assay medium.

  • Degradation Products: Improper storage or handling can lead to the degradation of Z-L-Phenylalaninamide, introducing new and uncharacterized impurities that can affect experimental outcomes.

Best Practices for Sourcing Commercial Z-L-Phenylalaninamide

When purchasing Z-L-Phenylalaninamide from a commercial supplier, it is crucial to perform due diligence to ensure the quality and consistency of the material.

A Guide to Evaluating a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides information about the quality of a specific batch of a chemical. When evaluating a CoA for Z-L-Phenylalaninamide, look for the following:

  • Comprehensive Analytical Data: The CoA should include results from multiple analytical techniques, including NMR, MS, and HPLC for purity.

  • Enantiomeric Purity Data: Crucially, the CoA must specify the enantiomeric excess (ee) as determined by chiral HPLC. An ee of ≥98% is generally considered acceptable for most research applications, with ≥99% being ideal.

  • Traceability: The CoA should provide a clear lot number, allowing for traceability of the specific batch.

  • Clarity on Specifications: The acceptable ranges for purity and other parameters should be clearly defined.

If a supplier's CoA is not sufficiently detailed or does not include data on enantiomeric purity, it is advisable to either request this information or seek an alternative supplier who provides comprehensive quality documentation.

Visualizing the Supplier Evaluation Process

Supplier_Evaluation Start Identify Potential Suppliers Request_CoA Request Certificate of Analysis (CoA) Start->Request_CoA Evaluate_CoA Evaluate CoA for Completeness and Specifications Request_CoA->Evaluate_CoA Incomplete_CoA Incomplete or Missing Data Evaluate_CoA->Incomplete_CoA No Complete_CoA Comprehensive Data Provided Evaluate_CoA->Complete_CoA Yes Reject_Supplier Reject Supplier Incomplete_CoA->Reject_Supplier Meets_Specs Meets Purity and ee Specifications? Complete_CoA->Meets_Specs Does_Not_Meet_Specs Does Not Meet Specifications Meets_Specs->Does_Not_Meet_Specs No Select_Supplier Select Qualified Supplier Meets_Specs->Select_Supplier Yes Does_Not_Meet_Specs->Reject_Supplier

Caption: Decision-making process for selecting a commercial supplier.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experimental results with synthetic Z-L-Phenylalaninamide is a multifaceted endeavor that begins with a deep understanding of its chemical properties and culminates in rigorous quality control. By selecting a racemization-free synthesis method, employing a comprehensive suite of analytical techniques for characterization, and critically evaluating the quality of starting materials, researchers can have high confidence in the integrity of their data. This commitment to scientific rigor is not only essential for the advancement of individual research projects but also for the collective progress of the drug discovery and development community.

References

  • Mann, L., Lang, M., Schulze, P., Halz, J. H., Csuk, R., Hoenke, S., Seidel, R. W., & Richter, A. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Amino Acids, 53(8), 1195–1207.
  • Mann, L., Lang, M., Schulze, P., Halz, J. H., Csuk, R., Hoenke, S., Seidel, R. W., & Richter, A. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry, 12(10), 1736-1749.
  • U.S. Food and Drug Administration. (2022). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]

  • Gaudiano, M. C., Manna, L., Bartolomei, M., Rodomonte, A. L., Bertocchi, P., & Valvo, L. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122.
  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

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Comparative

A Researcher's Guide to Protease Substrate Selection: Benchmarking Cbz-Phe-NH2 in Novel Assay Development

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a cornerstone of discovery. The choice of substrate in a protease assay is a critical decision that dictat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a cornerstone of discovery. The choice of substrate in a protease assay is a critical decision that dictates the sensitivity, specificity, and overall reliability of the experimental data. This guide provides an in-depth comparison of the traditional, non-fluorogenic substrate, N-α-Carbobenzoxy-L-phenylalaninamide (Cbz-Phe-NH2), with modern fluorogenic alternatives. We will explore the underlying principles of different assay formats, present comparative performance data, and provide detailed experimental protocols to empower you in making informed decisions for your specific research needs.

The Crossroads of Protease Assays: Signal vs. Simplicity

Protease activity is typically monitored by measuring the cleavage of a synthetic substrate. The ideal substrate is one that is selectively cleaved by the protease of interest, leading to a measurable signal. The two most common methods for signal generation are chromogenic/colorimetric and fluorogenic assays.

Cbz-Phe-NH2 falls into the category of substrates that can be used in assays where the product of the enzymatic reaction is detected spectrophotometrically, though it is not inherently chromogenic. Its utility often relies on secondary reactions to produce a measurable signal or direct measurement of peptide bond cleavage. In contrast, fluorogenic substrates are designed to release a fluorescent molecule upon cleavage, offering a direct and often more sensitive readout.[1]

This guide will focus on the application of Cbz-Phe-NH2 and its fluorogenic counterparts in the context of two widely studied cysteine proteases: papain and cathepsin B .

Head-to-Head Comparison: Cbz-Phe-NH2 vs. Fluorogenic Substrates

The selection of a protease substrate is a trade-off between sensitivity, cost, and potential for experimental artifacts. While fluorogenic substrates are renowned for their high sensitivity, Cbz-Phe-NH2 and similar non-fluorogenic molecules hold their ground in specific applications due to their cost-effectiveness and reduced susceptibility to certain types of interference.

Key Performance Metrics
Substrate TypeDetection MethodSensitivityCostSusceptibility to InterferenceThroughput
Cbz-Phe-NH2 Spectrophotometry (indirect)LowerLowLow (for autofluorescence)Moderate
Fluorogenic Substrates FluorometryHighHighHigh (autofluorescence, quenching)High

Table 1: General comparison of Cbz-Phe-NH2 and fluorogenic protease substrates.

Deep Dive into Performance: Papain and Cathepsin B

To provide a more granular comparison, let's examine the performance of Cbz-Phe-NH2 against popular fluorogenic substrates for papain and cathepsin B.

For Papain:

Substratekcat/Km (M⁻¹s⁻¹)Comments
Cbz-Phe-NH2 Data not readily availableOften used in classical titrimetric or spectrophotometric assays.[2][3]
N-CBZ-Phe-Arg-7-MCA HighA widely used fluorogenic substrate for papain and other proteases.[4]
Abz-QVVAGA-EDDnp 3.1 x 10⁷An internally quenched fluorescent substrate with very high sensitivity for papain.

Table 2: Comparative kinetic data for papain substrates. Note: Direct comparative kinetic data for Cbz-Phe-NH2 under the same conditions as fluorogenic substrates is not extensively published, highlighting a gap in the literature.

For Cathepsin B:

Substratekcat/Km (M⁻¹s⁻¹)Comments
Cbz-Phe-NH2 Data not readily availableHistorically used, but less common in modern high-throughput screening.
Z-Phe-Arg-AMC HighA broad-spectrum fluorogenic substrate, also cleaved by other cathepsins.[5][6]
Z-Arg-Arg-AMC HighConsidered more selective for cathepsin B than Z-Phe-Arg-AMC, but still shows some cross-reactivity.[6]

Table 3: Comparative kinetic data for Cathepsin B substrates. AMC (7-amino-4-methylcoumarin) is a common fluorophore released upon cleavage.

The Causality of Choice: Why Select Cbz-Phe-NH2 in the Age of Fluorogenic Assays?

While the high sensitivity of fluorogenic assays is advantageous for detecting low abundance proteases, this sensitivity can be a double-edged sword. Fluorogenic assays are susceptible to interference from compounds that are themselves fluorescent (autofluorescence) or that can absorb the excitation or emission light (quenching).[1][7] This is a significant concern in high-throughput screening (HTS) of compound libraries, where a substantial number of "false hits" can arise from such interference.

Cbz-Phe-NH2-based assays, particularly those relying on spectrophotometric detection in the UV range, are less prone to interference from colored or fluorescent compounds. This inherent robustness can be a deciding factor in initial screening campaigns where the primary goal is to identify a broad range of potential inhibitors without the complication of fluorescence artifacts. Furthermore, the lower cost of non-fluorogenic substrates can be a significant advantage for large-scale or budget-conscious research projects.[8]

Visualizing the Workflow: From Substrate to Signal

To better understand the practical application of these substrates, let's visualize the experimental workflows.

Enzymatic Cleavage Pathway

sub Protease Substrate (e.g., Cbz-Phe-NH2 or Z-Phe-Arg-AMC) enz Protease (e.g., Papain or Cathepsin B) sub->enz Binding prod Cleaved Products enz->prod Cleavage sig Detectable Signal (e.g., Absorbance Change or Fluorescence) prod->sig

Caption: General workflow of a protease-catalyzed reaction leading to a detectable signal.

Comparative Assay Workflow

cluster_0 Cbz-Phe-NH2 Assay (Spectrophotometric) cluster_1 Fluorogenic Assay a1 Prepare Reagents: - Cbz-Phe-NH2 solution - Protease solution - Assay buffer a2 Incubate Protease with Substrate a1->a2 a3 Stop Reaction (e.g., with acid) a2->a3 a4 Measure Absorbance at specific wavelength a3->a4 b1 Prepare Reagents: - Fluorogenic substrate - Protease solution - Assay buffer b2 Incubate in Fluorescence Plate Reader b1->b2 b3 Monitor Fluorescence Increase Over Time b2->b3

Caption: Comparison of typical workflows for Cbz-Phe-NH2 and fluorogenic protease assays.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for conducting protease assays using both Cbz-Phe-NH2 and a representative fluorogenic substrate. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Spectrophotometric Papain Assay using Cbz-Phe-NH2

This protocol is adapted from established methods for titrimetric and spectrophotometric analysis of papain activity.[2][3]

Materials:

  • Papain (activated)

  • Cbz-Phe-NH2 substrate

  • Assay Buffer: 50 mM Phosphate buffer, pH 6.2, containing 2 mM DTT and 1 mM EDTA

  • Stop Solution: 10% Trichloroacetic acid (TCA)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Activation: Prepare a stock solution of papain in a buffer containing a reducing agent (e.g., DTT or cysteine) and a chelator (e.g., EDTA) and incubate for 30 minutes at room temperature to ensure full activation.[3]

  • Substrate Preparation: Dissolve Cbz-Phe-NH2 in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the Assay Buffer.

  • Assay Setup: In a microcentrifuge tube, combine 450 µL of the Cbz-Phe-NH2 working solution with 50 µL of Assay Buffer (for the blank) or 50 µL of the activated papain solution (for the sample).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold 10% TCA. This will precipitate the undigested substrate and the enzyme.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.

  • Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at a wavelength where the product absorbs, which may require a secondary reaction or direct measurement of the peptide bond cleavage (e.g., around 225 nm), against the blank.

  • Calculation: The increase in absorbance is proportional to the amount of cleaved substrate. A standard curve can be generated using known concentrations of the product (L-phenylalaninamide) to quantify the enzyme activity.

Protocol 2: Fluorogenic Cathepsin B Assay using Z-Phe-Arg-AMC

This protocol is based on widely used methods for measuring cathepsin B activity with fluorogenic substrates.[5]

Materials:

  • Recombinant human Cathepsin B

  • Z-Phe-Arg-AMC substrate

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 2 mM DTT and 1 mM EDTA

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Z-Phe-Arg-AMC in DMSO.

    • Dilute the Cathepsin B to the desired working concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the Cathepsin B working solution to the sample wells and 25 µL of Assay Buffer to the blank wells.

    • To initiate the reaction, add 25 µL of the Z-Phe-Arg-AMC working solution to all wells. The final substrate concentration should be at or below the Km for the enzyme to ensure a linear reaction rate.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the sample wells at each time point.

    • Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be calculated using a standard curve of free AMC.

Conclusion: A Substrate for Every Season

The choice between Cbz-Phe-NH2 and a fluorogenic substrate is not a matter of one being universally superior to the other. Instead, it is a decision that should be guided by the specific requirements of the experiment.

  • For high-throughput screening of large compound libraries, where cost and the potential for fluorescence interference are major concerns, a robust and economical assay based on Cbz-Phe-NH2 may be the more prudent initial choice.

  • For applications requiring the highest sensitivity, such as the detection of low-level protease activity in biological samples or detailed kinetic studies, the superior signal-to-noise ratio of fluorogenic substrates is often indispensable.

By understanding the principles, performance characteristics, and practical considerations outlined in this guide, researchers can confidently select the optimal substrate to generate reliable and meaningful data in their protease research endeavors.

References

  • Assay Guidance Manual. (2012). Protease Assays. National Center for Biotechnology Information (US). Available from: [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available from: [Link]

  • Poreba, M., et al. (2019). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. Scientific Reports, 9(1), 1-15. Available from: [Link]

  • de Almeida, L. G. N., et al. (2007). Determination of Papain Activity in Topical Dosage Forms: Single Laboratory Validation Assay. Latin American Journal of Pharmacy, 26(5), 771-775. Available from: [Link]

  • OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. Available from: [Link]

  • Schönauer, E., et al. (2012). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Current Medicinal Chemistry, 19(17), 2735-2779. Available from: [Link]

  • Hook, V., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2245-2256. Available from: [Link]

  • Poreba, M., & Drag, M. (2010). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. Biological chemistry, 391(2-3), 135-145. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. Available from: [Link]

  • Semashko, T. A., et al. (2014). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Analytical biochemistry, 449, 179-187. Available from: [Link]

  • Liggieri, C. S., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS omega, 6(5), 3848-3855. Available from: [Link]

  • Hardy, J. A., et al. (2024). FRET Probes for Detection of Both Active and Inactive Zika Virus Protease. Biochemistry. Available from: [Link]

  • Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, cathepsin H, and cathepsin L. Methods in enzymology, 80, 535-561. Available from: [Link]

  • Butenas, S., et al. (1999). Revisiting the S2 specificity of papain by structural analogs of Phe. FEBS letters, 446(1), 59-62. Available from: [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available from: [Link]

  • Soleimany, A. P., et al. (2022). Protease Activity Analysis: a toolkit for analyzing enzyme activity data. bioRxiv. Available from: [Link]

  • Hook, V., et al. (2019). Selective substrates and ABPs for cathepsin B. ResearchGate. Available from: [Link]

  • Haupts, U., et al. (1999). A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. Proceedings of the National Academy of Sciences, 96(23), 13146-13151. Available from: [Link]

  • Magalhaes, L. G., et al. (1999). Revisiting the S2 specificity of papain by structural analogs of Phe. ResearchGate. Available from: [Link]

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Validation

A Senior Scientist's Guide to Carbamate-Based Enzyme Inhibitors: Mechanism, Comparison, and Experimental Validation

<_ _> Introduction: The Enduring Relevance of Carbamate Inhibitors In the landscape of modern drug discovery, the carbamate functional group remains a cornerstone of enzyme inhibitor design.[1] From their early discovery...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Enduring Relevance of Carbamate Inhibitors

In the landscape of modern drug discovery, the carbamate functional group remains a cornerstone of enzyme inhibitor design.[1] From their early discovery in natural products like physostigmine to the rationally designed therapeutics of today, carbamates offer a unique blend of chemical stability, bioavailability, and a tunable mechanism of action.[1] This versatility has led to their successful application in treating a spectrum of diseases, including Alzheimer's disease, myasthenia gravis, and even pain and anxiety.[1][2][3]

This guide provides an in-depth comparative analysis for researchers, scientists, and drug development professionals. We will dissect the core mechanism of carbamate inhibition, compare key examples targeting different enzyme classes, and provide robust, field-tested protocols for their experimental characterization. Our focus is not just on the "what" but the "why"—providing the causal logic behind experimental design to ensure scientific integrity and reproducible results.

Pillar 1: The Mechanism of Action - A Tale of Covalent Reversibility

At its heart, the interaction of a carbamate inhibitor with a target enzyme, typically a serine hydrolase, is a fascinating example of "pseudo-irreversible" or "slow-reversible" inhibition.[4][5] The inhibitor mimics the enzyme's natural substrate, entering the active site where the catalytic serine residue launches a nucleophilic attack on the carbamate's carbonyl carbon.[4] This is not a simple binding event; it's a chemical reaction that forms a transient covalent bond.

The result is a "carbamoylated" enzyme, which is temporarily inactivated.[6] Unlike the very rapid hydrolysis of the natural acetylated or acylated enzyme intermediate, the hydrolysis of the carbamoylated enzyme is significantly slower, often taking minutes to hours.[6] This prolonged "residence time" is the key to the therapeutic efficacy of many carbamate drugs, as it extends the duration of target inhibition from a single dose.[7] The eventual hydrolysis regenerates the free, active enzyme, classifying the overall interaction as reversible, albeit very slow.[6]

G cluster_1 Inhibitor States E Active Enzyme (Ser-OH) EI Initial Non-Covalent Complex (E-I) E_I_cov Carbamoylated Enzyme (E-Ser-CO-NR₂) EI->E_I_cov k_inact (Carbamoylation) E_I_cov->E k_reactivation (Slow Hydrolysis) LG Leaving Group (Alcohol/Phenol) I Carbamate Inhibitor (I) I->EI k_on (Fast Binding) H2O Water H2O->E_I_cov

Caption: Mechanism of pseudo-irreversible inhibition by carbamates.

Pillar 2: A Comparative Analysis of Key Carbamate Inhibitors

The true utility of the carbamate scaffold is revealed in its application against different enzyme targets. Subtle modifications to the inhibitor's structure can dramatically alter its potency, selectivity, and duration of action. Here, we compare prominent examples targeting two major enzyme families: the cholinesterases and fatty acid amide hydrolase (FAAH).

Targeting Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Inhibitors of AChE and BChE are critical for managing the cognitive decline in Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[2]

InhibitorPrimary Target(s)IC₅₀ ValuesKey Characteristics & Insights
Physostigmine AChE, BChE~5-20 nM (AChE)The prototypical carbamate inhibitor, derived from the Calabar bean. It is a tertiary amine that can cross the blood-brain barrier.[8] Its duration of action is relatively short.
Neostigmine AChE, BChE~10-50 nM (AChE)A quaternary amine, which limits its ability to cross the blood-brain barrier.[8] Primarily used for peripheral conditions like myasthenia gravis.
Rivastigmine AChE and BChE~40 nM (AChE), ~30 nM (BChE)A "slow-reversible" inhibitor with a longer duration of action than physostigmine.[5] Its dual inhibition of both AChE and BChE may offer broader therapeutic benefits in Alzheimer's disease, where BChE levels increase as the disease progresses.[5][9]
Targeting Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[3] Inhibiting FAAH increases endocannabinoid levels, offering potential therapeutic benefits for pain, anxiety, and inflammation without the psychotropic side effects of direct cannabinoid receptor agonists.[10]

InhibitorPrimary TargetIC₅₀ ValuesKey Characteristics & Insights
URB597 FAAH4.6 nMA potent and widely studied covalent inhibitor of FAAH.[11][12] It demonstrates excellent selectivity for FAAH within the central nervous system.[12] The development of URB597 was a key step in validating FAAH as a therapeutic target.[13]
URB524 FAAH63 nMAn earlier analog of URB597.[11] The ~14-fold lower potency compared to URB597 highlights how small structural modifications can significantly impact inhibitor efficacy.[11][13]

Pillar 3: Experimental Validation - Protocols for the Bench Scientist

Synthesizing a novel inhibitor is only the first step. Rigorous, well-controlled biochemical assays are essential to characterize its potency and mechanism of action.[14] The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity.

Experimental Workflow Overview

A logical progression of experiments is crucial for a thorough characterization of a new carbamate inhibitor. The workflow typically moves from an initial determination of potency (IC₅₀) to more detailed mechanistic studies.

G Start New Carbamate Inhibitor IC50 Protocol 1: IC₅₀ Determination Start->IC50 Initial Screening MoA Protocol 2: Mechanism of Action (MoA) Studies IC50->MoA Potent Hits Data Characterized Inhibitor: Potency (IC₅₀, Kᵢ) Mechanism (Reversibility) MoA->Data Detailed Analysis G Start Inhibitor Characterized (IC₅₀ known) PreIncubate Pre-incubate Enzyme with Inhibitor (10x IC₅₀) Start->PreIncubate Dilute Rapid Dilution (100x) into Substrate Buffer PreIncubate->Dilute Monitor Monitor Activity vs. Time Dilute->Monitor Decision Activity Recovery? Monitor->Decision Irreversible No Recovery: Irreversible Decision->Irreversible No Reversible Recovery: Reversible/ Slow-Reversible Decision->Reversible Yes

Caption: Decision workflow for assessing inhibitor reversibility.

Conclusion and Future Outlook

Carbamate-based inhibitors represent a mature yet continually evolving class of therapeutic agents. Their unique pseudo-irreversible mechanism of action provides a durable yet safe pharmacological profile that remains highly attractive for drug developers. The principles and protocols outlined in this guide provide a robust framework for the comparative analysis and rigorous validation of novel carbamate inhibitors. As our understanding of complex disease biology deepens, the rational design of next-generation carbamates, perhaps with enhanced selectivity or multi-target capabilities, will undoubtedly continue to address unmet medical needs.

References

  • Carbamate as a potential anti-Alzheimer's pharmacophore: A review.PubMed.
  • Anticholinesterase Agents (Organophosphates & Carbam
  • General mechanism of pseudoirreversible cholinesterase inhibition by...
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.PubMed.
  • Mechanism of action of organophosphorus and carbam
  • Mechanism of Action Assays for Enzymes.Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition.Knya.
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  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.PMC - PubMed Central.
  • Slow-binding inhibition: the general case.PubMed - NIH.
  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents.PubMed.
  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes.PubMed Central.
  • Determination of Half-Maximal Inhibitory Concentr
  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE.MDPI.
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  • The Discovery and Development of Inhibitors of F
  • Reversible vs Irreversible Inhibition.YouTube.
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  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders.PubMed Central.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a compound often utilized in pharmaceutical synthesis. By understanding the chemical's properties and the logic behind these disposal procedures, laboratories can ensure a safe and compliant workflow.

Understanding the Regulatory Landscape: The RCRA Framework

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Understanding your obligations under RCRA is the first step in proper chemical waste management. Wastes are broadly categorized as either "listed" or "characteristic" hazardous wastes.

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[3][4][5] (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, as a laboratory chemical, is unlikely to be an F or K-listed waste, which are source-specific industrial wastes.[4][5][6] It could potentially be considered a U- or P-listed waste if it is a discarded, unused commercial chemical product.[4][7]

  • Characteristic Wastes: If not a listed waste, a chemical is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]

Hazard Assessment of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Based on available information, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[10]

This information strongly suggests that the compound possesses toxic characteristics. Carbamates as a class of compounds are known for their potential to cause acetylcholinesterase inhibition, leading to neurotoxic effects.[11][12] Therefore, it is prudent to manage this compound as a toxic hazardous waste .

Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety

Given the hazardous nature of this compound, the following PPE should be worn at all times during handling and disposal procedures:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not sufficient.[11]
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation and Collection
  • Do not mix this waste with other chemical waste streams, especially non-hazardous waste.

  • Collect the solid waste in a dedicated, clearly labeled, and compatible container. The original product container is often a suitable choice.[3]

  • For any solutions containing this compound, collect them in a separate, compatible liquid waste container.

Step 2: Container Management and Labeling
  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tightly fitting lid.

  • Labeling: Immediately label the waste container with a hazardous waste tag that includes:

    • The full chemical name: "(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate"

    • The words "Hazardous Waste"

    • The primary hazard(s): "Toxic"

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to prevent the spread of material in case of a spill.

  • Store the container away from heat, open flames, and incompatible materials such as strong oxidizing agents and strong acids.

Recommended Disposal Methods

The EPA has outlined several acceptable treatment technologies for carbamate wastes. The preferred method for a solid organic compound with toxic properties like (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is incineration .

Incineration (Preferred Method)

High-temperature incineration is the most effective method for destroying organic hazardous waste. This process breaks down the compound into less harmful components. For non-wastewater carbamate wastes, combustion is a legally permissible disposal method.[13] Arrange for a licensed hazardous waste disposal company to collect and transport the waste to a permitted incineration facility.

Land Disposal (Less Preferred and Highly Regulated)

Land disposal of hazardous waste is subject to strict regulations under RCRA's Land Disposal Restrictions (LDRs).[13] Untreated hazardous waste is generally prohibited from land disposal. For carbamate wastes, they must be treated to meet specific concentration limits or be treated using the Best Demonstrated Available Technology (BDAT), which for non-wastewaters is typically combustion.[13] Therefore, even if landfilling is the ultimate fate, pre-treatment via incineration is often required.

Disposal Decision Workflow

G start Waste Generation: (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate waste_char Waste Characterization: Is it a listed or characteristic hazardous waste? start->waste_char toxic_waste Presumed Toxic Hazardous Waste (Based on GHS data and carbamate class toxicity) waste_char->toxic_waste Yes ppe Select Appropriate PPE: Gloves, Goggles, Lab Coat, etc. toxic_waste->ppe collect Collect in a Labeled, Compatible Container ppe->collect store Store in a Designated Satellite Accumulation Area collect->store disposal_vendor Contact Licensed Hazardous Waste Disposal Vendor store->disposal_vendor incineration Preferred Disposal: High-Temperature Incineration disposal_vendor->incineration landfill Less Preferred: Landfill (Requires Pre-treatment) disposal_vendor->landfill end Proper Disposal Complete incineration->end landfill->end

Caption: Decision workflow for the proper disposal of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

Conclusion

The proper disposal of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate requires a systematic approach grounded in a thorough understanding of its potential hazards and the governing regulations. By following this guide, laboratories can mitigate risks, ensure compliance, and uphold their commitment to safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . Federal Register. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Carbamate Toxicity . StatPearls - NCBI Bookshelf. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. [Link]

  • Hazardous Waste Characteristics . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • 4 Characteristics of Hazardous Waste for Completing Your Waste Profile . IDR Environmental Services. [Link]

  • Waste Determination and Characterization Guidelines . SLAC National Accelerator Laboratory. [Link]

  • Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or . WM. [Link]

  • Waste Determination and Characterization Guidelines . SLAC National Accelerator Laboratory. [Link]

  • Carbamate poisoning in wildlife . Animal Health Laboratory, University of Guelph. [Link]

  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate . MySkinRecipes. [Link]

  • Chapter 2: Landfill Gas Basics . U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as (S)-Benzyl (1-amino-1-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, demands a meticulous approach that goes beyond mere compliance. This guide provides an in-depth, experience-driven framework for personal protective equipment (PPE) selection, operational planning, and disposal, ensuring both personal safety and the integrity of your research. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly chiral compounds used in drug development[1]. Its safe handling is paramount.

Foundational Safety: Hazard Identification and Risk Assessment

Before a single container is opened, a thorough understanding of the compound's specific hazards is essential. This initial assessment dictates every subsequent safety control. (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is not a benign substance; its hazard profile necessitates a cautious and informed approach.

Chemical and Hazard Profile Summary

IdentifierValueSource
Chemical Name (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate[2]
CAS Number 4801-80-3[2]
Molecular Formula C₁₇H₁₈N₂O₃[2]
Physical State Solid, Powder[3]
Signal Word Warning [2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

The causality behind these classifications is clear: the compound has the potential to cause harm through multiple exposure routes—ingestion, skin contact, eye contact, and inhalation. Therefore, our primary objective is to establish barriers that interrupt these pathways. This begins not with PPE, but with the environment in which the chemical is handled.

The Primary Barrier: Engineering and Administrative Controls

PPE is the final line of defense, not the first. Its efficacy is critically dependent on robust engineering and administrative controls that minimize exposure at the source.

  • Engineering Controls : The most crucial engineering control is a properly functioning chemical fume hood. All operations that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a fume hood to control airborne contaminants[4]. The work area must also be equipped with easily accessible and regularly tested eyewash stations and safety showers[3].

  • Administrative Controls : These are the procedural safeguards that underpin a culture of safety. This includes developing detailed Standard Operating Procedures (SOPs) for handling this specific compound, providing comprehensive training to all personnel, and clearly demarcating areas where this chemical is stored and used. Never eat, drink, smoke, or apply cosmetics in the laboratory[5].

The Last Line of Defense: A Multi-Layered PPE Strategy

The selection of PPE must be a deliberative process, tailored to the specific task and the associated risks of exposure. A one-size-fits-all approach is insufficient.

Eye and Face Protection: Shielding from the Irreversible

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.

  • Minimum Requirement : At all times in the laboratory where this chemical is present, wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are inadequate as they do not protect against dusts and splashes from all angles.

  • Elevated Risk Operations : When handling larger quantities or performing tasks with a higher risk of splashing (e.g., transferring solutions), supplement chemical safety goggles with a full-face shield. This provides an additional layer of protection for the entire face.

Hand and Body Protection: Preventing Dermal Absorption

Carbamates as a class can be absorbed through the skin, making glove selection a critical decision point[6].

  • Glove Selection : Choose nitrile or neoprene gloves. Latex gloves do not provide adequate protection against many chemicals, including some carbamates, and should not be used [6]. Before each use, inspect gloves for any signs of degradation, punctures, or tears[5].

  • Glove Technique : When working with this compound, consider double-gloving to provide an extra barrier and facilitate safe doffing (removal). Always wash gloved hands before removing them.

  • Protective Clothing : A clean, buttoned laboratory coat must be worn to protect street clothes and prevent skin exposure[3]. Ensure the material is appropriate for chemical handling. For tasks with a higher spill risk, a chemically resistant apron may be warranted. Do not wear open-toed shoes in the laboratory[5].

Respiratory Protection: Guarding the Internal Environment

The H335 classification (May cause respiratory irritation) indicates a clear inhalation hazard, primarily from airborne dust particles.

  • When is a Respirator Required? While a fume hood is the primary control, a respirator may be necessary during large-scale transfers, spill clean-up, or if engineering controls are known to be insufficient.

  • Respirator Selection : If a respirator is required, a NIOSH-approved air-purifying respirator equipped with a particulate filter (e.g., N95, P100) is the minimum requirement for handling the solid form. If working with solutions that could form aerosols or mists, an organic vapor cartridge may also be necessary[7]. All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.

PPE Selection Summary

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesNitrile/Neoprene GlovesLab CoatNot typically required
Weighing/Transfer (Solid) Safety Goggles & Face ShieldDouble-Gloved Nitrile/NeopreneLab CoatRecommended (NIOSH N95 or higher)
Solution Preparation Safety Goggles & Face ShieldDouble-Gloved Nitrile/NeopreneLab CoatWithin fume hood; assess aerosol risk
Small Spill Clean-up Safety Goggles & Face ShieldDouble-Gloved Nitrile/NeopreneLab CoatRequired (NIOSH N95 or higher)

Procedural Guidance: From Set-up to Clean-up

A self-validating protocol is one where safety checks are integrated into the workflow itself.

Step 1: Pre-Operational Safety Check

  • Verify the fume hood certification is current and the airflow is adequate.

  • Inspect all PPE for damage (cracks in goggles, tears in gloves).

  • Ensure the work area is uncluttered and that spill cleanup materials are readily available.

  • Confirm the location of the nearest eyewash station and safety shower.

Step 2: Handling the Solid Compound (e.g., Weighing)

  • Perform all work within a chemical fume hood.

  • Don appropriate PPE: lab coat, double nitrile/neoprene gloves, and safety goggles with a face shield.

  • To minimize dust, do not pour the solid directly. Use a spatula to carefully transfer the powder to a tared weigh boat.

  • Close the primary container immediately after dispensing.

  • Clean any residual powder from the spatula and work surface with a damp cloth before removing from the hood. Dispose of the cloth as hazardous waste.

Step 3: Post-Handling Decontamination and Doffing

  • Wipe down the work surface within the fume hood.

  • Remove the outer pair of gloves and dispose of them as hazardous waste.

  • With the inner gloves still on, remove the face shield and goggles, placing them in a designated area for cleaning.

  • Remove the lab coat, turning it inward to contain any potential contamination.

  • Remove the final pair of gloves using a technique that avoids skin contact and dispose of them.

  • Wash hands thoroughly with soap and water immediately after completing the work [8].

Emergency Response and Disposal Plan

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[3][8].

  • Skin Contact : Promptly wash the affected area with soap and plenty of water. Remove all contaminated clothing[5][8]. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately[3][9].

  • Spill : For a small spill, absorb the material with sand, earth, or another non-combustible absorbent material.[10] Use non-sparking tools to collect the material into a labeled container for hazardous waste disposal[10]. Prevent entry into waterways or sewers[10].

Waste Disposal

All materials contaminated with (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate must be treated as hazardous waste.

  • Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (unused compound, contaminated weigh boats).

    • Liquid waste (solutions containing the compound).

    • Contaminated PPE (gloves, disposable lab coats).

  • Disposal Protocol : Do not dispose of this chemical down the drain. Carbamate wastes are regulated, and disposal must be handled by an approved waste disposal plant[3][11]. Treatment technologies such as combustion or chemical oxidation are often required[11]. Always follow your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department.

Visualization: PPE Selection Workflow

This diagram outlines the logical decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE & Control Selection cluster_ppe_levels PPE Levels start Begin Task Preparation assess_task Assess Task Type (e.g., Weighing, Solution Prep) start->assess_task assess_scale Assess Scale (<1g, 1-10g, >10g) assess_task->assess_scale assess_aerosol Potential for Dust or Aerosol? assess_scale->assess_aerosol eng_control Work in Fume Hood assess_scale->eng_control eye_protection Select Eye/Face Protection assess_aerosol->eye_protection resp_protection Select Respiratory Protection assess_aerosol->resp_protection Yes eng_control->eye_protection hand_protection Select Hand Protection eye_protection->hand_protection goggles Safety Goggles eye_protection->goggles Low Splash Potential face_shield Goggles + Face Shield eye_protection->face_shield High Splash/ Dust Potential hand_protection->resp_protection single_gloves Nitrile Gloves hand_protection->single_gloves Low Contact Risk double_gloves Double Nitrile Gloves hand_protection->double_gloves High Contact Risk no_resp None Required (in Fume Hood) resp_protection->no_resp No n95 NIOSH N95 Respirator resp_protection->n95 Dust/Aerosol Likely

Caption: Decision workflow for selecting appropriate PPE based on task-specific risk assessment.

References

  • Safety Data Sheet: benzyl benzoate. Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • Safety Data Sheet: (S)-Benzyl tert-butyl (6-amino-6-oxohexane-1,5-diyl)dicarbamate. BLD Pharmatech. [URL: https://www.bldpharm.com/msds/BD157357.pdf]
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  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11956]
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [URL: https://www.federalregister.
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  • Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22978808/]
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  • (S)-N-(1-AMino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS#289472-80-6. Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/news/s-n-1-amino-1-oxo-3-phenylpropan-2-yl-pyrazine-2-carboxamide-cas-289472-80-6-40348248.html]
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
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